molecular formula C20H19ClO11 B15591745 Delphinidin-3-O-arabinoside chloride

Delphinidin-3-O-arabinoside chloride

Cat. No.: B15591745
M. Wt: 470.8 g/mol
InChI Key: BQQCUFJAUJKCKH-BUJSAXDJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delphinidin-3-O-arabinoside chloride is a useful research compound. Its molecular formula is C20H19ClO11 and its molecular weight is 470.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H19ClO11

Molecular Weight

470.8 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol chloride

InChI

InChI=1S/C20H18O11.ClH/c21-8-3-10(22)9-5-15(31-20-18(28)17(27)13(25)6-29-20)19(30-14(9)4-8)7-1-11(23)16(26)12(24)2-7;/h1-5,13,17-18,20,25,27-28H,6H2,(H4-,21,22,23,24,26);1H/t13-,17-,18+,20-;/m1./s1

InChI Key

BQQCUFJAUJKCKH-BUJSAXDJSA-N

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Delphinidin-3-O-arabinoside chloride?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Delphinidin-3-O-arabinoside chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an anthocyanin, a class of water-soluble flavonoids responsible for many of the red, purple, and blue colors in plants. It consists of the aglycone delphinidin (B77816) linked to an arabinose sugar moiety. This compound is found naturally in various plants, including species of Rhododendron[1][2]. As a member of the anthocyanin family, it is studied for its potential health benefits, particularly its antioxidant and anti-inflammatory properties. This guide provides a detailed overview of its chemical structure, physicochemical properties, relevant experimental protocols, and known biological activities.

Chemical Structure and Properties

This compound is characterized by a central flavylium (B80283) cation core (delphinidin) glycosidically linked to an arabinose sugar at the C3 position. The positive charge on the oxygen of the C-ring is balanced by a chloride anion.

Physicochemical and Identification Data

The key properties and identifiers for this compound are summarized below.

PropertyDataReference(s)
IUPAC Name (2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol chloride[3]
Molecular Formula C₂₀H₁₉ClO₁₁[3]
Molecular Weight 470.8 g/mol [2][3]
Exact Mass 470.0615891 Da[3]
CAS Number 171370-55-1[1][3]
InChIKey BQQCUFJAUJKCKH-GOWHUIJJSA-N[3]
SMILES C1--INVALID-LINK--OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O.[Cl-][3]
Solubility Soluble in DMSO, Pyridine, Methanol, and Ethanol.[4]
Appearance Solid (typically a purple or dark-colored powder).

Visualization of Chemical Structure

The chemical structure of this compound is depicted below, illustrating the connectivity between the delphinidin aglycone and the arabinose sugar.

Delphinidin_3_O_arabinoside_chloride cluster_delphinidin Delphinidin Core cluster_arabinose Arabinose Moiety cluster_link cluster_ion delphinidin_img link_oxygen O delphinidin_img->link_oxygen C3 arabinose_img link_oxygen->arabinose_img Glycosidic Bond Cl_ion Cl⁻ isolation_workflow start Plant Material (e.g., Rhododendron flowers) extraction Extraction (Acidified Methanol/Ethanol) start->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Anthocyanin Extract filtration->crude_extract solid_phase Solid-Phase Extraction (SPE) (e.g., C18 cartridge) crude_extract->solid_phase fractionation Fractionation (e.g., Sephadex LH-20 column) solid_phase->fractionation hplc Preparative HPLC (C18 column, gradient elution) fractionation->hplc pure_compound Pure this compound hplc->pure_compound

References

A Technical Guide to the Natural Sources, Extraction, and Biological Activity of Delphinidin-3-O-arabinoside Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin-3-O-arabinoside chloride is a naturally occurring anthocyanin, a subclass of flavonoids responsible for the vibrant purple, blue, and red pigmentation in many plants.[1][2] As a glycoside of delphinidin (B77816), it consists of the aglycone delphinidin linked to an arabinose sugar moiety.[2][3] This compound, like other anthocyanins, is a subject of significant scientific interest due to its potential health-promoting properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][4][5] The presence of the sugar moiety is vital for its bioavailability and stability.[2][6] This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and purification, and an examination of the key signaling pathways it modulates.

Natural Sources and Quantitative Data

Delphinidin-3-O-arabinoside is found in a variety of fruits and plants. Notably, it has been isolated from blueberries and plants of the Rhododendron genus.[7][8][9] The concentration of this specific anthocyanin can vary significantly depending on the plant species, cultivar, geographical origin, and growing conditions.

Table 1: Quantitative Analysis of Delphinidin-3-O-arabinoside and Related Glycosides in Natural Sources
Natural SourcePlant PartDelphinidin-3-O-arabinoside Content (mg/100g dry weight)Total Anthocyanin Content (mg/100g dry weight)Geographic Origin
Blueberry (Vaccinium sp.)Fruit1421,570Uruguay[2]
Blueberry (Vaccinium sp.)Fruit2442,242Poland[2]
Blueberry (Vaccinium sp.)Fruit2502,762Germany[2]
Rhododendron simsii Planch.FlowerIsolated, but specific quantitative data is not readily available in the provided results.[7][9]Not SpecifiedNot Specified
Cranberry (Vaccinium macrocarpon)FruitPurified from this source for experimental use.[8]Not SpecifiedNot Specified

Note: The data for blueberries represents Delphinidin-3-O-arabinoside (Dp-3-A) content as part of the total anthocyanin profile.

Experimental Protocols

The extraction, isolation, and quantification of this compound from natural sources require specific and carefully controlled methodologies to prevent degradation and ensure purity.

General Workflow for Extraction and Purification

The following diagram illustrates a typical workflow for the isolation of this compound from a plant matrix.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product A Sample Preparation (Homogenization of plant material) B Solvent Extraction (Acidified Methanol/Ethanol) A->B C Filtration & Concentration (Rotary Evaporation) B->C D Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) C->D Crude Extract E Preparative HPLC (C18 Column) D->E F Fraction Collection E->F G Lyophilization F->G Purified Fractions H Purity Analysis (Analytical HPLC, LC-MS) G->H I Pure Delphinidin-3-O-arabinoside Cl- H->I G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway D3A Delphinidin-3-O-arabinoside (as Delphinidin) PI3K PI3K D3A->PI3K Inhibition ERK ERK1/2 D3A->ERK Inhibition JNK JNK1/2 D3A->JNK Inhibition p38 p38 D3A->p38 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation G cluster_pathways Signaling Cascades LPS LPS NFkB NF-κB Pathway LPS->NFkB Activation MEK MEK1/2 LPS->MEK Activation D3A Delphinidin Glycosides D3A->NFkB Downregulation D3A->MEK Downregulation Inflammation Inflammatory Mediators (iNOS, NO, IL-6, TNF-α) NFkB->Inflammation ERK ERK1/2 MEK->ERK ERK->Inflammation

References

The Biosynthesis of Delphinidin-3-O-arabinoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of Delphinidin-3-O-arabinoside, a significant anthocyanin contributing to the vibrant blue and purple hues in various plant species. This document details the enzymatic steps leading to the formation of the delphinidin (B77816) aglycone, the synthesis of the activated sugar donor UDP-L-arabinose, and the final glycosylation step. Included are detailed experimental protocols for the identification, characterization, and quantification of the enzymes and metabolites involved. Furthermore, this guide presents quantitative data from various studies in structured tables and visualizes the core pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in the fields of plant biology, biochemistry, and drug development.

Introduction

Anthocyanins are a class of water-soluble flavonoids responsible for many of the red, purple, and blue colors found in plants. Their potential health benefits, including antioxidant and anti-inflammatory properties, have made them a subject of intense research for applications in pharmaceuticals and nutraceuticals. Delphinidin-3-O-arabinoside is a specific anthocyanin composed of the aglycone delphinidin and an arabinose sugar moiety. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in various plant systems or for developing novel production platforms. This guide serves as a technical resource, consolidating the current knowledge and providing practical methodologies for the scientific community.

The Core Biosynthetic Pathway

The biosynthesis of Delphinidin-3-O-arabinoside is a multi-step process that can be divided into three main stages:

  • Phenylpropanoid and Flavonoid Pathway: Synthesis of the delphinidin aglycone.

  • UDP-Sugar Metabolism: Formation of the activated arabinose donor, UDP-L-arabinose.

  • Glycosylation: The final attachment of arabinose to the delphinidin backbone.

Formation of the Delphinidin Aglycone

The synthesis of delphinidin originates from the general phenylpropanoid pathway, starting with the amino acid phenylalanine. A series of enzymatic reactions, catalyzed by enzymes such as Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-Coumarate:CoA ligase (4CL), leads to the formation of p-Coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway.

Key enzymes in the subsequent steps include Chalcone synthase (CHS), Chalcone isomerase (CHI), Flavanone 3-hydroxylase (F3H), and Flavonoid 3',5'-hydroxylase (F3'5'H). The action of F3'5'H is a critical branching point that introduces the third hydroxyl group on the B-ring, a characteristic feature of delphinidin. Dihydroflavonol 4-reductase (DFR) and Anthocyanidin synthase (ANS) then catalyze the final steps to produce the unstable delphinidin aglycone.[1]

Delphinidin_Biosynthesis Phenylalanine Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA Phenylalanine->p-Coumaroyl-CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone p-Coumaroyl-CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS

Figure 1: Biosynthesis pathway of the delphinidin aglycone.
Synthesis of UDP-L-arabinose

The sugar donor required for the final glycosylation step is UDP-L-arabinose. In plants, this activated sugar is primarily synthesized from UDP-D-glucose through a de novo pathway. This pathway involves the conversion of UDP-D-glucose to UDP-D-glucuronic acid, followed by its conversion to UDP-D-xylose. The final step is the 4-epimerization of UDP-D-xylose to UDP-L-arabinose, a reaction catalyzed by UDP-D-xylose 4-epimerase (UXE).[2][3][4] A salvage pathway from free L-arabinose also exists.[5]

UDP_Arabinose_Biosynthesis cluster_0 De Novo Pathway cluster_1 Salvage Pathway UDP-D-Glucose UDP-D-Glucose UDP-D-Glucuronic Acid UDP-D-Glucuronic Acid UDP-D-Glucose->UDP-D-Glucuronic Acid UDPGDH UDP-D-Xylose UDP-D-Xylose UDP-D-Glucuronic Acid->UDP-D-Xylose UXS UDP-L-Arabinose UDP-L-Arabinose UDP-D-Xylose->UDP-L-Arabinose UXE (e.g., MUR4) L-Arabinose L-Arabinose L-Arabinose-1-P L-Arabinose-1-P L-Arabinose->L-Arabinose-1-P Arabinokinase L-Arabinose-1-P->UDP-L-Arabinose UDP-sugar pyrophosphorylase

Figure 2: De novo and salvage pathways for UDP-L-arabinose synthesis.
Final Glycosylation Step

The culmination of the pathway is the transfer of the arabinose moiety from UDP-L-arabinose to the 3-hydroxyl group of the delphinidin aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), likely a flavonoid 3-O-arabinosyltransferase. While a specific enzyme named "delphinidin-3-O-arabinosyltransferase" has not been extensively characterized in all plant species, homologous enzymes with activity towards flavonoids have been identified. These enzymes belong to the large family of UGTs and exhibit specificity for both the flavonoid acceptor and the sugar donor.

Final_Glycosylation Delphinidin Delphinidin Delphinidin-3-O-arabinoside Delphinidin-3-O-arabinoside Delphinidin->Delphinidin-3-O-arabinoside UDP-L-Arabinose UDP-L-Arabinose UDP-L-Arabinose->Delphinidin-3-O-arabinoside Flavonoid 3-O-arabinosyltransferase (putative)

Figure 3: The final glycosylation step in Delphinidin-3-O-arabinoside biosynthesis.

Quantitative Data

The accumulation of Delphinidin-3-O-arabinoside and related compounds varies significantly among different plant species and tissues. The following tables summarize available quantitative data.

Table 1: Accumulation of Delphinidin Glycosides in Various Plant Tissues

Plant SpeciesTissueCompoundConcentration (mg/g DW)Reference
Vaccinium myrtillus (Bilberry)FruitDelphinidin-3-O-arabinoside1.03[1]
Vitis vinifera (Grape)SkinDelphinidin-3-O-glucosideVaries by cultivar
Solanum melongena (Eggplant)PeelDelphinidin-3-O-rutinosideVaries by cultivar
Hibiscus sabdariffa (Roselle)CalycesDelphinidin-3-O-sambubiosideVaries

Table 2: Kinetic Parameters of Related Flavonoid Glycosyltransferases

EnzymeSource OrganismSubstrateKm (µM)Vmax (pmol/min/mg protein)Reference
UGT79B1 (Xylosyltransferase)Arabidopsis thalianaCyanidin-3-O-glucoside~50Not specified
At3GGT (Glucosyltransferase)Arabidopsis thalianaCyanidin-3-O-glucosideNot specifiedNot specified
Ib3GGT (Glucosyltransferase)Ipomoea batatasCyanidin-3-O-glucoside1382.5

Note: Data for a specific Delphinidin-3-O-arabinosyltransferase is limited. The presented data is for homologous enzymes to provide a comparative context.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Delphinidin-3-O-arabinoside biosynthesis.

Protocol for Heterologous Expression and Purification of a Candidate Arabinosyltransferase

This protocol describes the expression of a candidate UGT gene in E. coli and subsequent purification of the recombinant protein for in vitro characterization.

Protein_Expression_Workflow Start Start Gene_Isolation Gene_Isolation Start->Gene_Isolation 1. Isolate cDNA End Purified Enzyme Vector_Ligation Vector_Ligation Gene_Isolation->Vector_Ligation 2. Ligate into expression vector (e.g., pET) Transformation Transformation Vector_Ligation->Transformation 3. Transform into E. coli (e.g., BL21(DE3)) Culture_Growth Culture_Growth Transformation->Culture_Growth 4. Grow culture to mid-log phase Protein_Induction Protein_Induction Culture_Growth->Protein_Induction 5. Induce expression (e.g., with IPTG) Cell_Harvest Cell_Harvest Protein_Induction->Cell_Harvest 6. Harvest cells by centrifugation Cell_Lysis Cell_Lysis Cell_Harvest->Cell_Lysis 7. Lyse cells (e.g., sonication) Protein_Purification Protein_Purification Cell_Lysis->Protein_Purification 8. Purify protein (e.g., Ni-NTA affinity chromatography) Protein_Purification->End

Figure 4: Workflow for heterologous protein expression and purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with an affinity tag (e.g., pET-28a with a His-tag)

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

Procedure:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate arabinosyltransferase gene by PCR and clone it into the expression vector.

  • Transformation: Transform the expression construct into competent E. coli cells.

  • Expression: Inoculate a single colony into LB medium with the appropriate antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice. Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the recombinant protein with elution buffer.

  • Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Protocol for In Vitro Enzyme Assay of Arabinosyltransferase Activity

This protocol is for determining the activity and substrate specificity of the purified recombinant arabinosyltransferase.

Reaction Mixture (50 µL total volume):

  • 100 mM Potassium phosphate (B84403) buffer (pH 7.5)

  • 1 mM UDP-L-arabinose (sugar donor)

  • 0.5 mM Delphinidin (acceptor substrate, dissolved in a small amount of DMSO)

  • 1-5 µg of purified recombinant enzyme

Procedure:

  • Combine the buffer, UDP-L-arabinose, and delphinidin in a microcentrifuge tube.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of ice-cold methanol (B129727) containing 0.1% HCl.

  • Centrifuge to pellet any precipitated protein.

  • Analyze the supernatant by HPLC or LC-MS to detect the formation of Delphinidin-3-O-arabinoside.

Protocol for HPLC-DAD-MS/MS Analysis of Anthocyanins

This protocol outlines a general method for the separation, identification, and quantification of Delphinidin-3-O-arabinoside from plant extracts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 5% Formic acid in water

  • Mobile Phase B: 5% Formic acid in acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B, gradually increase it to elute the compounds, and then return to the initial conditions to re-equilibrate the column. For example: 0-5 min, 10% B; 5-25 min, 10-30% B; 25-30 min, 30-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B.

  • Flow Rate: 0.8 mL/min

  • Detection: DAD at 520 nm for anthocyanins. MS scan in positive ion mode.

Sample Preparation:

  • Homogenize 100 mg of freeze-dried plant tissue in 1 mL of extraction solvent (e.g., methanol with 1% HCl).

  • Sonicate for 30 minutes and then centrifuge.

  • Collect the supernatant and filter through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Identify Delphinidin-3-O-arabinoside based on its retention time, UV-Vis spectrum, and mass-to-charge ratio (m/z) compared to an authentic standard or by fragmentation patterns in MS/MS.

  • Quantify the compound by creating a standard curve with a purified standard.

Conclusion

The biosynthesis of Delphinidin-3-O-arabinoside involves a complex interplay of enzymes from the general phenylpropanoid pathway, flavonoid biosynthesis, and UDP-sugar metabolism. While the core pathway is well-established, the specific arabinosyltransferase responsible for the final glycosylation step remains an active area of research in many plant species. The protocols and data presented in this guide provide a robust framework for researchers to identify and characterize the key enzymes, quantify the target metabolite, and ultimately, to engineer its production. A deeper understanding of this pathway holds significant promise for the development of novel functional foods and pharmaceuticals.

References

Delphinidin-3-O-arabinoside Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin-3-O-arabinoside chloride is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables. This compound is a glycoside of delphinidin (B77816), the aglycone, and is found in various plant species, including those of the Rhododendron genus.[1][2] As a member of the flavonoid family, this compound has garnered significant interest for its potential health benefits, primarily attributed to its antioxidant properties. This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with experimental protocols and an exploration of its role in cellular signaling pathways.

Physical and Chemical Properties

This compound is a purple to purplish-red solid.[1] Its chemical structure consists of a delphinidin core linked to an arabinose sugar moiety at the 3-O position, with a chloride counter-ion.

Table 1: General and Physical Properties of this compound
PropertyValueSource
Appearance Purple to purplish-red solid[1]
Molecular Formula C20H19ClO11[3][4]
Molecular Weight 470.81 g/mol [3]
CAS Numbers 171370-55-1, 28500-01-8[3][4]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695). Slightly soluble in acetonitrile (B52724) and water.[5][6]
Storage Store at -20°C in a dry and dark place.[2]
Table 2: Spectroscopic Data for Delphinidin-3-O-arabinoside
TechniqueKey DataSource
1H-NMR (CD3OD, 600 MHz)δ 8.74 (s,1H), 7.65 (s, 2H), 6.75 (s, 1H), 6.54 (s, 1H), 5.21 (d, J=6.6 Hz, 1H), 3.93-4.00 (m, 3H), 3.72-3.76 (m, 2H)[7]
13C-NMR Data available but not fully assigned in the provided search results.[7]
Mass Spectrometry (ESI-LC/MS/MS)[M+] 464.9 (MS), 302.8 (MS/MS)[7]

Experimental Protocols

Isolation and Purification

Delphinidin-3-O-arabinoside can be isolated from various plant sources, such as blueberries and Rhododendron flowers.[1][8] A general approach for its extraction and purification involves the following steps:

  • Extraction: Plant material is typically extracted with a solvent mixture, often methanol or ethanol containing a small amount of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the stability of the anthocyanin in its flavylium (B80283) cation form.

  • Preliminary Purification: The crude extract is often subjected to solid-phase extraction (SPE) using a C18 cartridge to remove non-polar compounds and other impurities.

  • Chromatographic Separation: Further purification is achieved through chromatographic techniques. High-Speed Countercurrent Chromatography (HSCCC) followed by High-Performance Liquid Chromatography (HPLC) are effective methods for obtaining high-purity delphinidin-3-O-arabinoside.[8] An HPLC method for the analysis of a related compound involves a mobile phase of 1% formic acid in acetonitrile and 1% formic acid in water with gradient elution, a flow rate of 1.0 ml/min, a column temperature of 40 °C, and detection at 520 nm.[3]

Antioxidant Activity Assays

The antioxidant capacity of this compound can be evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly employed.

DPPH Radical Scavenging Assay Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).

  • In a microplate or cuvette, mix the this compound solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

  • A control is prepared with the solvent instead of the sample solution.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

ABTS Radical Scavenging Assay Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.

  • Prepare various concentrations of this compound.

  • Mix the this compound solution with the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A control is prepared with the solvent instead of the sample solution.

  • The percentage of radical scavenging activity is calculated similarly to the DPPH assay.

Signaling Pathways and Biological Activity

Delphinidin and its glycosides, including delphinidin-3-O-arabinoside, have been shown to modulate several key cellular signaling pathways, which underlies their potential therapeutic effects.

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Delphinidin has been shown to activate this pathway, leading to the upregulation of antioxidant and detoxification enzymes.

Nrf2_ARE_Pathway D3A Delphinidin-3-O- arabinoside Keap1 Keap1 D3A->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant & Detoxification Enzymes ARE->Antioxidant_Enzymes Induces transcription

Nrf2-ARE Pathway Activation
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. Aberrant activation of this pathway is implicated in various cancers. Delphinidin has been found to suppress this pathway by promoting the degradation of β-catenin.

Wnt_Beta_Catenin_Pathway D3A Delphinidin-3-O- arabinoside Destruction_Complex Destruction Complex (APC, Axin, GSK3β) D3A->Destruction_Complex Promotes Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to nucleus and binds Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates

Wnt/β-catenin Pathway Inhibition
MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling cascades are critical regulators of cell survival, proliferation, and apoptosis. Delphinidin has been shown to inhibit these pathways, contributing to its anti-cancer effects.

MAPK_PI3K_Akt_Pathway D3A Delphinidin-3-O- arabinoside Receptor Receptor Tyrosine Kinase D3A->Receptor Inhibits Growth_Factors Growth Factors Growth_Factors->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

MAPK and PI3K/Akt Pathway Inhibition

Conclusion

This compound is a promising natural compound with significant antioxidant potential and the ability to modulate key cellular signaling pathways involved in cell proliferation and survival. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of this anthocyanin. Further research is warranted to fully elucidate its pharmacokinetic profile, bioavailability, and efficacy in preclinical and clinical settings.

References

A Comprehensive Technical Guide to the Biological Activity of Delphinidin-3-O-arabinoside chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin-3-O-arabinoside chloride is an anthocyanin, a natural pigment belonging to the flavonoid class of compounds.[1] It is composed of the aglycone delphinidin (B77816) linked to an arabinose sugar moiety.[2] Found in various pigmented plants like Rhododendron, this molecule is a subject of growing interest for its potential therapeutic properties.[2] While much of the existing research focuses on the aglycone, delphinidin, its glycosides, such as delphinidin-3-O-arabinoside, are crucial for bioavailability and stability.[3][4] This technical guide provides an in-depth analysis of the biological activities of delphinidin and its derivatives, with a focus on anticancer, anti-inflammatory, and antioxidant effects. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways modulated by this compound.

Biological Activities and Mechanisms of Action

Delphinidin and its glycosides exhibit a wide range of health-promoting activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][5] The core biological activity is largely attributed to the delphinidin aglycone, which possesses three hydroxyl groups on its B-ring, making it a potent antioxidant.[6]

Anticancer Activity

Delphinidin has demonstrated significant anticancer potential across various cancer cell lines. Its mechanisms are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways that govern proliferation and metastasis.[3][7]

  • Induction of Apoptosis: Delphinidin triggers apoptosis by generating reactive oxygen species (ROS) and activating caspase cascades.[7][8] In human promyelocytic leukemia (HL-60) cells, delphinidin was the most potent inducer of apoptosis among several anthocyanidins tested.[8] This process involves the activation of the JNK signaling pathway and caspase-3.[8] In human hepatoma HepG2 cells, delphinidin induced a rapid increase in caspase-3 activation.[3] Furthermore, delphinidin treatment enhances the expression of pro-apoptotic proteins like Bax and Bak while suppressing anti-apoptotic proteins such as Bcl-2 and Mcl-1.[6][9]

  • Cell Cycle Arrest: Delphinidin can halt the progression of the cell cycle, primarily at the G2/M phase.[6] In HER-2-positive breast cancer cell lines (MDA-MB-453 and BT-474), treatment with delphinidin at concentrations of 20, 40, and 80 µM significantly increased the percentage of cells in the G2/M phase.[6] This arrest is associated with the inhibition of key cell cycle regulators like Cdk1 and cyclin B1.[6]

  • Inhibition of Metastasis: Delphinidin has been found to inhibit the migration and invasion of cancer cells.[7] In SKOV3 ovarian cancer cells, it blocks brain-derived neurotrophic factor (BDNF)-mediated invasion and migration by reducing the activation of Akt and the nuclear translocation of NF-κB.[3][7]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Delphinidin and its glycosides exhibit potent anti-inflammatory properties by modulating critical inflammatory pathways.[10][11] Studies have shown that delphinidin and its derivative, delphinidin 3-sambubioside, can reduce the levels of inflammatory mediators such as iNOS, NO, IL-6, MCP-1, and TNF-α in LPS-induced cellular models.[11] The primary mechanism for this activity is the downregulation of the NF-κB and MAPK signaling pathways.[10][11][12]

Antioxidant Activity

The antioxidant capacity of delphinidin is among the highest of all anthocyanidins, largely due to the three hydroxyl groups on its B-ring.[6] It can scavenge a variety of reactive oxygen and nitrogen species. The order of scavenging activity against superoxide (B77818) radicals is delphinidin > cyanidin (B77932), and it also shows greater reactivity than cyanidin against peroxynitrite.[13] However, some studies using the DPPH radical scavenging assay have reported a slightly higher potency for cyanidin.[13] The glycosidic form, delphinidin-3-arabinoside, was found to have lower reactivity toward peroxynitrite compared to delphinidin aglycone and several other anthocyanin glycosides.[14]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of delphinidin and its derivatives from various studies.

Table 1: Cytotoxicity of Delphinidin in Cancer Cell Lines

Cell Line Cancer Type IC50 Value (µM) Exposure Time Reference
A549 Non-small-cell lung 55 48 h [9]
SK-MES-1 Non-small-cell lung 58 48 h [9]
NCI-H441 Non-small-cell lung 44 48 h [9]
T24 Urinary bladder ~83 (34 µg/ml) Not specified [9]
PEO1 Ovarian < 100 Not specified [15]
SKOV3 Ovarian < 100 Not specified [15]

| A431 | Skin | 18 | Not specified |[16] |

Table 2: Effect of Delphinidin on Cell Cycle Distribution in Breast Cancer Lines

Cell Line Delphinidin Conc. (µM) % Cells in G2/M Phase Reference
MDA-MB-453 20 7.5 [6]
40 10.58 [6]
80 13.58 [6]
BT-474 20 13.43 [6]
40 17.43 [6]

| | 80 | 23.53 |[6] |

Table 3: Antioxidant Activity of Delphinidin and Related Compounds

Compound Assay IC50/EC50 (µM) Reference
Delphinidin Chloride DPPH Radical Scavenging 80 [13]
Delphinidin DPPH Radical Scavenging 42 [13]
Delphinidin DPPH Radical Scavenging 3.74 [13]
Delphinidin Superoxide Radical Scavenging Highest activity among 6 anthocyanidins [14]

| Delphinidin-3-arabinoside | Peroxynitrite Scavenging | Less active than delphinidin-3-galactoside and -glucoside |[14] |

Table 4: Bioavailability of Delphinidin Glycosides

Compound Bioavailability (%) Reference
Delphinidin-3-O-arabinoside 0.14 [3][7]
Delphinidin-3-O-glucoside 0.14 [3][7]

| Delphinidin-3-O-galactoside | 0.48 |[3][7] |

Key Signaling Pathways

Delphinidin exerts its biological effects by modulating a network of interconnected signaling pathways.

Anticancer Signaling Pathways

In cancer cells, delphinidin disrupts pro-survival signaling and promotes apoptosis. It inhibits the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell proliferation and survival.[5][7] Concurrently, it activates the pro-apoptotic JNK pathway.[3][6] This dual action shifts the cellular balance towards programmed cell death.

anticancer_pathways cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR) PI3K PI3K RTK->PI3K Raf c-Raf RTK->Raf Delphinidin Delphinidin Delphinidin->PI3K Akt Akt Delphinidin->Akt ERK ERK1/2 Delphinidin->ERK JNK JNK Delphinidin->JNK PI3K->Akt p mTOR mTOR Akt->mTOR p Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK1/2 Raf->MEK p MEK->ERK p ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis

Caption: Delphinidin's modulation of key anticancer signaling pathways.
Anti-inflammatory Signaling Pathway

Delphinidin's anti-inflammatory effects are largely mediated by the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][10] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Delphinidin blocks this cascade, preventing the activation of NF-κB and subsequent inflammation.[3][7]

anti_inflammatory_pathway cluster_cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Stimuli->IKK Activates Delphinidin Delphinidin Delphinidin->IKK Inhibits NFkB NF-κB (Active) Delphinidin->NFkB Inhibits Translocation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6, TNF-α) NFkB_nuc->Genes Activates Transcription

Caption: Delphinidin's inhibitory effect on the NF-κB signaling pathway.

Experimental Protocols

Reproducible experimental design is paramount in scientific research. The following sections detail common protocols used to assess the biological activity of compounds like this compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Materials:

  • 96-well microplate

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000–10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.[16]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium) and a blank (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of ~650 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.[16]

mtt_workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat cells with Delphinidin dilutions incubate1->treat incubate2 Incubate for exposure period (24-72h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % Cell Viability vs. Control read->analyze end_node End analyze->end_node

Caption: Standard experimental workflow for an MTT cell viability assay.
DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[13]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • This compound

  • 96-well microplate or cuvettes

  • Spectrophotometer

Protocol:

  • DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Sample Preparation: Dissolve this compound in methanol to prepare a series of concentrations.[13]

  • Reaction: In a microplate well, add a specific volume of the sample solution (e.g., 100 µL). Then, add an equal volume of the DPPH working solution to initiate the reaction. Include a blank (methanol only) and a control (DPPH solution with methanol instead of sample).[13]

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance at ~517 nm. The reduction of the DPPH radical by an antioxidant results in a loss of absorbance.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting scavenging percentage against compound concentration.

Conclusion

This compound, and more broadly its aglycone delphinidin, represents a highly promising class of natural compounds with significant therapeutic potential. Its well-documented anticancer, anti-inflammatory, and antioxidant activities are rooted in its ability to modulate fundamental cellular signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways. While bioavailability data for the arabinoside form suggests it is less absorbed than other glycosides, its potent biological effects warrant further investigation.[3][7] This guide provides a foundational resource for researchers aiming to explore the complex mechanisms of delphinidin and harness its potential in drug discovery and development. Further studies focusing specifically on the pharmacokinetic and pharmacodynamic properties of this compound are essential to fully elucidate its clinical utility.

References

Delphinidin-3-O-arabinoside Chloride: An In-Depth Technical Guide to its Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin-3-O-arabinoside chloride, a member of the anthocyanin class of flavonoids, is a naturally occurring pigment found in various fruits and vegetables.[1][2] Anthocyanins are recognized for their antioxidant properties, which contribute to their potential health benefits.[3][4] This technical guide provides a comprehensive overview of the antioxidant potential of this compound, summarizing available data, detailing relevant experimental protocols, and illustrating associated molecular pathways. While specific quantitative antioxidant data for this compound is limited in publicly available literature, this guide compiles data for the aglycone delphinidin (B77816) and related glycosides to provide a comparative context for its potential antioxidant efficacy. The primary antioxidant mechanism of flavonoids involves donating a hydrogen atom or an electron to neutralize free radicals.[5]

Antioxidant Activity

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger. A lower IC50 value indicates higher antioxidant potency.

Table 1: DPPH Radical Scavenging Activity of Delphinidin and its Derivatives

CompoundIC50 (µM)Reference
Delphinidin Chloride80[1]
Delphinidin42[1]
Delphinidin3.74[1]
Delphinidin-3-O-glucoside130.5 ± 2.8[1]
Delphinidin-3-O-rutinosideNot specified
This compound Data not available

Note: The variation in IC50 values across different studies can be attributed to differences in experimental conditions.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation. Similar to the DPPH assay, a lower IC50 value signifies greater antioxidant capacity.

Table 2: ABTS Radical Scavenging Activity of Delphinidin and its Derivatives

CompoundIC50 (µM)Reference
Delphinidin> Petunidin (B3231668)[8]
This compound Data not available
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are often expressed as equivalents of a standard antioxidant, such as Trolox or ascorbic acid.

Table 3: Ferric Reducing Antioxidant Power of Delphinidin and its Derivatives

CompoundAntioxidant CapacityReference
DelphinidinGood electron donating ability[9]
This compound Data not available

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. The following sections outline standard protocols for the DPPH, ABTS, and FRAP assays.

DPPH Radical Scavenging Assay

This spectrophotometric assay is based on the reduction of the stable DPPH radical.[10] In the presence of a hydrogen-donating antioxidant, the purple color of the DPPH solution fades, and the change in absorbance is measured.[4]

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.

  • Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the test compound (this compound) at various concentrations to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a wavelength of 517 nm using a microplate reader or spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

  • IC50 Determination: The IC50 value, the concentration of the test compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

ABTS Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with an oxidizing agent like potassium persulfate.[11] The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant.[11]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

  • Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Inhibition: The percentage of inhibition of absorbance is calculated.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus the concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex by antioxidants at low pH.[2]

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O. The components are typically mixed in a 10:1:1 (v/v/v) ratio.

  • Reaction Mixture: Add a small volume of the test compound to the freshly prepared and pre-warmed (37°C) FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the resulting blue solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant like FeSO₄·7H₂O, Trolox, or ascorbic acid. The results are expressed as FRAP values (e.g., in µM Fe(II) equivalents).

Signaling Pathways and Mechanisms of Action

Flavonoids, including delphinidin and its glycosides, can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.[12]

The Nrf2-Keap1 Signaling Pathway

A key pathway implicated in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway.[5][13]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[5] In the presence of oxidative stress or inducers like certain flavonoids, Keap1 is modified, leading to the release of Nrf2.[4] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[5] This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[12] These enzymes play a crucial role in detoxifying reactive oxygen species and electrophiles, thereby enhancing the cell's antioxidant defense capacity. Delphinidin has been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes.[12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D3A Delphinidin-3-O-arabinoside Chloride Keap1_Nrf2 Keap1-Nrf2 Complex D3A->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitination Keap1_Nrf2->Ub Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Transcription->Antioxidant_Genes Antioxidant_Enzymes->ROS Neutralizes

Caption: General signaling pathway of flavonoid-induced antioxidant response.

Experimental Workflows

The following diagrams illustrate the general workflows for the key antioxidant assays described in this guide.

DPPH_Workflow start Start prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) start->prep_dpph prep_sample Prepare Sample Solutions (this compound at various concentrations) start->prep_sample mix Mix Sample and DPPH Solution prep_dpph->mix prep_sample->mix incubate Incubate in Dark (e.g., 30 min at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS_Workflow start Start prep_abts Prepare ABTS•+ Solution (ABTS + Potassium Persulfate) start->prep_abts prep_sample Prepare Sample Solutions (this compound at various concentrations) start->prep_sample incubate_abts Incubate in Dark (12-16 hours at RT) prep_abts->incubate_abts dilute_abts Dilute ABTS•+ to Absorbance ~0.7 at 734 nm incubate_abts->dilute_abts mix Mix Sample and Diluted ABTS•+ Solution dilute_abts->mix prep_sample->mix incubate_mix Incubate (e.g., 6 min at RT) mix->incubate_mix measure Measure Absorbance at 734 nm incubate_mix->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for the ABTS radical cation decolorization assay.

FRAP_Workflow start Start prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) start->prep_frap prep_sample Prepare Sample Solutions and Standards start->prep_sample mix Mix Sample/Standard with FRAP Reagent prep_frap->mix prep_sample->mix incubate Incubate (e.g., 30 min at 37°C) mix->incubate measure Measure Absorbance at 593 nm incubate->measure plot Create Standard Curve measure->plot calculate Calculate FRAP Value (e.g., in Fe(II) equivalents) plot->calculate end End calculate->end

Caption: Experimental workflow for the FRAP assay.

Conclusion

This compound, as an anthocyanin, is expected to possess significant antioxidant properties. While direct quantitative data for this specific compound is sparse, the available information on its aglycone, delphinidin, and related glycosides suggests a potent capacity for free radical scavenging and a potential role in modulating cellular antioxidant defenses through pathways such as the Nrf2-Keap1 system. Further research is warranted to specifically quantify the antioxidant activity of this compound using standardized assays and to elucidate its precise mechanisms of action in biological systems. Such studies will be invaluable for its potential development as a therapeutic agent in conditions associated with oxidative stress.

References

Delphinidin-3-O-arabinoside Chloride: A Technical Overview of Preclinical Health Benefits

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Delphinidin-3-O-arabinoside chloride is an anthocyanin, a class of flavonoid compounds responsible for the purple and blue pigments in various plants, such as Rhododendron species.[1] As a glycoside of the potent antioxidant delphinidin (B77816), this molecule is the subject of growing interest for its potential health-promoting properties. While extensive research has been conducted on the aglycone delphinidin and its more common glucoside derivatives, this guide synthesizes the available preclinical data and plausible mechanisms of action for this compound, providing a technical resource for its evaluation in research and drug development. Much of the detailed mechanistic data is inferred from studies on the parent compound, delphinidin, and is presented here as the putative basis for the biological activity of its glycosides.

Core Health Benefits and Mechanisms of Action

The health benefits of delphinidin and its glycosides, including the arabinoside form, are primarily attributed to their potent antioxidant and anti-inflammatory activities.[2][3] These foundational properties underpin their potential efficacy in several therapeutic areas, most notably in oncology and the mitigation of inflammatory conditions.

Anti-inflammatory Activity

Delphinidin compounds are recognized for their ability to modulate key inflammatory signaling pathways. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central regulators of the inflammatory response.[4][5]

  • NF-κB Pathway Inhibition: In an inflammatory state, delphinidin has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes, including cytokines like IL-6 and TNF-α, and enzymes such as iNOS and COX-2.[2][4]

  • MAPK Pathway Modulation: Delphinidin and its glycosides can also suppress the phosphorylation of key kinases in the MAPK pathway, such as ERK1/2.[4] By downregulating these pathways, the compounds effectively reduce the expression of inflammatory mediators.

Anti-Cancer and Pro-Apoptotic Effects

The anti-cancer potential of delphinidin glycosides stems from their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress angiogenesis.[2][6]

  • Induction of Apoptosis: Delphinidin compounds trigger apoptosis through the intrinsic mitochondrial pathway. This is characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a caspase cascade (including caspase-3) that culminates in cell death.[2][7]

  • Cell Cycle Arrest: Studies on related compounds have shown they can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[3]

  • Signaling Pathway Interference: The anti-cancer effects are mediated by the modulation of multiple signaling pathways critical for cancer cell survival and proliferation, including the PI3K/Akt, MAPK, and NF-κB pathways.[2][6]

Antioxidant Activity

The chemical structure of delphinidin, with multiple hydroxyl groups on its B-ring, confers strong antioxidant capacity.[8] This allows it to scavenge harmful reactive oxygen species (ROS), protecting cells from oxidative damage that can contribute to chronic diseases and aging.[2] The antioxidant activity is also linked to the activation of the Nrf2/ARE signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.[2]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies. Data specific to Delphinidin-3-O-arabinoside are highlighted where available.

Table 1: Pharmacokinetic Parameters of Delphinidin Glycosides

Compound Dose Cmax (nmol/L) Tmax (h) Bioavailability (%) Administration Route Model Reference
Delphinidin-3-O-arabinoside Not Specified Not Reported ~2.0 (for parent delphinidin) 0.14 Oral Human [2][6]
Delphinidin-3-O-galactoside Not Specified Not Reported Not Reported 0.48 Oral Human [2][6]

| Delphinidin-3-O-glucoside (D3G) | Not Specified | Not Reported | Not Reported | 0.14 | Oral | Human |[2][6] |

Table 2: In Vitro Inhibitory Activity

Compound Target IC50 Value (µM) Assay Reference
Delphinidin-3-O-arabinoside Xanthine Oxidase (XO) <2000 Enzyme Inhibition Assay [9]
Delphinidin-3-O-sambubioside Xanthine Oxidase (XO) 17.1 Enzyme Inhibition Assay [9]

| Allopurinol (Positive Control) | Xanthine Oxidase (XO) | 7.2 | Enzyme Inhibition Assay |[9] |

Signaling Pathways & Visualizations

The biological activities of this compound are believed to be mediated through complex signaling networks. The diagrams below illustrate the putative inhibitory mechanisms based on robust evidence from its parent compound, delphinidin.

NFkB_Pathway cluster_nucleus Nucleus D3A Delphinidin-3-O-arabinoside IKK IKK Complex D3A->IKK Inhibits LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (for degradation) NFkB_IkBa NF-κB-IκBα (Inactive Complex) IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkBa->NFkB Release Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Activates Transcription Proteins Inflammatory Mediators Genes->Proteins

Caption: Putative inhibition of the NF-κB signaling pathway by Delphinidin-3-O-arabinoside.

MAPK_Pathway cluster_nucleus Nucleus D3A Delphinidin-3-O-arabinoside MEK MEK1/2 D3A->MEK Inhibits Stimuli Stress / Growth Factors Stimuli->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 Phosphorylates & Translocates Prolif Cell Proliferation, Inflammation AP1->Prolif Regulates Gene Expression Nucleus Nucleus

Caption: Putative inhibition of the MAPK/ERK signaling pathway by Delphinidin-3-O-arabinoside.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below is a representative protocol for assessing the pro-apoptotic effects of a compound like this compound, a key measure of its anti-cancer potential.

Protocol: Apoptosis Assessment by Annexin V & Propidium Iodide Staining

This protocol is a standard method for quantifying apoptosis in a cell population using flow cytometry.[10][11]

1. Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

2. Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[10]

3. Materials and Reagents:

  • Target cancer cell line (e.g., HCT-116, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO or appropriate solvent)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

4. Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency after 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis (e.g., staurosporine). Incubate for a predetermined period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, carefully collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected supernatant from the previous step.

    • For suspension cells, simply collect the cells from the culture vessel.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set compensation and gates correctly.

5. Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Conclusion and Future Directions

This compound is a promising phytochemical with a strong theoretical basis for its health benefits, largely derived from the extensive study of its aglycone, delphinidin. Preclinical data, though limited for this specific glycoside, suggest potential roles as an anti-inflammatory, antioxidant, and anti-cancer agent through the modulation of critical cellular signaling pathways like NF-κB and MAPK.

For drug development professionals, the key challenges remain its relatively low bioavailability and the need for more specific in vivo efficacy studies. Future research should focus on:

  • Direct Efficacy Studies: Conducting in vitro and in vivo experiments using purified this compound to confirm its effects on inflammation, specific cancer types, and neuroprotection.

  • Pharmacokinetic Optimization: Investigating novel delivery systems or formulations to enhance the bioavailability and stability of the compound.

  • Mechanism Elucidation: Confirming the modulation of NF-κB, MAPK, and apoptosis-related pathways specifically by the arabinoside form and identifying its direct molecular targets.

A deeper understanding of these areas will be critical to translating the preclinical potential of this compound into tangible therapeutic applications.

References

Delphinidin-3-O-arabinoside Chloride: A Technical Whitepaper on Cellular Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin-3-O-arabinoside chloride, a member of the anthocyanin class of flavonoids, is a naturally occurring pigment found in various plants. Anthocyanins, particularly delphinidin (B77816) and its glycosides, have garnered significant scientific interest for their potent antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of the cellular mechanisms of action of this compound, drawing upon the broader knowledge of delphinidin and its derivatives. This document summarizes key signaling pathways modulated by these compounds, presents available quantitative data, and offers detailed experimental protocols for investigating their cellular effects. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of flavonoid-based therapeutics.

Introduction

This compound is an anthocyanin constituted by a delphinidin aglycone linked to an arabinose sugar moiety.[1][2] Like other anthocyanins, it is recognized for its potential health benefits, which are largely attributed to its antioxidant and anti-inflammatory activities.[3] The core biological activities of delphinidin and its glycosides stem from their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.[4][5] This guide will delve into these mechanisms, providing a technical framework for understanding and investigating the cellular effects of this compound.

Core Cellular Mechanisms of Action

The cellular effects of delphinidin and its glycosides are multifaceted, primarily revolving around the modulation of critical signaling pathways. While research specifically on the arabinoside chloride form is limited, the activities of the parent molecule, delphinidin, and other glycosylated forms provide a strong indication of its likely mechanisms.

Antioxidant Activity

Delphinidin is a potent antioxidant, a property conferred by the numerous hydroxyl groups on its B-ring.[6] This structure enables it to effectively scavenge free radicals, such as superoxide (B77818) anions and hydroperoxide radicals, thereby mitigating oxidative stress.[7]

Anti-inflammatory Effects via NF-κB Pathway Modulation

A central mechanism of the anti-inflammatory action of delphinidin and its glycosides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Delphinidin has been shown to suppress the activation of NF-κB, leading to a downstream reduction in the production of inflammatory mediators like TNF-α, IL-6, and iNOS.[1][8]

Regulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Delphinidin has been demonstrated to modulate these pathways. For instance, it can inhibit the phosphorylation of ERK1/2 and p38, while activating the JNK pathway, collectively contributing to the induction of apoptosis in cancer cells.[4][6]

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Delphinidin has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[4] This inhibition can suppress tumor growth and induce apoptosis.

Quantitative Data

CompoundAssayCell LineIC50 ValueReference
Delphinidin-3-O-sambubiosideXanthine Oxidase Inhibition-17.1 µM[9]
DelphinidinCell ViabilityProstate Cancer Cells (PC-3)Dose-dependent reduction[4]
Delphinidin-3-glucosideCell ViabilityER-positive MCF-7 cellsDose-dependent reduction[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by delphinidin and its glycosides, as well as a typical experimental workflow for assessing their cellular effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm Delphinidin-3-O-arabinoside Delphinidin-3-O-arabinoside IKK IKK Delphinidin-3-O-arabinoside->IKK Inhibits IκBα IκBα IKK->IκBα Inhibits Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Sequesters in Cytoplasm Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, iNOS)

Inhibition of the NF-κB Signaling Pathway.

MAPK_Pathway Delphinidin-3-O-arabinoside Delphinidin-3-O-arabinoside MEK1/2 MEK1/2 Delphinidin-3-O-arabinoside->MEK1/2 Inhibits JNK JNK Delphinidin-3-O-arabinoside->JNK Activates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates Cell Proliferation Cell Proliferation ERK1/2->Cell Proliferation Promotes Apoptosis Apoptosis JNK->Apoptosis Induces

Modulation of the MAPK Signaling Pathway.

Experimental_Workflow A Cell Culture (e.g., Macrophages, Cancer Cell Lines) B Treatment with This compound A->B C Stimulation (e.g., LPS for inflammation) B->C D Cell-Based Assays C->D E Cell Viability (MTT) D->E F Apoptosis (Annexin V/PI) D->F G Cytokine Measurement (ELISA) D->G H Western Blot (Protein Expression/Phosphorylation) D->H I Data Analysis E->I F->I G->I H->I

General Experimental Workflow.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of delphinidin and its derivatives. These can be adapted for the study of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability.[5][11][12][13]

Materials:

  • Cells of interest

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

  • After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.[14][15][16]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation of specific proteins in signaling pathways.

Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

Antioxidant Capacity Assays (DPPH and ABTS)

These assays measure the free radical scavenging activity of a compound.[17][18][19][20][21]

DPPH Assay:

  • Prepare a stock solution of this compound.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of the sample and DPPH solution.

  • Incubate in the dark for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated relative to a control.

ABTS Assay:

  • Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 at 734 nm.

  • Add various concentrations of the sample to the ABTS radical solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated.

Conclusion

This compound, as a member of the delphinidin family of anthocyanins, holds significant promise as a bioactive compound with therapeutic potential. Its mechanism of action is rooted in its ability to modulate fundamental cellular processes, including oxidative stress, inflammation, and cell survival, primarily through the regulation of the NF-κB, MAPK, and PI3K/Akt signaling pathways. While further research is required to elucidate the specific quantitative effects and detailed molecular interactions of the arabinoside chloride form, the information presented in this guide provides a robust framework for its continued investigation and development. The provided protocols offer standardized methods for researchers to explore the cellular and molecular impacts of this and other related natural compounds.

References

In Vitro Efficacy of Delphinidin-3-O-arabinoside Chloride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of Delphinidin-3-O-arabinoside chloride, an anthocyanin compound found in various pigmented plants. Delphinidin (B77816) and its glycosides have garnered significant interest in the scientific community for their potential therapeutic applications, primarily attributed to their antioxidant, anti-inflammatory, and anticancer properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.

Core Biological Activities: A Quantitative Perspective

This compound, as a member of the delphinidin glycoside family, is anticipated to exhibit a range of biological effects. While specific quantitative data for this compound is limited in the currently available scientific literature, the activities of its aglycone, delphinidin, and other closely related glycosides provide valuable insights into its potential efficacy. The following tables summarize the in vitro activities of delphinidin and its derivatives.

Table 1: Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIC50 ValueCitation
DelphinidinMDA-MB-453 (Breast Cancer)MTT41.42 µM[1]
DelphinidinBT-474 (Breast Cancer)MTT60.92 µM[1]
DelphinidinA549 (Lung Cancer)MTT~30.1 µM[2]
DelphinidinPEO1 (Ovarian Cancer)MTT< 100 µM
DelphinidinSKOV3 (Ovarian Cancer)MTT< 100 µM

Table 2: Anti-inflammatory Activity

CompoundCell LineAssayParameter MeasuredIC50 ValueCitation
Delphinidin-3-sambubiosideRAW 264.7 (Macrophages)GriessNitric Oxide (NO) ProductionNot specified[3][4]
DelphinidinRAW 264.7 (Macrophages)GriessNitric Oxide (NO) ProductionNot specified[3][4]

Table 3: Antioxidant Activity

CompoundAssayIC50 ValueCitation
Delphinidin-3-O-sambubiosideXanthine Oxidase Inhibition17.1 µM

Note: The absence of specific IC50 values for this compound in the current literature necessitates the use of data from closely related compounds for comparative purposes. Further research is required to establish the precise quantitative activity of this compound.

Key Signaling Pathways Modulated by Delphinidin and its Glycosides

Delphinidin and its derivatives exert their biological effects by modulating several key intracellular signaling pathways implicated in cell proliferation, inflammation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Delphinidin has been shown to inhibit the activation of NF-κB.[5] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the translocation of the active p65 subunit of NF-κB to the nucleus is blocked, leading to a downregulation of pro-inflammatory gene expression.

NF_kB_Pathway cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates IkB-a IkB-a IKK->IkB-a Phosphorylates p65/p50 p65/p50 IkB-a->p65/p50 Inhibits p65/p50_active p65/p50 (Active) p65/p50->p65/p50_active Release Pro-inflammatory Genes Pro-inflammatory Genes p65/p50_active->Pro-inflammatory Genes Activates Transcription Nucleus Nucleus Delphinidin-3-O-arabinoside Delphinidin-3-O-arabinoside Delphinidin-3-O-arabinoside->IKK Inhibits

NF-κB signaling pathway inhibition.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades such as ERK, JNK, and p38, is crucial in regulating cell proliferation, differentiation, and apoptosis. Delphinidin has been demonstrated to modulate MAPK signaling, often leading to anti-proliferative and pro-apoptotic effects in cancer cells.[6] For instance, it can inhibit the phosphorylation of ERK and p38, while activating JNK, depending on the cellular context.[5]

MAPK_Pathway Growth Factors / Stress Growth Factors / Stress Ras/Raf Ras/Raf Growth Factors / Stress->Ras/Raf MKK4/7 MKK4/7 Growth Factors / Stress->MKK4/7 MKK3/6 MKK3/6 Growth Factors / Stress->MKK3/6 MEK1/2 MEK1/2 Ras/Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation Proliferation ERK1/2->Proliferation JNK JNK MKK4/7->JNK Apoptosis_JNK Apoptosis JNK->Apoptosis_JNK p38 p38 MKK3/6->p38 Apoptosis_p38 Apoptosis / Inflammation p38->Apoptosis_p38 Delphinidin-3-O-arabinoside Delphinidin-3-O-arabinoside Delphinidin-3-O-arabinoside->MEK1/2 Inhibits Delphinidin-3-O-arabinoside->MKK4/7 Activates Delphinidin-3-O-arabinoside->MKK3/6 Inhibits

Modulation of MAPK signaling pathways.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and proliferation. Dysregulation of this pathway is common in many cancers. Delphinidin has been shown to inhibit the PI3K/Akt pathway by preventing the phosphorylation of key components like Akt, thereby promoting apoptosis and inhibiting cell growth.[7]

PI3K_Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell Survival / Proliferation Cell Survival / Proliferation Akt->Cell Survival / Proliferation Delphinidin-3-O-arabinoside Delphinidin-3-O-arabinoside Delphinidin-3-O-arabinoside->PI3K Inhibits

Inhibition of the PI3K/Akt signaling pathway.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the biological activities of this compound, this section provides detailed protocols for the key in vitro assays mentioned in this guide.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Treat with Delphinidin-3-O-arabinoside (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent (0.5 mg/mL) C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

MTT assay experimental workflow.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8][9]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[8]

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] The cell viability is expressed as a percentage of the control.

Nitric Oxide (Griess) Assay

The Griess assay is a colorimetric method for the detection of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).

Workflow:

Griess_Workflow A Seed cells (e.g., RAW 264.7) in a 96-well plate B Pre-treat with Delphinidin-3-O-arabinoside A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess reagent E->F G Measure absorbance at 540 nm F->G

Griess assay experimental workflow.

Protocol:

  • Cell Culture: Plate cells, such as RAW 264.7 macrophages, in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C.[12]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.[13][14]

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay that measures the ability of a compound to scavenge the stable DPPH free radical.

Workflow:

DPPH_Workflow A Prepare Delphinidin-3-O-arabinoside solutions (various concentrations) C Mix sample and DPPH solution A->C B Prepare DPPH solution (e.g., 0.1 mM in methanol) B->C D Incubate in the dark (e.g., 30 minutes) C->D E Measure absorbance at 517 nm D->E

DPPH assay experimental workflow.

Protocol:

  • Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should have a deep purple color.[15]

  • Reaction: Add the this compound solution to the DPPH solution and mix well.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[16][17]

  • Measurement: Measure the absorbance of the solution at 517 nm.[15][17] A decrease in absorbance indicates radical scavenging activity. The percentage of scavenging activity is calculated relative to a control without the sample.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins.

Workflow:

Western_Blot_Workflow A Cell treatment and lysis B Protein quantification (e.g., BCA assay) A->B C SDS-PAGE B->C D Protein transfer to PVDF membrane C->D E Blocking (e.g., 5% BSA or milk) D->E F Primary antibody incubation (e.g., anti-p-p65, anti-p-ERK) E->F G Secondary antibody incubation (HRP-conjugated) F->G H Detection (Chemiluminescence) G->H I Data analysis H->I

Western blot experimental workflow.

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p-ERK, p-Akt, and their total protein counterparts) overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound, as a member of the delphinidin family of anthocyanins, holds significant promise as a bioactive compound with potential applications in the prevention and treatment of various diseases. The available in vitro data, primarily from its aglycone and other glycosides, strongly suggest potent anticancer, anti-inflammatory, and antioxidant activities. These effects are mediated through the modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt.

While this guide provides a comprehensive overview of the current state of knowledge, it also highlights the need for further research to specifically quantify the in vitro efficacy of this compound. Such studies will be crucial for a more complete understanding of its therapeutic potential and for advancing its development as a novel pharmacological agent. The detailed protocols provided herein are intended to facilitate these future research endeavors.

References

Delphinidin-3-O-arabinoside Chloride: A Technical Guide to Bioavailability and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin-3-O-arabinoside chloride, a prominent member of the anthocyanin class of flavonoids, is a naturally occurring pigment responsible for the deep red, purple, and blue hues observed in many fruits and vegetables. Beyond its role as a colorant, there is a growing body of scientific evidence suggesting its potential health-promoting properties. However, the therapeutic efficacy of any bioactive compound is intrinsically linked to its bioavailability and metabolic fate within the body. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Data Presentation: Pharmacokinetic Parameters

The bioavailability of delphinidin-3-O-arabinoside is generally low, a characteristic shared with many anthocyanins. Following oral ingestion, it is absorbed from the gastrointestinal tract and undergoes metabolic transformations. The following tables summarize key pharmacokinetic parameters from human and rat studies.

Table 1: Pharmacokinetics of Delphinidin-3-O-arabinoside in Humans

Study CohortFood Source AdministeredDose of Delphinidin-3-O-arabinosideMean Cmax (µmol/L)Tmax (hours)Mean Urinary Excretion (%)Reference
5 healthy subjectsBlueberry439.1 mgDetected (unquantified)-0.004--INVALID-LINK--
4 healthy subjectsElderberry extract12 gDetected (unquantified)----INVALID-LINK--
1 healthy subjectMirtoselect bilberry extract4.5 gDetected (unquantified)----INVALID-LINK--

Table 2: Pharmacokinetics of Delphinidin-3-O-arabinoside in Rats

Study DetailsFood Source AdministeredDose of Delphinidin-3-O-arabinosideMean Cmax (µg/mL)Tmax (minutes)Mean Urinary Excretion (%)Reference
4 ratsBilberon 25 bilberry extract400 mg/kg bw0.1600.25--INVALID-LINK--
4 ratsBlueberry8.5 mg0.0360---INVALID-LINK--
8 ratsWild lowbush blueberry diet8% of diet (8 weeks)Graph available----INVALID-LINK--

Experimental Protocols

The study of delphinidin-3-O-arabinoside bioavailability and metabolism relies on robust analytical and experimental methodologies. Below are detailed protocols for key experiments.

In Vivo Bioavailability Study in a Rat Model

This protocol outlines a typical approach to assess the pharmacokinetics of delphinidin-3-O-arabinoside in rats.

  • Animal Model: Male Wistar rats (200-250 g) are commonly used. Animals are housed in controlled conditions (12-h light/dark cycle, 22 ± 2°C) and provided with a standard diet and water ad libitum. Prior to the experiment, rats are often fasted overnight to ensure an empty gastrointestinal tract.

  • Dosing: this compound, either purified or as part of a plant extract, is administered orally via gavage. The dose is typically calculated based on the body weight of the animal (e.g., 400 mg/kg). A control group receives the vehicle (e.g., water or a saline solution).

  • Sample Collection:

    • Blood: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes. Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

    • Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a 24-hour period. Samples are collected at regular intervals, volumes/weights are recorded, and they are stored at -80°C.

  • Sample Preparation:

    • Plasma: Proteins are precipitated by adding an equal volume of acidified acetonitrile (B52724). After vortexing and centrifugation, the supernatant is collected for analysis.

    • Urine: Urine samples are typically diluted with an acidified aqueous solution and centrifuged to remove particulate matter before injection into the analytical system.

  • Analytical Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the quantification of delphinidin-3-O-arabinoside and its metabolites in biological matrices.

    • Chromatographic Separation: A C18 reversed-phase column is commonly used with a gradient elution program. The mobile phase typically consists of two solvents: (A) an acidified aqueous solution (e.g., 0.1% formic acid in water) and (B) an organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions for delphinidin-3-O-arabinoside and its potential metabolites are monitored.

In Vitro Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal absorption of delphinidin-3-O-arabinoside.

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, are cultured on permeable supports (e.g., Transwell® inserts) for 21 days to form a confluent monolayer.

  • Transport Experiment: The Caco-2 cell monolayer is washed with a transport buffer (e.g., Hanks' Balanced Salt Solution). This compound is added to the apical (AP) side, and samples are collected from the basolateral (BL) side at various time points. The transport in the reverse direction (BL to AP) is also assessed to investigate the involvement of efflux transporters.

  • Sample Analysis: The concentration of delphinidin-3-O-arabinoside in the collected samples is quantified by HPLC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to estimate the rate of transport across the cell monolayer.

Mandatory Visualization

Signaling Pathways

Delphinidin and its glycosides have been shown to modulate several key signaling pathways involved in cellular processes. The following diagrams illustrate these interactions.

Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway D3A Delphinidin-3-O-arabinoside PI3K PI3K D3A->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival D3A2 Delphinidin-3-O-arabinoside Ras Ras D3A2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Inflammation_Proliferation Inflammation & Proliferation ERK->Inflammation_Proliferation D3A3 Delphinidin-3-O-arabinoside IKK IKK D3A3->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes

Caption: Modulation of PI3K/Akt, MAPK, and NF-κB pathways by delphinidin-3-O-arabinoside.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo bioavailability study of delphinidin-3-O-arabinoside.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Analysis Acclimatization Acclimatization of Rats Fasting Overnight Fasting Acclimatization->Fasting Oral_Gavage Oral Administration of Delphinidin-3-O-arabinoside Fasting->Oral_Gavage Blood_Sampling Serial Blood Collection (Tail Vein) Oral_Gavage->Blood_Sampling Urine_Feces_Collection Urine & Feces Collection (Metabolic Cages) Oral_Gavage->Urine_Feces_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Extraction Extraction of Analytes Urine_Feces_Collection->Extraction Plasma_Separation->Extraction HPLC_MSMS HPLC-MS/MS Quantification Extraction->HPLC_MSMS Pharmacokinetic_Modeling Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) HPLC_MSMS->Pharmacokinetic_Modeling

Caption: A typical experimental workflow for in vivo bioavailability studies.

Metabolic Pathway

Upon absorption, delphinidin-3-O-arabinoside undergoes several metabolic transformations. The primary metabolic pathways include methylation, glucuronidation, and sulfation.

Metabolic_Pathway cluster_phaseI Phase I Metabolism (Minor) cluster_phaseII Phase II Metabolism D3A Delphinidin-3-O-arabinoside Hydrolysis Hydrolysis D3A->Hydrolysis Methylation Methylation (COMT) D3A->Methylation Glucuronidation Glucuronidation (UGTs) D3A->Glucuronidation Sulfation Sulfation (SULTs) D3A->Sulfation Excretion Excretion (Urine and Bile) D3A->Excretion Intact Excretion Delphinidin Delphinidin (Aglycone) Hydrolysis->Delphinidin Delphinidin->Methylation Delphinidin->Glucuronidation Delphinidin->Sulfation Methylated_Metabolite Methylated Delphinidin-3-O-arabinoside Methylation->Methylated_Metabolite Glucuronidated_Metabolite Delphinidin-3-O-arabinoside Glucuronide Glucuronidation->Glucuronidated_Metabolite Sulfated_Metabolite Delphinidin-3-O-arabinoside Sulfate Sulfation->Sulfated_Metabolite Methylated_Metabolite->Excretion Glucuronidated_Metabolite->Excretion Sulfated_Metabolite->Excretion

Caption: Proposed metabolic pathway of delphinidin-3-O-arabinoside.

Conclusion

This technical guide provides a consolidated resource for understanding the bioavailability and metabolism of this compound. The presented quantitative data underscores its low systemic availability, a critical consideration for in vivo studies and potential therapeutic applications. The detailed experimental protocols offer a foundation for designing and executing robust research in this area. Furthermore, the visualization of key signaling and metabolic pathways provides a conceptual framework for interpreting experimental findings and elucidating the mechanisms of action of this promising natural compound. Further research is warranted to fully characterize its metabolic profile and to explore strategies for enhancing its bioavailability.

Delphinidin-3-O-arabinoside Chloride: A Technical Whitepaper on its Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin-3-O-arabinoside chloride, an anthocyanin, has emerged as a compound of interest in oncology research. Anthocyanins, the natural pigments responsible for the vibrant colors of many fruits and vegetables, are increasingly recognized for their potential health benefits, including potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of the anticancer effects of this compound and its aglycone, delphinidin (B77816). While specific research on the arabinoside conjugate is limited, the extensive data on delphinidin offers significant insights into its probable mechanisms of action. This document summarizes key findings on its impact on cellular signaling pathways, apoptosis, cell cycle regulation, and angiogenesis, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Delphinidin and its glycosides have demonstrated considerable anticancer properties in both laboratory and animal studies.[3][4] These compounds modulate a complex network of intracellular signaling pathways that are crucial for cell survival, proliferation, and apoptosis.[1] The glycosylation of delphinidin, as in this compound, is known to enhance its stability.[3]

Quantitative Data on Anticancer Activities

The following tables summarize the quantitative data from various studies investigating the anticancer effects of delphinidin and its derivatives. This data provides a comparative look at its efficacy across different cancer cell lines and models.

Table 1: In Vitro Cytotoxicity and Apoptosis Induction

Cancer Cell LineCompoundAssayResultReference
MDA-MB-453 (HER-2+ Breast Cancer)DelphinidinCCK-8Dose-dependent inhibition of viability (10-80 µM)[5]
BT-474 (HER-2+ Breast Cancer)DelphinidinCCK-8Dose-dependent inhibition of viability (10-80 µM)[5]
MDA-MB-453 (HER-2+ Breast Cancer)DelphinidinFlow CytometryApoptosis rates of 49.58% (40 µM) and 53.87% (80 µM)[5]
BT-474 (HER-2+ Breast Cancer)DelphinidinFlow CytometryApoptosis rates of 17.55% (40 µM) and 55.18% (80 µM)[5]
PC3 (Prostate Cancer)DelphinidinCell Growth AssayDose-dependent inhibition of cell growth[6]
LNCaP, C4-2, 22Rν1 (Prostate Cancer)DelphinidinCell Growth AssayDose-dependent inhibition of cell growth[6]
HL-60 (Human Promyelocytic Leukemia)DelphinidinApoptosis AssayIC50 value of 1.9 μM for Glyoxalase I inhibition[3]
B-cell Chronic Lymphocytic Leukemia (B CLL)Delphinidin-3-O-glucoside chlorideApoptosis AssayInduced apoptosis at concentrations of 30-100 µM[7]
Breast Cancer CellsDelphinidin-3-O-glucoside chlorideCytotoxicity AssayInhibitory activity at concentrations up to 40 µM[7]

Table 2: Effects on Cell Cycle Regulation

Cancer Cell LineCompoundEffectDetailed ObservationReference
MDA-MB-453 (HER-2+ Breast Cancer)DelphinidinG2/M Phase Arrest7.5% (20 µM), 10.58% (40 µM), 13.58% (80 µM) of cells in G2/M[5]
BT-474 (HER-2+ Breast Cancer)DelphinidinG2/M Phase Arrest13.43% (20 µM), 17.43% (40 µM), 23.53% (80 µM) of cells in G2/M[5]
HCT-116 (Colorectal Cancer)DelphinidinG2/M Phase ArrestInhibition of G2/M phase progression[3]
PC3 (Prostate Cancer)DelphinidinG2/M Phase ArrestArrest of cells in G2/M phase[6]
Human Umbilical Vein Endothelial Cells (HUVEC)DelphinidinG0/G1 Phase BlockadeBlockade of cell cycle in G0/G1 phase[8]

Signaling Pathways Modulated by Delphinidin

Delphinidin exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Delphinidin has been shown to be a potent inhibitor of this cascade.[1] It suppresses the phosphorylation of PI3K, Akt, and mTOR in a dose-dependent manner, thereby halting the pro-survival and proliferative signals.[1] This inhibition is crucial for its ability to induce autophagy and apoptosis in cancer cells.[1][3] For instance, in non-small cell lung cancer (NSCLC) cells, delphinidin reduced the phosphorylation of PI3K, AKT, and mTOR.[1]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane Delphinidin Delphinidin-3-O-arabinoside chloride PI3K PI3K Delphinidin->PI3K Akt Akt Delphinidin->Akt mTOR mTOR Delphinidin->mTOR RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PI3K->Akt Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Inhibition of the PI3K/Akt/mTOR signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, regulates a wide array of cellular processes. Delphinidin exhibits complex, context-dependent modulation of this pathway.[1] In many cancer models, it suppresses the pro-survival Ras/Raf/MEK/ERK signaling cascade.[1] Conversely, it can activate the pro-apoptotic JNK and p38 pathways.[1] In HER-2 positive breast cancer cells, delphinidin treatment decreased the protein expression of p-c-Raf, p-MEK1/2, and p-ERK1/2, contributing to its pro-apoptotic effects.[1][5]

MAPK_Pathway Delphinidin Delphinidin-3-O-arabinoside chloride ERK_Pathway ERK Pathway (Pro-survival) Delphinidin->ERK_Pathway JNK_p38_Pathway JNK/p38 Pathway (Pro-apoptotic) Delphinidin->JNK_p38_Pathway Proliferation Proliferation ERK_Pathway->Proliferation Apoptosis Apoptosis JNK_p38_Pathway->Apoptosis

Modulation of the MAPK signaling pathways.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, immune responses, and cell survival. Its constitutive activation is a hallmark of many cancers. Delphinidin is a well-documented inhibitor of this pathway.[1] It has been observed to suppress cell growth and trigger caspase-dependent apoptosis in prostate cancer cells by inhibiting the NF-κB pathway.[3] This is achieved by reducing the phosphorylation of IκB kinase, the NF-κB inhibitory protein IκB-α, and restricting NF-κB's DNA binding activity.[3]

NFkB_Pathway Delphinidin Delphinidin-3-O-arabinoside chloride IKK IKK Complex Delphinidin->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-survival & Inflammatory Gene Expression Nucleus->Gene_Expression

Inhibition of the NF-κB signaling pathway.
Anti-Angiogenic Effects

Delphinidin has been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8][9] It inhibits vascular endothelial growth factor (VEGF) expression in human lung cancer cells.[9] This is achieved by suppressing the expression of hypoxia-inducible factor (HIF)-1α, a key transcription factor for VEGF.[9] The inhibition of HIF-1α is mediated through the blockade of the ERK and PI3K/Akt/mTOR/p70S6K signaling pathways.[9]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer properties of compounds like this compound.

Cell Viability Assay (CCK-8)
  • Objective: To determine the effect of the compound on the viability and proliferation of cancer cells.

  • Procedure:

    • Cancer cells (e.g., MDA-MB-453, BT-474) are seeded in 96-well plates at a density of 5x10³ cells/well and cultured overnight.

    • The cells are then treated with various concentrations of this compound (e.g., 10, 20, 40, 80 µM) or a vehicle control (DMSO) for a specified period (e.g., 48 hours).

    • After treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.

    • The absorbance is measured at 450 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the control group.

Apoptosis Assay (Flow Cytometry)
  • Objective: To quantify the percentage of cells undergoing apoptosis after treatment.

  • Procedure:

    • Cells are treated with this compound as described for the viability assay.

    • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

    • Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

Cell Cycle Analysis (Flow Cytometry)
  • Objective: To determine the effect of the compound on cell cycle progression.

  • Procedure:

    • Cells are treated with the compound for a specified duration.

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

    • The fixed cells are washed and resuspended in a staining solution containing RNase A and Propidium Iodide (PI).

    • After incubation in the dark, the DNA content of the cells is analyzed by a flow cytometer.

    • The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis
  • Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

  • Procedure:

    • Cells are treated with this compound and then lysed in RIPA buffer to extract total proteins.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against the target proteins (e.g., p-Akt, p-ERK, Bcl-2, Bax, Cyclin B1, etc.) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Western_Blot_Workflow start Cell Lysis & Protein Extraction quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection end Analysis detection->end

Generalized workflow for Western Blot analysis.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, likely acting through its aglycone delphinidin, possesses significant anticancer properties. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key pro-survival signaling pathways such as PI3K/Akt/mTOR and MAPK, highlights its therapeutic potential. Furthermore, its anti-angiogenic effects add another dimension to its anticancer activity.

While the current body of research provides a solid foundation, further studies specifically focused on this compound are warranted. Future research should aim to:

  • Elucidate the specific pharmacokinetic and pharmacodynamic profile of this compound to understand its bioavailability and metabolism.

  • Conduct in vivo studies using various cancer models to validate the in vitro findings and assess its efficacy and safety in a whole-organism context.

  • Investigate its potential in combination therapies with existing chemotherapeutic agents to explore synergistic effects and overcome drug resistance.

  • Explore novel delivery systems , such as encapsulation in nanoparticles or extracellular vesicles, to enhance its stability and targeted delivery to tumor sites.[10][11][12]

References

Anti-inflammatory effects of Delphinidin-3-O-arabinoside chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Anti-inflammatory Effects of Delphinidin-3-O-arabinoside Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a member of the anthocyanin family, a class of flavonoid pigments responsible for the vibrant red, purple, and blue colors in many fruits and vegetables.[1] Beyond their role as natural colorants, anthocyanins are increasingly recognized for their potent bioactive properties, including antioxidant and anti-inflammatory effects.[2][3] Delphinidin (B77816) and its glycosides, such as Delphinidin-3-O-arabinoside, are of particular interest for their potential therapeutic applications in managing chronic inflammatory diseases.[4][5] Persistent inflammation is a key pathological factor in the onset and progression of numerous conditions, including cardiovascular disease, diabetes, and cancer.[6][7]

This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound and related delphinidin compounds. It summarizes quantitative data from in vitro and in vivo studies, details key experimental protocols, and visualizes the core signaling pathways involved in its mechanism of action.

Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways

The anti-inflammatory activity of delphinidin and its glycosides is primarily attributed to their ability to modulate critical intracellular signaling pathways that regulate the inflammatory response. The primary mechanisms involve the inhibition of the NF-κB and MAPK pathways and the activation of the Nrf2 antioxidant response pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8] In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like iNOS and COX-2.[4][6]

Delphinidin and its glycosides have been shown to potently inhibit this pathway.[9][10] They suppress the phosphorylation of IKK, which in turn prevents the degradation of IκBα and keeps NF-κB inactive in the cytoplasm.[7] This blockade of NF-κB nuclear translocation is a key mechanism underlying the anti-inflammatory effects of these compounds.[11]

NF_kB_Pathway cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation IkBa_p->Proteasome NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription Delphinidin Delphinidin-3-O-arabinoside Delphinidin->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Delphinidin-3-O-arabinoside.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are another set of crucial signaling cascades involved in the cellular response to external stimuli, including inflammatory signals. Key MAPK pathways include ERK1/2, JNK, and p38. Activation of these pathways can lead to the expression of inflammatory mediators. Studies have shown that Delphinidin-3-sambubioside, a closely related compound, can downregulate the MEK1/2-ERK1/2 signaling pathway, contributing to its anti-inflammatory effects.[10] By inhibiting the phosphorylation of these kinases, delphinidin compounds can reduce the downstream inflammatory response.

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MEKK MAPKKK (e.g., MEKK) Stimulus->MEKK MEK MAPKK (e.g., MEK1/2) MEKK->MEK Phosphorylates ERK MAPK (e.g., ERK1/2) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Promotes Delphinidin Delphinidin-3-O-arabinoside Delphinidin->MEK Inhibits

Caption: Inhibition of the MAPK (MEK/ERK) signaling pathway by Delphinidin-3-O-arabinoside.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of delphinidin and its glycosides has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Effects
CompoundCell ModelStimulusConcentrationObserved EffectsReference(s)
Delphinidin-3-sambubioside & DelphinidinMacrophagesLPSNot specifiedReduced levels of iNOS, NO, IL-6, MCP-1, and TNF-α.[9][10]
Delphinidin-3-O-glucosideMesenchymal Stem Cells (MSCs)LPS50 µMIncreased IL-10 and TGF-β; Decreased NF-κB expression.[11]
Conditioned media from Delphinidin-treated MSCsMacrophages--Reduced IL-1β, IL-12, TNF-α; Increased IL-10.[11]
Delphinidin ChlorideT cells-Not specifiedPromoted differentiation into regulatory T cells (Tregs).[5]
Table 2: In Vivo Anti-inflammatory Effects
CompoundAnimal ModelDosageRouteObserved EffectsReference(s)
Delphinidin-3-O-glucosideHigh-fat diet-induced atherosclerosis in rabbits20 mg/kgOralDown-regulated aortic mRNA of IL-6, VCAM-1, and NF-κB.[12]
Delphinidin-3-O-glucosideHigh-fat diet-induced atherosclerosis in rabbits20 mg/kgOralDecreased serum levels of ICAM-1, MCP-1, VCAM-1, CRP, IL-6, and TNF-α.[12]
Delphinidin-3-sambubioside & DelphinidinLPS-induced paw edema in miceNot specifiedNot specifiedAttenuated paw edema; Reduced production of IL-6, MCP-1, and TNF-α.[10]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details common methodologies used to evaluate the anti-inflammatory effects of Delphinidin-3-O-arabinoside and related compounds.

In Vitro Inflammation Model (Macrophage Assay)
  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1-2 hours.

  • Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS, e.g., 1 µg/mL) to the culture medium for a specified period (e.g., 24 hours).

  • Endpoint Analysis:

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Gene Expression: Cells are harvested, and total RNA is extracted. The mRNA expression of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) is quantified using quantitative reverse transcription PCR (qRT-PCR).

    • Protein Analysis: Cell lysates are prepared for Western blot analysis to determine the protein levels and phosphorylation status of key signaling molecules like p65 (NF-κB), IκBα, and MAPKs (ERK, JNK, p38).

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_endpoints Endpoints A1 Culture Macrophages (e.g., RAW 264.7) A2 Pre-treat with Delphinidin Compound A1->A2 A3 Induce Inflammation with LPS A2->A3 B1 Collect Supernatant A3->B1 B2 Harvest Cells A3->B2 C1 Griess Assay (NO) B1->C1 C2 ELISA (Cytokines) B1->C2 C3 qRT-PCR (Gene Expression) B2->C3 C4 Western Blot (Signaling Proteins) B2->C4

Caption: General experimental workflow for in vitro anti-inflammatory assays.

In Vivo Anti-inflammatory Model (LPS-induced Paw Edema)
  • Animals: Male BALB/c mice (6-8 weeks old) are used.

  • Grouping: Animals are randomly divided into groups: Control, LPS-only, and LPS + Delphinidin compound (at various doses).

  • Treatment: The Delphinidin compound is administered, typically via oral gavage or intraperitoneal injection, 1 hour prior to the inflammatory challenge.

  • Edema Induction: A subcutaneous injection of LPS (e.g., 1 mg/kg) is administered into the plantar surface of the right hind paw.

  • Measurement: Paw thickness or volume is measured using a caliper or plethysmometer at regular intervals (e.g., 0, 1, 2, 4, 6, 24 hours) after LPS injection.

  • Tissue Analysis: At the end of the experiment, animals are euthanized, and the paw tissue is collected for histological analysis or homogenization to measure local levels of inflammatory markers (cytokines, MPO activity).

Conclusion and Future Directions

This compound, along with other delphinidin glycosides, demonstrates significant anti-inflammatory properties. The primary mechanism of action involves the potent inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways. Quantitative data from both cell culture and animal models consistently show a reduction in key inflammatory mediators, including nitric oxide, pro-inflammatory cytokines, and adhesion molecules.

For drug development professionals, these findings position delphinidin-based compounds as promising candidates for the development of novel anti-inflammatory agents. Future research should focus on:

  • Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize delivery and efficacy.[4][13]

  • Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of these compounds in human inflammatory conditions.

  • Structure-Activity Relationship: Exploring how modifications to the glycosidic moiety affect the anti-inflammatory potency and bioavailability.

  • Synergistic Effects: Investigating potential synergistic effects when combined with existing anti-inflammatory drugs to enhance therapeutic outcomes and reduce side effects.

The comprehensive data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for its further investigation and development as a natural anti-inflammatory agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Delphinidin-3-O-arabinoside chloride from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction of Delphinidin-3-O-arabinoside chloride from plant sources. This document includes detailed protocols for conventional and modern extraction techniques, purification methods, and quantitative data to guide researchers in isolating this valuable anthocyanin.

Introduction

This compound is a naturally occurring anthocyanin responsible for the deep red, purple, and blue pigmentation in various plants. It is a glycosidic form of delphinidin, where an arabinose sugar is attached at the 3-O-position. This compound is of significant interest to the pharmaceutical and nutraceutical industries due to its potent antioxidant and potential therapeutic properties. This document outlines detailed methodologies for its extraction and purification from plant materials.

Potential Plant Sources:

  • Berries: Particularly rich sources include bilberries (Vaccinium myrtillus), blueberries (Vaccinium corymbosum and Vaccinium angustifolium), and black currants (Ribes nigrum).

  • Flowers: Certain species of Rhododendron, such as Rhododendron simsii, are known to contain Delphinidin-3-O-arabinoside.

  • Other Plants: Myrtle berries (Myrtus communis) have also been identified as a source.

Quantitative Data Summary

The concentration of Delphinidin-3-O-arabinoside can vary significantly depending on the plant species, cultivar, growing conditions, and the extraction method employed. The following table summarizes available quantitative data from selected plant sources.

Plant SourceCultivar/VarietyPlant PartDelphinidin-3-O-arabinoside Content (mg/100g Fresh Weight)Reference
Highbush Blueberry (Vaccinium corymbosum)SierraFruit9.10[1]
Highbush Blueberry (Vaccinium corymbosum)BluecropFruit12.12[1]
Lowbush Blueberry (Vaccinium angustifolium)K78-16Fruit3.63[2]
Lowbush Blueberry (Vaccinium angustifolium)JamProcessed Fruit0.95[3]

Experimental Protocols

This section details protocols for the extraction and purification of this compound. The choice of method will depend on the available equipment, desired yield, and purity.

General Sample Preparation
  • Fresh Plant Material: Homogenize fresh or frozen plant material (e.g., berries, flower petals) into a fine pulp or powder. For tougher tissues, freeze-drying prior to grinding can improve efficiency.

  • Dried Plant Material: Grind the dried plant material into a fine powder to increase the surface area for extraction.

Extraction Methodologies

Protocol 1: Conventional Solvent Extraction (CSE)

This traditional method is straightforward but may require longer extraction times and larger solvent volumes.

  • Materials:

    • Powdered plant material

    • Extraction solvent: Acidified methanol (B129727) (e.g., 0.1% HCl in methanol) or acidified ethanol (B145695) (e.g., 1% citric acid in 70% ethanol). Acidification helps to stabilize the anthocyanins in their colored flavylium (B80283) cation form.

    • Mechanical shaker or magnetic stirrer

    • Centrifuge

    • Rotary evaporator

  • Procedure:

    • Weigh the powdered plant material and place it in a suitable flask.

    • Add the acidified extraction solvent at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

    • Agitate the mixture on a mechanical shaker or with a magnetic stirrer for 1 to 24 hours at a controlled temperature (e.g., 4°C to room temperature) in the dark to prevent degradation.

    • Separate the solid material from the liquid extract by centrifugation (e.g., 4000 rpm for 15 minutes).

    • Collect the supernatant. The extraction process can be repeated on the solid residue to maximize yield.

    • Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

  • Materials:

    • Powdered plant material

    • Extraction solvent: Acidified ethanol (e.g., 60-70% ethanol in water with 1% citric acid)

    • Ultrasonic bath or probe sonicator

    • Centrifuge

    • Rotary evaporator

  • Procedure:

    • Place the powdered plant material in an extraction vessel.

    • Add the acidified extraction solvent at a solid-to-solvent ratio of approximately 1:20 (w/v).

    • Submerge the vessel in an ultrasonic bath or place the probe of a sonicator into the mixture.

    • Apply ultrasonic waves at a specified frequency (e.g., 20-40 kHz) and power for a duration of 15 to 60 minutes. Maintain a controlled temperature (e.g., 40-60°C).

    • After sonication, centrifuge the mixture to separate the solid residue.

    • Collect the supernatant and concentrate it using a rotary evaporator.

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and sample, leading to rapid extraction.

  • Materials:

    • Powdered plant material

    • Extraction solvent: Acidified methanol or ethanol (e.g., 60% methanol in water)

    • Microwave extraction system

    • Centrifuge

    • Rotary evaporator

  • Procedure:

    • Place the powdered plant material and the extraction solvent in a microwave-safe extraction vessel.

    • Set the extraction parameters in the microwave system, such as temperature (e.g., 50-80°C), time (e.g., 2-15 minutes), and power (e.g., 400-800 W).

    • After the extraction cycle, allow the vessel to cool.

    • Centrifuge the mixture to separate the solid residue.

    • Collect the supernatant and concentrate it using a rotary evaporator.

Purification Protocol: Solid-Phase Extraction (SPE)

SPE is a crucial step to remove sugars, organic acids, and other polar impurities from the crude extract, thereby concentrating the anthocyanins.

  • Materials:

    • Concentrated crude extract

    • C18 SPE cartridges

    • Conditioning solvent: Methanol

    • Equilibration solvent: Acidified water (e.g., 0.01% HCl in water)

    • Washing solvent: Acidified water

    • Elution solvent: Acidified methanol (e.g., 0.1% HCl in methanol)

    • Nitrogen evaporator or rotary evaporator

  • Procedure:

    • Conditioning: Activate the C18 SPE cartridge by passing a column volume of methanol through it.

    • Equilibration: Equilibrate the cartridge by passing a column volume of acidified water.

    • Loading: Dilute the concentrated crude extract with acidified water and load it onto the SPE cartridge.

    • Washing: Wash the cartridge with acidified water to remove sugars and other polar impurities.

    • Elution: Elute the retained anthocyanins with acidified methanol.

    • Drying: Dry the eluted fraction under a stream of nitrogen or using a rotary evaporator to obtain the purified this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

For quantitative analysis and further purification, Reverse-Phase HPLC is commonly used.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of (A) acidified water (e.g., 1% formic acid in water) and (B) acetonitrile (B52724) or methanol.

  • Detection: Diode Array Detector (DAD) or UV-Vis detector at 520 nm.

  • Quantification: Based on a calibration curve of a pure this compound standard.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the extraction and purification of this compound.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing start Plant Material (e.g., Vaccinium myrtillus) prep Grinding / Homogenization start->prep cse Conventional Solvent Extraction (CSE) prep->cse Select Method uae Ultrasound-Assisted Extraction (UAE) prep->uae Select Method mae Microwave-Assisted Extraction (MAE) prep->mae Select Method filtration Filtration / Centrifugation cse->filtration uae->filtration mae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration spe Solid-Phase Extraction (SPE) Purification concentration->spe hplc HPLC Analysis / Further Purification spe->hplc final_product Purified Delphinidin-3-O- arabinoside chloride hplc->final_product

Caption: General workflow for the extraction and purification of this compound.

SPE_Purification_Workflow cluster_spe Solid-Phase Extraction (SPE) Protocol start_spe Crude Anthocyanin Extract condition 1. Cartridge Conditioning (Methanol) start_spe->condition equilibrate 2. Equilibration (Acidified Water) condition->equilibrate load 3. Sample Loading equilibrate->load wash 4. Washing (Remove Impurities) load->wash elute 5. Elution (Acidified Methanol) wash->elute dry 6. Drying elute->dry purified Purified Extract dry->purified

Caption: Detailed workflow for the Solid-Phase Extraction (SPE) purification step.

References

Application Notes and Protocols for Delphinidin-3-O-arabinoside chloride Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin-3-O-arabinoside chloride is an anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many fruits and vegetables.[1][2] Anthocyanins are of significant interest to the scientific community due to their potent antioxidant properties, which are implicated in various health benefits, including anti-inflammatory, neuroprotective, and cardioprotective effects.[3] This document provides detailed protocols for assessing the antioxidant capacity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).

Overview of Antioxidant Mechanisms

The antioxidant activity of this compound is primarily attributed to its molecular structure, specifically the presence of hydroxyl groups on the B-ring of the anthocyanidin backbone. These hydroxyl groups can donate a hydrogen atom or an electron to neutralize free radicals, thus terminating damaging oxidative chain reactions. The glycosidic moiety (arabinoside) can influence the stability and bioavailability of the molecule.[4]

Quantitative Data Summary

The following table summarizes typical quantitative data that can be obtained from the described antioxidant assays. Values for this compound are not extensively reported in the literature; therefore, data for the parent aglycone, Delphinidin, and other closely related glycosides are provided for comparative purposes. Researchers should determine the specific values for their samples experimentally.

Assay Parameter Delphinidin Delphinidin-3-O-glucoside Reference Compound (e.g., Trolox, Ascorbic Acid)
DPPH IC50 (µM)~3.74[5]Lower activity than Delphinidin[5]Ascorbic Acid: ~7.28 µM[5]
ABTS TEAC (Trolox Equivalents)Higher than many other anthocyanidinsGenerally highTrolox: 1.0
FRAP FRAP Value (µM Fe(II)/µg)High reducing capacityHigh reducing capacityAscorbic Acid: High
ORAC ORAC Value (µmol TE/g)High ORAC valueHigh ORAC valueTrolox: Standard

Note: The antioxidant capacity is influenced by factors such as pH, solvent, and the specific assay conditions. The provided values are for reference and may vary.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[6][7]

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[8]

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to determine the IC50 value.

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the sample dilutions or positive control to the respective wells.[9]

    • For the blank, add 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7][9]

  • Measurement: Measure the absorbance at 517 nm.[6]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[6] The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), converting it back to the colorless ABTS form.[10]

Materials:

  • This compound sample

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol (B145695) or phosphate (B84403) buffer (pH 7.4)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[11]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[12]

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • Add 200 µL of the diluted ABTS•+ solution to each well.

    • Add 20 µL of the sample dilutions or positive control.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.[10]

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as µmol of Trolox equivalents per gram of sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[13]

Materials:

  • This compound sample

  • FRAP reagent:

    • 300 mM Acetate (B1210297) buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O

  • Positive control (e.g., FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[14]

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the sample dilutions or positive control.

  • Incubation: Incubate the plate at 37°C for 10-30 minutes.[14][15]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is calculated from a standard curve prepared with a known concentration of FeSO₄. The results are expressed as µmol of Fe(II) equivalents per gram of sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[16][17]

Materials:

  • This compound sample

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Positive control (e.g., Trolox)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a solution of AAPH in phosphate buffer. This solution should be made fresh before each use.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.

  • Assay:

    • Add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the sample dilutions, positive control, or blank (phosphate buffer) to the respective wells.[17]

    • Incubate the plate at 37°C for 30 minutes.[17][18]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[17]

  • Measurement: Immediately begin measuring the fluorescence every 1-2 minutes for at least 60 minutes.[18]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the Net AUC.

    • Plot a standard curve of Net AUC versus Trolox concentration.

    • The ORAC value of the sample is expressed as µmol of Trolox equivalents (TE) per gram of sample.[17]

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Acquisition & Analysis Sample Delphinidin-3-O-arabinoside chloride Solution DPPH DPPH Assay Sample->DPPH Add Sample ABTS ABTS Assay Sample->ABTS Add Sample FRAP FRAP Assay Sample->FRAP Add Sample ORAC ORAC Assay Sample->ORAC Add Sample DPPH_Reagent DPPH Reagent DPPH_Reagent->DPPH ABTS_Reagent ABTS•+ Reagent ABTS_Reagent->ABTS FRAP_Reagent FRAP Reagent FRAP_Reagent->FRAP ORAC_Reagents ORAC Reagents (Fluorescein, AAPH) ORAC_Reagents->ORAC Spectro Spectrophotometer/ Fluorescence Reader DPPH->Spectro ABTS->Spectro FRAP->Spectro ORAC->Spectro Calc Calculation of IC50 / TEAC / FRAP Value / ORAC Value Spectro->Calc

Caption: General workflow for antioxidant capacity determination.

DPPH_Pathway DPPH_Radical DPPH• (Purple) Radical DPPH_H DPPH-H (Yellow) Non-Radical DPPH_Radical->DPPH_H H• donation Antioxidant Delphinidin-3-O-arabinoside-OH Antioxidant (AH) Antioxidant_Radical Delphinidin-3-O-arabinoside-O• Antioxidant Radical (A•) Antioxidant->Antioxidant_Radical

Caption: DPPH radical scavenging mechanism.

FRAP_Pathway Fe3_TPTZ [Fe(III)(TPTZ)2]3+ (Colorless) Ferric Complex Fe2_TPTZ [Fe(II)(TPTZ)2]2+ (Blue) Ferrous Complex Fe3_TPTZ->Fe2_TPTZ Reduction Antioxidant Delphinidin-3-O-arabinoside Antioxidant Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation

Caption: FRAP reaction mechanism.

References

Application Notes and Protocols for Delphinidin-3-O-arabinoside chloride in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the use of Delphinidin-3-O-arabinoside chloride as a standard in High-Performance Liquid Chromatography (HPLC) analysis. This document outlines the necessary procedures for accurate quantification and discusses its relevance in biological systems, including its interaction with key signaling pathways.

Introduction to this compound

This compound is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits and flowers.[1][2] As a member of the flavonoid family, it is recognized for its potent antioxidant properties and potential health benefits.[1] The chloride salt form enhances its stability and solubility for analytical applications. Accurate quantification of this compound in various matrices, such as plant extracts, functional foods, and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its biological activity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, identification, and quantification of anthocyanins due to its high resolution and sensitivity.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of the standard is essential for its proper handling and use in HPLC analysis.

PropertyValueReference
Chemical Formula C₂₀H₁₉ClO₁₁[1]
Molecular Weight 470.8 g/mol [1]
CAS Number 28500-01-8N/A
Appearance Powder[3]
Solubility Soluble in methanol (B129727).N/A
Storage Desiccate at -20°C, protected from light. Anthocyanins are unstable in solution.[3][4]

HPLC Analysis Protocol

This protocol provides a validated method for the quantification of this compound using a reversed-phase HPLC system with Diode Array Detection (DAD).

Equipment and Reagents
  • HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • This compound standard (≥95% purity).

  • HPLC-grade acetonitrile, methanol, and formic acid.

  • Ultrapure water.

  • 0.45 µm membrane filters for solvent and sample filtration.

Chromatographic Conditions
ParameterRecommended Conditions
Column C18 reversed-phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 5% Formic Acid in Water
Mobile Phase B 100% Acetonitrile
Gradient Program 0-20 min: 5% to 21% B; 20-35 min: 21% to 40% B; 35-40 min: Re-equilibration at 5% B
Flow Rate 0.6 mL/min
Column Temperature 30°C
Detection Wavelength 520 nm
Injection Volume 20 µL

Note: This gradient is a starting point and may require optimization based on the specific column and system used. The elution order on a C18 column is typically delphinidin (B77816) glycosides followed by cyanidin, petunidin, peonidin, and malvidin (B83408) glycosides. Diglycosides elute before monoglycosides.[1]

Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 1 mg of this compound standard.

  • Dissolve in methanol containing 0.1% HCl to a final concentration of 100 µg/mL to create a stock solution. The acidic condition helps to maintain the stable flavylium (B80283) cation form.

  • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 0.5 to 50 µg/mL.

Sample Preparation (from plant material):

  • Homogenize or grind the sample to a fine powder.

  • Extract the anthocyanins using an acidified methanol solution (e.g., methanol with 1% HCl). Ultrasonic-assisted extraction can improve efficiency.[5]

  • Centrifuge the extract to pellet solid debris.

  • Filter the supernatant through a 0.45 µm membrane filter before injection into the HPLC system.

Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC method for anthocyanin quantification. The data presented is based on a validated method for a structurally similar compound, Delphinidin-3-O-glucoside chloride, and serves as a representative example.

ParameterTypical Value
Linearity (Concentration Range) 0.25 - 3.0 µg/mL
Correlation Coefficient (r²) ≥ 0.995
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.20 µg/mL
Precision (%RSD, Intra-day & Inter-day) < 10%
Accuracy (% Recovery) 80 - 120%

Data adapted from a validated method for Delphinidin-3-O-glucoside chloride.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a sample matrix.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing Standard Weigh Delphinidin-3-O-arabinoside chloride Standard Standard_Dilution Prepare Stock and Working Standard Solutions Standard->Standard_Dilution Sample Homogenize and Extract Sample (e.g., plant material) Sample_Cleanup Centrifuge and Filter Sample Extract Sample->Sample_Cleanup HPLC HPLC-DAD Analysis (λ = 520 nm) Standard_Dilution->HPLC Sample_Cleanup->HPLC Calibration Generate Calibration Curve from Standards HPLC->Calibration Quantification Quantify Analyte in Sample (Peak Area Comparison) HPLC->Quantification Calibration->Quantification Report Report Results (e.g., in µg/g of sample) Quantification->Report

Workflow for Quantification

Biological Relevance and Signaling Pathways

Delphinidin and its glycosides, including Delphinidin-3-O-arabinoside, are known to exert various biological effects, primarily attributed to their antioxidant and anti-inflammatory properties. They can modulate several key cellular signaling pathways.

Nrf2-ARE Pathway

Delphinidin can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

G cluster_0 Delphinidin Delphinidin-3-O-arabinoside (metabolized to Delphinidin) Keap1_Nrf2 Keap1-Nrf2 Complex Delphinidin->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus ARE ARE Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Genes->Cellular_Protection Leads to Nrf2_n Nrf2 Nrf2_n->ARE Binds G cluster_NFKB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_nuc Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK MEK MEK1/2 Inflammatory_Stimuli->MEK Delphinidin Delphinidin-3-O-arabinoside (metabolized to Delphinidin) Delphinidin->IKK Inhibits Delphinidin->MEK Inhibits IkB_NFKB IκBα-NF-κB Complex IKK->IkB_NFKB Phosphorylates IκBα IkB IκBα NFKB NF-κB (p65/p50) Nucleus Nucleus NFKB->Nucleus IkB_NFKB->IkB Degradation of IκBα IkB_NFKB->NFKB Releases NF-κB ERK ERK1/2 MEK->ERK Phosphorylates ERK->Nucleus Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) Inflammation Inflammation Inflammatory_Genes->Inflammation NFKB_n NF-κB NFKB_n->Inflammatory_Genes Activates Transcription ERK_n p-ERK ERK_n->Inflammatory_Genes Activates Transcription

References

Application Note: UHPLC-HRMS Analysis of Delphinidin-3-O-arabinoside Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the identification and quantification of Delphinidin-3-O-arabinoside chloride using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS). Delphinidin-3-O-arabinoside, an anthocyanin found in various plants, is of increasing interest due to its potential health benefits.[1] The described protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a water-soluble plant pigment belonging to the anthocyanin class of flavonoids.[1] Anthocyanins are widely recognized for their antioxidant properties and potential roles in preventing various chronic diseases. Accurate and sensitive analytical methods are crucial for the pharmacokinetic and pharmacodynamic studies of these compounds. UHPLC-HRMS offers high resolution and mass accuracy, enabling precise identification and quantification of Delphinidin-3-O-arabinoside in complex matrices. This document provides a detailed protocol for the analysis of this compound, which can be adapted for various research applications.

Experimental Protocols

Sample Preparation

The stability of anthocyanins is a critical consideration during sample preparation, with degradation often occurring during solvent evaporation.[2][3] A generic protocol for the extraction of this compound from a plant matrix is provided below. For biological matrices such as plasma or urine, protein precipitation or solid-phase extraction (SPE) is recommended.[2][3]

Extraction from Plant Material:

  • Homogenize 1 g of the lyophilized and ground plant material with 10 mL of acidified methanol (B129727) (1% HCl in methanol).

  • Sonicate the mixture for 30 minutes in an ice bath.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet twice more.

  • Combine the supernatants and evaporate the solvent under a stream of nitrogen at a temperature not exceeding 35°C.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase.

  • Filter the reconstituted extract through a 0.22 µm syringe filter prior to UHPLC injection.

UHPLC-HRMS Analysis

The following UHPLC and HRMS parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

Table 1: UHPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 40°C
Gradient Elution 5% B to 40% B over 10 min, then a wash and re-equilibration step

Table 2: HRMS Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Range 100-1000 m/z
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Nitrogen
Desolvation Temp 350°C
Collision Energy Ramped (e.g., 10-40 eV) for MS/MS
Data Acquisition Full scan and data-dependent MS/MS

Data Presentation

Table 3: Quantitative Data for this compound

ParameterExpected Value
Retention Time (RT) Dependent on specific UHPLC system and column
Precursor Ion [M]⁺ (m/z) 435.0976
Major Fragment Ion (m/z) 303.0499 (Delphinidin aglycone)
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1.5 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85-115%

Note: The molecular formula of Delphinidin-3-O-arabinoside cation is C₂₀H₁₉O₁₁. The provided m/z values are theoretical and should be confirmed with a chemical standard.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-HRMS Analysis cluster_data_processing Data Processing sample Plant Material extraction Extraction with Acidified Methanol sample->extraction centrifugation Centrifugation extraction->centrifugation evaporation Solvent Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration uhplc UHPLC Separation filtration->uhplc hrms HRMS Detection (Full Scan & dd-MS/MS) uhplc->hrms identification Identification (Accurate Mass & Fragmentation) hrms->identification quantification Quantification (Peak Area Integration) hrms->quantification

Caption: Experimental workflow for the UHPLC-HRMS analysis of this compound.

fragmentation_pathway parent Delphinidin-3-O-arabinoside [M]⁺ m/z 435.0976 fragment Delphinidin Aglycone [M-132.0423]⁺ m/z 303.0499 parent->fragment MS/MS Fragmentation neutral_loss Loss of Arabinose (-C₅H₈O₄)

Caption: Proposed MS/MS fragmentation pathway of Delphinidin-3-O-arabinoside.

Conclusion

The UHPLC-HRMS method described in this application note provides a selective and sensitive approach for the analysis of this compound. This protocol can be readily implemented in research and quality control laboratories for the accurate identification and quantification of this bioactive compound in various sample matrices. The provided workflow and data will aid researchers in the fields of natural product chemistry, pharmacology, and drug development in their studies of Delphinidin-3-O-arabinoside and other related anthocyanins.

References

Solid-Phase Extraction of Delphinidin-3-O-arabinoside chloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin-3-O-arabinoside chloride is a naturally occurring anthocyanin found in various pigmented plants, including certain species of Rhododendron.[1][2] Anthocyanins are of significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant properties and potential therapeutic effects, including anti-cancer activities.[3][4] The purification of these compounds is crucial for research and development. Solid-phase extraction (SPE) is a widely used technique for the efficient isolation and purification of anthocyanins from crude plant extracts.[5] This application note provides a detailed protocol for the solid-phase extraction of this compound using both traditional C18 reversed-phase and advanced mixed-mode cation-exchange (MCX) cartridges, enabling researchers to obtain high-purity fractions for further analysis and application.

Data Presentation

The selection of the SPE sorbent significantly impacts the recovery and purity of the target compound. Below is a summary of expected performance for the solid-phase extraction of this compound using C18 and MCX cartridges. The data is compiled from studies on anthocyanin purification.

SPE SorbentAverage Recovery (%)Purity (%)Key Advantages
C18 85 - 9580 - 95Good for general cleanup and removal of polar impurities.
MCX (Mixed-Mode Cation-Exchange) > 90> 99Superior purity by removing non-anthocyanin phenolics; high sorbent capacity.[6][7]

Experimental Protocols

This section details the methodologies for the solid-phase extraction of this compound using C18 and MCX SPE cartridges.

Protocol 1: C18 Reversed-Phase Solid-Phase Extraction

This protocol is suitable for the general purification of this compound from a crude plant extract.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Methanol (B129727) (MeOH), HPLC grade

  • Acidified Water (0.1% HCl or Formic Acid), HPLC grade

  • Acidified Methanol (0.1% HCl or Formic Acid), HPLC grade

  • Crude extract containing this compound, dissolved in acidified water.

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Equilibrate the cartridge by passing 5 mL of acidified water. Do not allow the cartridge to run dry.

  • Sample Loading:

    • Load the crude extract solution onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 10 mL of acidified water to remove sugars and other polar impurities.

    • A subsequent wash with a non-polar solvent like ethyl acetate (B1210297) can be performed to remove less polar, non-anthocyanin phenolic compounds.[3]

  • Elution:

    • Elute the purified this compound from the cartridge with 5 mL of acidified methanol. Collect the eluate in a clean collection tube.

  • Post-Elution:

    • The collected fraction can be concentrated under a stream of nitrogen or by rotary evaporation for further analysis, such as HPLC.

Protocol 2: Mixed-Mode Cation-Exchange (MCX) Solid-Phase Extraction

This protocol is designed to achieve high-purity this compound by leveraging both reversed-phase and cation-exchange mechanisms.[6][7]

Materials:

  • MCX SPE Cartridge (e.g., 150 mg, 6 mL)

  • Methanol (MeOH), HPLC grade

  • Acidified Water (e.g., 0.1 M HCl), pH ~1-2

  • Acidified Methanol (e.g., 0.1% HCl in MeOH)

  • Ammonia (B1221849) solution (5% in Methanol)

  • Crude extract containing this compound, acidified to pH ~1-2.

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the MCX cartridge.

    • Equilibrate the cartridge by passing 5 mL of acidified water.

  • Sample Loading:

    • Load the acidified crude extract onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of acidified water to remove polar impurities.

    • Wash the cartridge with 5 mL of methanol to remove non-anthocyanin phenolic compounds retained by reversed-phase interaction.

  • Elution:

    • Elute the highly purified this compound with 5 mL of 5% ammonia in methanol. The basic pH neutralizes the charge on the anthocyanin, disrupting the cation-exchange retention. Collect the eluate.

  • Post-Elution:

    • The collected fraction should be immediately acidified to stabilize the anthocyanin. The eluate can then be concentrated for further analysis.

Visualizations

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Processing Crude_Extract Crude Plant Extract Dissolution Dissolve in Acidified Water Crude_Extract->Dissolution Conditioning 1. Cartridge Conditioning (Methanol & Acidified Water) Dissolution->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Acidified Water / Methanol) Loading->Washing Elution 4. Elution (Acidified Methanol / Basic Methanol) Washing->Elution Concentration Concentration Elution->Concentration Analysis HPLC/UPLC Analysis Concentration->Analysis

Caption: General workflow for the solid-phase extraction of this compound.

Signaling Pathways Modulated by Delphinidin

Delphinidin and its glycosides have been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. Understanding these pathways is crucial for drug development.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Delphinidin Delphinidin-3-O-arabinoside Delphinidin->PI3K inhibits Delphinidin->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Delphinidin.

MAPK Signaling Pathway

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Stress, Growth Factors) Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Inflammation) ERK->Transcription Delphinidin Delphinidin-3-O-arabinoside Delphinidin->Raf inhibits

Caption: Modulation of the MAPK signaling cascade by Delphinidin.

Wnt/β-catenin Signaling Pathway

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin promotes degradation of Degradation Proteasomal Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus translocates to TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression activates Delphinidin Delphinidin-3-O-arabinoside Delphinidin->Beta_Catenin downregulates

Caption: Downregulation of the Wnt/β-catenin pathway by Delphinidin.

References

Application Note: Quantification of Delphinidin-3-O-arabinoside in Fruit Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive protocol for the extraction and quantification of Delphinidin-3-O-arabinoside from fruit extracts, particularly berries. Delphinidin-3-O-arabinoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many plants.[1] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant properties and potential health benefits.[2] The methodology detailed herein utilizes High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), a robust and widely used technique for the separation and quantification of anthocyanins in complex matrices like fruit extracts.[1][2] This document includes a summary of reported quantitative data, a detailed experimental protocol, and a workflow diagram for clarity.

Quantitative Data Summary

Delphinidin-3-O-arabinoside has been identified and quantified in various fruits, primarily in different types of berries. The concentration can vary significantly based on the fruit species, cultivar, growing conditions, and extraction method used. The following table summarizes quantitative data from selected studies.

FruitCultivar/VarietyDelphinidin-3-O-arabinoside ConcentrationAnalytical Method
Blueberry (V. corymbosum)Not Specified590 nmol/g (quantified with co-eluting cyanidin-3-O-galactoside)[3]HPLC-PDA-MS
Blueberry (V. corymbosum)'Bluecrop'87.1 ± 5.2 mg/100 g DW[4]HPLC-UV/MS
Blueberry (V. corymbosum)'Duke'67.5 ± 1.3 mg/100 g DW[4]HPLC-UV/MS
Blueberry (V. corymbosum)'Patriot'82.3 ± 3.5 mg/100 g DW[4]HPLC-UV/MS
Blueberry (V. corymbosum)'Toro'80.8 ± 2.9 mg/100 g DW[4]HPLC-UV/MS
BilberryNot SpecifiedPresent, but not individually quantified[5]LC/PDA/ESI-MS
Rabbiteye BlueberryNot SpecifiedIdentified, relative abundance noted[6][7]LC-MS/MS

DW: Dry Weight

Experimental Workflow

The overall process for quantifying Delphinidin-3-O-arabinoside involves sample preparation, extraction of anthocyanins, and subsequent analysis by HPLC.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis A Fruit Sample (e.g., Blueberries) B Freeze-Drying (Lyophilization) A->B C Homogenization (Fine Powder) B->C D Extraction with Acidified Methanol (B129727) C->D E Sonication / Agitation D->E F Centrifugation E->F G Collect Supernatant F->G H Filtration (0.45 µm Syringe Filter) G->H I HPLC-DAD Analysis H->I J Data Acquisition (520 nm) I->J K Quantification J->K

Caption: Workflow for Delphinidin-3-O-arabinoside quantification.

Detailed Experimental Protocols

This section provides a step-by-step protocol for the extraction and quantification of Delphinidin-3-O-arabinoside from berry samples.

Materials and Reagents
  • Fruit Samples: Fresh or frozen berries (e.g., blueberries).

  • Standards: Delphinidin-3-O-arabinoside standard (if available). Alternatively, cyanidin-3-O-glucoside can be used for equivalent quantification.[8]

  • Solvents: HPLC grade methanol, acetonitrile, and formic acid. Deionized water (18 MΩ·cm).

  • Equipment:

    • Freeze-dryer

    • Analytical balance

    • Homogenizer (e.g., grinder or mortar and pestle)

    • Ultrasonic bath or orbital shaker

    • Centrifuge

    • Vortex mixer

    • Syringe filters (0.45 µm, PTFE or nylon)

    • HPLC system with a Diode Array Detector (DAD) and a C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]

Sample Preparation
  • Freeze-Drying: Weigh fresh or frozen fruit samples and freeze-dry them to remove water and allow for accurate dry weight measurement. Lyophilization also helps preserve the integrity of the anthocyanins.

  • Homogenization: Grind the freeze-dried samples into a fine, homogenous powder using a grinder or a mortar and pestle. Store the powder at -20°C or lower in a desiccated, dark environment until extraction.

Extraction Protocol

Anthocyanins are sensitive to pH and temperature, so extraction should be performed under acidic conditions and with minimal exposure to heat and light.[1][9]

  • Weighing: Accurately weigh approximately 0.5 g of the dried fruit powder into a centrifuge tube.

  • Solvent Addition: Add 10 mL of the extraction solvent. A common solvent is methanol acidified with formic acid (e.g., 99:1, v/v) or hydrochloric acid.[3]

  • Extraction: Tightly cap the tubes, vortex briefly, and place them in an ultrasonic bath for 20-30 minutes at room temperature. Alternatively, use an orbital shaker for 1-2 hours.

  • Centrifugation: Centrifuge the mixture at 4000 x g for 20 minutes to pellet the solid material.[3]

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Re-extraction (Optional but Recommended): To ensure exhaustive extraction, add another 10 mL of the extraction solvent to the pellet, repeat steps 3-5, and pool the supernatants.[3]

  • Sample Preparation for HPLC: Prior to injection, filter the extracted sample through a 0.45 µm syringe filter to remove any particulate matter.[5]

HPLC-DAD Quantification Protocol
  • Standard Preparation: Prepare a stock solution of the Delphinidin-3-O-arabinoside standard (or cyanidin-3-glucoside) in the extraction solvent. From the stock solution, create a series of dilutions to generate a calibration curve (e.g., 1 to 100 µg/mL).

  • Chromatographic Conditions: The following conditions are a typical starting point and may require optimization.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase A: Water with 5% formic acid.

    • Mobile Phase B: Acetonitrile with 5% formic acid.

    • Gradient Elution: A linear gradient is typically used. For example:

      • 0-5 min: 10% B

      • 5-25 min: 10-30% B

      • 25-30 min: 30-50% B

      • 30-35 min: 50-10% B (return to initial)

      • 35-40 min: 10% B (equilibration)

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 30-40°C.[10]

    • Injection Volume: 10-20 µL.

    • Detection: Monitor at 520 nm, the characteristic maximum absorbance for anthocyanins in acidic media.[1][11] Collect full spectra using the DAD to confirm peak identity.

  • Analysis and Quantification:

    • Inject the prepared standards to establish the calibration curve (peak area vs. concentration). The curve should demonstrate good linearity (R² ≥ 0.99).[2]

    • Inject the filtered fruit extracts.

    • Identify the Delphinidin-3-O-arabinoside peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the pure standard.

    • Integrate the peak area of Delphinidin-3-O-arabinoside in the sample.

    • Calculate the concentration in the extract using the linear regression equation from the calibration curve.

    • Express the final concentration in mg per 100 g of dry weight (or fresh weight) of the fruit, accounting for the initial sample mass and extraction volume.

Method Validation Considerations

For rigorous scientific and drug development purposes, the analytical method should be validated according to established guidelines. Key parameters to assess include:

  • Linearity: Assessed from the calibration curve's coefficient of determination (R²).[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[2][12]

  • Accuracy: Determined by spike recovery experiments, where a known amount of standard is added to a sample matrix.[8]

  • Precision: Assessed by analyzing the same sample multiple times (repeatability) and on different days (intermediate precision), expressed as the relative standard deviation (RSD).[12]

References

Application Notes and Protocols for In Vivo Animal Studies with Delphinidin-3-O-arabinoside Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin-3-O-arabinoside chloride is a member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue colors of many fruits and vegetables.[1][2] Anthocyanins, including delphinidin (B77816) and its glycosides, are of significant interest to the research community due to their potent antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2][3][4] The glycosidic linkage, in this case to arabinose, is crucial for the bioavailability and stability of the delphinidin aglycone.[1][4]

These application notes provide a comprehensive guide for conducting in vivo animal studies to evaluate the pharmacokinetic profile, safety, and efficacy of this compound. The protocols outlined below are based on established methodologies for similar anthocyanin compounds and can be adapted to specific research questions.

Data Presentation: Pharmacokinetic Parameters of Related Anthocyanins

Table 1: Pharmacokinetic Parameters of Delphinidin and Cyanidin (B77932) Glycosides in Rats

CompoundDoseCmax (nmol/L)Tmax (h)Administration RouteAnimal ModelReference
Delphinidin-3-O-rutinoside800 µmol/kg580 ± 4100.5 - 2.0OralWistar Rats[6][7]
Delphinidin-3-O-glucoside100 mg/kg~4000.25 and 1.0OralRats[5]
Cyanidin-3-O-rutinoside800 µmol/kg850 ± 1200.5 - 2.0OralWistar Rats[6][7]
Cyanidin-3-O-glucoside800 µmol/kg840 ± 1900.5 - 2.0OralWistar Rats[6][7]

Table 2: Pharmacokinetic Parameters of Delphinidin Glycosides in Humans

CompoundBioavailabilityCmax (nmol/L)Tmax (h)Administration RouteStudy PopulationReference
Delphinidin-3-O-arabinoside0.14%Not Reported2.0OralHuman Subjects[3]
Delphinidin-3-O-galactoside0.48%Not ReportedNot ReportedOralHuman Subjects[3]
Delphinidin-3-O-glucoside0.14%22.7 ± 12.41.25 - 1.75OralHuman Volunteers[3][6]

Experimental Protocols

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.

Materials:

  • This compound

  • Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system

Protocol:

  • Animal Acclimatization: House rats in a controlled environment (22-25°C, 12h light/dark cycle) for at least one week prior to the experiment, with free access to standard chow and water.

  • Dosing Solution Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the animals. Sonication may be used to aid dispersion.[5]

  • Fasting: Fast the animals overnight (12-16 hours) before administration, with continued access to water.

  • Administration: Administer a single oral dose of this compound (e.g., 100 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration.

  • Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • HPLC Analysis: Quantify the concentration of this compound and its potential metabolites in the plasma samples using a validated HPLC method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life (t½).

Efficacy Study: Anti-inflammatory Model (LPS-induced Inflammation)

Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of lipopolysaccharide (LPS)-induced inflammation. Delphinidin has been shown to suppress COX-2 expression, a key mediator of inflammation.[8]

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Saline solution

  • Male C57BL/6 mice (8-10 weeks old)

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

Protocol:

  • Animal Acclimatization: Acclimate mice as described in the pharmacokinetic protocol.

  • Grouping: Randomly divide the mice into groups (n=8-10 per group):

    • Vehicle control (saline)

    • LPS control (LPS + vehicle)

    • This compound (e.g., 10, 20, 50 mg/kg) + LPS

    • Positive control (e.g., Dexamethasone) + LPS

  • Treatment: Administer this compound or vehicle orally for a predetermined period (e.g., 7 days) prior to the LPS challenge.

  • LPS Challenge: On the final day of treatment, inject mice intraperitoneally with LPS (e.g., 1 mg/kg).

  • Sample Collection: At a specified time post-LPS injection (e.g., 2-4 hours), collect blood via cardiac puncture and harvest relevant tissues (e.g., liver, lungs).

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the serum using ELISA kits.

  • Tissue Analysis: Homogenize tissues to analyze markers of inflammation (e.g., NF-κB activation, COX-2 expression) via Western blot or RT-PCR.

  • Data Analysis: Compare the levels of inflammatory markers between the different treatment groups.

Efficacy Study: Atherosclerosis Model in Rabbits

Objective: To investigate the potential of this compound to mitigate the development of atherosclerosis in a high-fat diet (HFD)-induced rabbit model. Delphinidin-3-O-glucoside has shown protective effects in a similar model.[9][10]

Materials:

  • This compound

  • Male New Zealand white rabbits

  • High-fat diet (e.g., containing cholesterol and lard)

  • Standard rabbit chow

  • Lipid profile analysis kits

  • Histopathology reagents (e.g., hematoxylin (B73222) and eosin (B541160), Oil Red O)

Protocol:

  • Animal Acclimatization: Acclimate rabbits for at least one week.

  • Grouping: Randomly assign rabbits to groups (n=8 per group):

    • Control group (standard diet)

    • Atherosclerosis model group (HFD)

    • This compound (e.g., 10, 20 mg/kg) + HFD

    • Positive control (e.g., Simvastatin) + HFD

  • Induction and Treatment: Feed the respective diets to the rabbits for a period of 12 weeks. Administer this compound or the positive control daily via oral gavage.

  • Blood Analysis: Collect blood samples periodically to monitor serum lipid profiles (total cholesterol, triglycerides, LDL-C, HDL-C).

  • Termination and Tissue Collection: At the end of the study period, euthanize the animals and carefully dissect the aorta.

  • Histopathological Assessment: Fix a portion of the aorta for hematoxylin and eosin staining to assess plaque formation. Stain another portion with Oil Red O to visualize lipid deposition.

  • Biochemical Analysis: Analyze markers of oxidative stress (e.g., SOD, GSH-Px) and inflammation (e.g., IL-6, VCAM-1, NF-κB) in aortic tissue.[10]

  • Data Analysis: Compare the extent of atherosclerotic lesions, lipid profiles, and inflammatory markers among the groups.

Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by Delphinidin

Delphinidin and its glycosides have been reported to modulate various signaling pathways involved in inflammation and cancer, including NF-κB, STAT-3, and MAPK signaling.[3]

Signaling_Pathways cluster_stimuli External Stimuli cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Response Inflammatory Signals (e.g., LPS) Inflammatory Signals (e.g., LPS) NF-kB Pathway NF-kB Pathway Inflammatory Signals (e.g., LPS)->NF-kB Pathway Growth Factors Growth Factors MAPK Pathway MAPK Pathway Growth Factors->MAPK Pathway STAT3 Pathway STAT3 Pathway Growth Factors->STAT3 Pathway Oxidative Stress Oxidative Stress Oxidative Stress->MAPK Pathway Proliferation Proliferation MAPK Pathway->Proliferation Apoptosis Apoptosis MAPK Pathway->Apoptosis Inflammation Inflammation NF-kB Pathway->Inflammation STAT3 Pathway->Proliferation Delphinidin-3-O-arabinoside Delphinidin-3-O-arabinoside Delphinidin-3-O-arabinoside->MAPK Pathway Inhibition Delphinidin-3-O-arabinoside->NF-kB Pathway Inhibition Delphinidin-3-O-arabinoside->STAT3 Pathway Inhibition

Caption: Key signaling pathways potentially modulated by Delphinidin-3-O-arabinoside.

Experimental Workflow for In Vivo Pharmacokinetic Study

Pharmacokinetic_Workflow A Animal Acclimatization (1 week) C Overnight Fasting A->C B Dosing Solution Preparation D Oral Administration of This compound B->D C->D E Serial Blood Collection (0-24h) D->E F Plasma Separation (Centrifugation) E->F G Sample Storage (-80°C) F->G H HPLC Analysis G->H I Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) H->I

Caption: Workflow for a typical in vivo pharmacokinetic study.

Experimental Workflow for In Vivo Efficacy Study (Atherosclerosis Model)

Efficacy_Workflow A Animal Acclimatization & Grouping B Induction with High-Fat Diet (12 weeks) A->B C Daily Oral Treatment with This compound D Periodic Blood Sampling for Lipid Profile B->D C->D E Study Termination & Aorta Collection D->E F Histopathological Analysis (H&E, Oil Red O) E->F G Biochemical Analysis of Aortic Tissue (Oxidative Stress & Inflammation Markers) E->G H Data Analysis & Comparison F->H G->H

Caption: Workflow for an in vivo efficacy study in an atherosclerosis model.

References

Application Notes and Protocols for the Spectrophotometric Determination of Delphinidin-3-O-arabinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin-3-O-arabinoside is an anthocyanin, a class of water-soluble flavonoids responsible for the red, purple, and blue pigmentation in many fruits and vegetables. Beyond their role as natural colorants, anthocyanins, including Delphinidin-3-O-arabinoside, are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant properties and potential health benefits. Accurate quantification of this compound is crucial for quality control, formulation development, and pharmacological studies.

This document provides a detailed protocol for the spectrophotometric determination of Delphinidin-3-O-arabinoside using the pH differential method. This method is simple, rapid, and relies on the structural transformation of the anthocyanin chromophore in response to changes in pH.

Principle of the pH Differential Method

Anthocyanins exist in different structural forms depending on the pH of the solution. At a low pH (typically around 1.0), the flavylium (B80283) cation form predominates, which is intensely colored. As the pH increases to around 4.5, the flavylium cation is converted to a colorless hemiketal form. The pH differential method utilizes this reversible transformation to quantify monomeric anthocyanins.

By measuring the absorbance of a Delphinidin-3-O-arabinoside solution at its maximum absorption wavelength (λmax) at both pH 1.0 and pH 4.5, the concentration of the anthocyanin can be determined. The difference in absorbance is directly proportional to the concentration of the monomeric anthocyanin. Polymeric degradation products do not exhibit this reversible change in absorbance with pH and thus do not interfere with the measurement.

Quantitative Data

The following table summarizes the key quantitative parameters for Delphinidin-3-O-arabinoside relevant to its spectrophotometric determination.

ParameterValueReference
Molecular Weight (MW) 470.8 g/mol
Molar Absorptivity (ε) ~23,000 L·mol⁻¹·cm⁻¹[1]
Maximum Absorption Wavelength (λmax) ~530 nm[2]

Experimental Protocol: pH Differential Method

This protocol outlines the step-by-step procedure for the quantification of Delphinidin-3-O-arabinoside.

Materials and Reagents
  • Delphinidin-3-O-arabinoside sample (e.g., purified compound, plant extract)

  • Potassium Chloride (KCl) , analytical grade

  • Sodium Acetate (B1210297) (CH₃COONa) , analytical grade

  • Hydrochloric Acid (HCl) , concentrated

  • Distilled or deionized water

  • Spectrophotometer (visible range)

  • pH meter

  • 1 cm path length cuvettes

  • Volumetric flasks and pipettes

Buffer Preparation
  • pH 1.0 Buffer (0.025 M Potassium Chloride): Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 (±0.05) using concentrated HCl. Transfer to a 1 L volumetric flask and make up to the mark with distilled water.

  • pH 4.5 Buffer (0.4 M Sodium Acetate): Dissolve 54.43 g of sodium acetate trihydrate in approximately 960 mL of distilled water. Adjust the pH to 4.5 (±0.05) using concentrated HCl. Transfer to a 1 L volumetric flask and make up to the mark with distilled water.

Sample Preparation
  • Solid Samples (e.g., plant material, freeze-dried extracts):

    • Accurately weigh a known amount of the homogenized sample.

    • Extract the anthocyanins using a suitable solvent. A common extraction solvent is acidified methanol (B129727) (e.g., methanol containing 1% HCl). The ratio of solvent to sample should be optimized for complete extraction.

    • Sonication or vortexing can aid in the extraction process.

    • Centrifuge the mixture to pellet solid debris and collect the supernatant.

    • The supernatant can be further purified or diluted as necessary.

  • Liquid Samples (e.g., juices, solutions):

    • Centrifuge or filter the sample to remove any particulate matter.

    • The sample may require dilution with the appropriate buffer to ensure the absorbance reading falls within the linear range of the spectrophotometer.

Measurement Procedure
  • Dilution: Prepare two dilutions of the sample extract.

    • Dilution 1 (pH 1.0): Dilute a known volume of the sample extract with the pH 1.0 buffer.

    • Dilution 2 (pH 4.5): Dilute the same volume of the sample extract with the pH 4.5 buffer.

    • The dilution factor (DF) should be chosen so that the absorbance reading at λmax in the pH 1.0 buffer is within the linear range of the spectrophotometer (typically 0.2 - 1.2 AU).

  • Equilibration: Allow both diluted samples to equilibrate for at least 15-20 minutes at room temperature, protected from light.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure absorbance at the λmax of Delphinidin-3-O-arabinoside (~530 nm) and at 700 nm (to correct for haze).

    • Use distilled water or the respective buffers as a blank.

    • Measure the absorbance of the pH 1.0 dilution at λmax and 700 nm.

    • Measure the absorbance of the pH 4.5 dilution at λmax and 700 nm.

Calculation of Delphinidin-3-O-arabinoside Concentration

The concentration of Delphinidin-3-O-arabinoside in the original sample is calculated using the following formula, based on the Beer-Lambert law:

Concentration (mg/L) = (A × MW × DF × 1000) / (ε × l)

Where:

  • A (Absorbance) = (Aλmax - A700nm)pH 1.0 - (Aλmax - A700nm)pH 4.5

  • MW (Molecular Weight) = 470.8 g/mol

  • DF (Dilution Factor) = The factor by which the original sample was diluted.

  • 1000 = Conversion factor from g to mg.

  • ε (Molar Absorptivity) = ~23,000 L·mol⁻¹·cm⁻¹

  • l (Path length of the cuvette) = 1 cm

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the spectrophotometric determination of Delphinidin-3-O-arabinoside.

experimental_workflow cluster_prep Sample & Buffer Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample Sample Acquisition (e.g., Plant Extract) Dilute1 Dilute Sample with pH 1.0 Buffer Sample->Dilute1 Dilute2 Dilute Sample with pH 4.5 Buffer Sample->Dilute2 Buffer1 Prepare pH 1.0 Buffer (0.025 M KCl) Buffer1->Dilute1 Buffer2 Prepare pH 4.5 Buffer (0.4 M NaOAc) Buffer2->Dilute2 Equilibrate Equilibrate for 20 min Dilute1->Equilibrate Dilute2->Equilibrate Spectro Spectrophotometric Reading (λmax & 700 nm) Equilibrate->Spectro CalculateA Calculate Absorbance (A) Spectro->CalculateA CalculateConc Calculate Concentration using Beer-Lambert Law CalculateA->CalculateConc Result Final Concentration of Delphinidin-3-O-arabinoside CalculateConc->Result

Caption: Experimental workflow for the quantification of Delphinidin-3-O-arabinoside.

Chemical Transformation Pathway

The following diagram illustrates the pH-dependent structural transformation of Delphinidin-3-O-arabinoside, which is the basis of the pH differential method.

signaling_pathway Flavylium Flavylium Cation (Colored) Hemiketal Hemiketal Form (Colorless) Flavylium->Hemiketal  pH increases to 4.5 (Hydration) Hemiketal->Flavylium  pH decreases to 1.0 (Dehydration)

Caption: pH-dependent equilibrium of Delphinidin-3-O-arabinoside.

References

Application Notes and Protocols: Delphinidin-3-O-arabinoside as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin-3-O-arabinoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue colors in many fruits and vegetables.[1] It is a glycoside of delphinidin (B77816), with an arabinose sugar moiety attached. This document provides detailed application notes and experimental protocols for the use of Delphinidin-3-O-arabinoside as a natural food colorant, with additional insights for its potential in drug development.

Delphinidin-3-O-arabinoside can be found in various berries, such as bilberries and blueberries.[2][3] Like other anthocyanins, its color and stability are significantly influenced by pH, temperature, and light exposure.[1][4] Beyond its coloring properties, delphinidin and its glycosides are recognized for their antioxidant and potential health benefits, including the modulation of key cellular signaling pathways.

Physicochemical Properties and Stability

The stability of Delphinidin-3-O-arabinoside is a critical factor for its application as a food colorant. Anthocyanin stability is generally highest in acidic conditions (pH < 3) and decreases as the pH increases.[1] Thermal processing and exposure to light can also lead to degradation.

While specific quantitative stability data for Delphinidin-3-O-arabinoside is limited, the following tables summarize representative stability data for closely related delphinidin glycosides. This information can serve as a valuable guide for formulation and processing decisions.

Table 1: pH Stability of Delphinidin Glycosides (Representative Data)

pHColorStabilityHalf-life (t½)Degradation Rate Constant (k)
1.0 - 3.0Red/PurpleHigh> 200 days (estimated for similar anthocyanins at low temp)Low
4.0 - 5.0Purplish/ColorlessModerateVaries (e.g., ~9 days for Dp-3-G at 25°C)[5]Moderate
6.0 - 7.0Bluish/ColorlessLow< 1 day (estimated for similar anthocyanins at 25°C)High
> 8.0Blue/Green -> DegradationVery LowMinutes to hoursVery High

Note: Data is compiled from studies on Delphinidin-3-O-glucoside and other anthocyanins as a proxy due to limited direct data for Delphinidin-3-O-arabinoside.

Table 2: Thermal Stability of Delphinidin Glycosides (Representative Data)

Temperature (°C)pHHalf-life (t½)Degradation Rate Constant (k)
253.58.99 days (Dp-3-G)0.08 days⁻¹ (Dp-3-G)[5]
453.51.47 days (Dp-3-G)[5]0.47 days⁻¹ (Dp-3-G)[5]
603.0~7.2 hours (for total anthocyanins)[6]~0.16 x 10⁻³ min⁻¹ (for total anthocyanins)[6]
803.50.06 days (Dp-3-G)[5]11.18 days⁻¹ (Dp-3-G)[5]
1003.0Varies (e.g., Dp-3-R degradation is faster than Mv-3-G)Increases with temperature[7]

Note: Data is primarily for Delphinidin-3-O-glucoside (Dp-3-G) and Delphinidin-3-rutinoside (Dp-3-R) and should be considered indicative for Delphinidin-3-O-arabinoside. Studies have shown that delphinidin-3-arabinoside can be one of the least stable anthocyanins during thermal processing like jam making.[8]

Table 3: Light Stability of Anthocyanins (General Trends)

Light ConditionStabilityDegradation Rate
DarknessHighLow
Diffused DaylightModerateModerate
Direct Sunlight (UV exposure)LowHigh (up to 89% degradation observed for some anthocyanin extracts)[9][10]

Experimental Protocols

Protocol for Extraction of Delphinidin-3-O-arabinoside from Berries

This protocol describes a general method for the solvent extraction of Delphinidin-3-O-arabinoside from berry sources.

Materials:

  • Fresh or frozen berries (e.g., blueberries, bilberries)

  • Acidified methanol (B129727) (0.1% HCl in methanol, v/v) or acidified ethanol

  • Homogenizer or blender

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

Procedure:

  • Sample Preparation: Weigh 100 g of fresh or frozen berries. If frozen, allow to thaw slightly.

  • Homogenization: Homogenize the berries with 300 mL of acidified methanol for 2-3 minutes until a uniform slurry is obtained.

  • Extraction: Transfer the slurry to a light-protected container and stir for 1-2 hours at room temperature.

  • Filtration and Re-extraction: Filter the mixture through Whatman No. 1 filter paper. Re-extract the solid residue with another 200 mL of acidified methanol to ensure maximum recovery.

  • Centrifugation: Combine the filtrates and centrifuge at 4000 rpm for 15 minutes to pellet any remaining solids.

  • Concentration: Decant the supernatant and concentrate the extract using a rotary evaporator at a temperature below 40°C to remove the methanol. The resulting aqueous extract is the crude Delphinidin-3-O-arabinoside extract.

  • Storage: Store the crude extract at -20°C in a dark container.

G cluster_extraction Extraction Workflow start Berry Sample homogenize Homogenize with Acidified Methanol start->homogenize extract Stir at Room Temp homogenize->extract filter Filter and Re-extract Residue extract->filter centrifuge Centrifuge filter->centrifuge concentrate Concentrate (Rotary Evaporator) centrifuge->concentrate end Crude Extract concentrate->end

Caption: Workflow for the extraction of Delphinidin-3-O-arabinoside.

Protocol for Purification by Solid-Phase Extraction (SPE)

This protocol provides a method for purifying the crude extract to enrich the Delphinidin-3-O-arabinoside fraction.

Materials:

  • Crude Delphinidin-3-O-arabinoside extract

  • C18 SPE cartridges

  • Acidified water (0.1% HCl, v/v)

  • Acidified methanol (0.1% HCl, v/v)

  • SPE manifold

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water. Do not allow the cartridge to dry out.

  • Sample Loading: Dilute the crude extract with acidified water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of acidified water to remove sugars and other polar impurities.

  • Elution: Elute the anthocyanins, including Delphinidin-3-O-arabinoside, with 5 mL of acidified methanol.

  • Drying: The eluted fraction can be dried under a stream of nitrogen or using a rotary evaporator.

  • Storage: Store the purified extract at -20°C or below in a dark, airtight container.

G cluster_spe Solid-Phase Extraction (SPE) Purification condition 1. Condition C18 Cartridge (Methanol -> Acidified Water) load 2. Load Crude Extract condition->load wash 3. Wash with Acidified Water (Remove Sugars) load->wash elute 4. Elute with Acidified Methanol (Collect Anthocyanins) wash->elute dry 5. Dry Eluted Fraction elute->dry purified Purified D3A dry->purified

Caption: Workflow for the purification of Delphinidin-3-O-arabinoside.

Protocol for Spectrophotometric Stability Analysis

This protocol uses the pH differential method to assess the stability of Delphinidin-3-O-arabinoside under various conditions.

Materials:

  • Purified Delphinidin-3-O-arabinoside solution

  • Potassium chloride buffer (0.025 M, pH 1.0)

  • Sodium acetate (B1210297) buffer (0.4 M, pH 4.5)

  • UV-Vis spectrophotometer

  • Incubators or water baths for temperature control

  • Light source for photodegradation studies

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified Delphinidin-3-O-arabinoside in an appropriate solvent (e.g., acidified methanol).

  • pH Stability:

    • Prepare a series of buffer solutions with varying pH values (e.g., 2, 4, 6, 8).

    • Add a known amount of the stock solution to each buffer.

    • Measure the absorbance at the λmax (around 520 nm) and at 700 nm (for haze correction) at regular intervals over time.

    • Calculate the anthocyanin concentration using the pH differential method (see below).

  • Thermal Stability:

    • Prepare solutions of the anthocyanin in a buffer of a specific pH (e.g., pH 3.5).

    • Incubate the solutions at different temperatures (e.g., 40°C, 60°C, 80°C) in the dark.

    • At set time points, withdraw aliquots, cool them to room temperature, and measure the absorbance as described above.

  • Light Stability:

    • Prepare solutions of the anthocyanin in a buffer of a specific pH.

    • Expose the solutions to a controlled light source (e.g., UV lamp or natural daylight) for defined periods.

    • Keep a control sample in the dark.

    • Measure the absorbance at regular intervals.

pH Differential Method for Total Monomeric Anthocyanin Content: The absorbance (A) is calculated as: A = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5

Monomeric anthocyanin pigment concentration (mg/L) = (A x MW x DF x 1000) / (ε x l)

  • MW (Molecular Weight) = 435.35 g/mol for Delphinidin-3-O-arabinoside

  • DF = Dilution Factor

  • ε (Molar Extinction Coefficient) = Use a value for a similar anthocyanin, such as cyanidin-3-glucoside (26,900 L/mol·cm), if the specific value for Delphinidin-3-O-arabinoside is not available.

  • l = Pathlength (cm)

Relevance for Drug Development

Delphinidin and its glycosides, including Delphinidin-3-O-arabinoside, have garnered interest in drug development due to their potential to modulate key signaling pathways implicated in various diseases, particularly cancer and inflammatory conditions.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Delphinidin has been shown to inhibit this pathway by reducing the phosphorylation of key components like Akt and mTOR. This inhibition can lead to decreased cancer cell proliferation and survival.

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes D3A Delphinidin-3-O-arabinoside D3A->PI3K inhibits D3A->Akt inhibits D3A->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Delphinidin-3-O-arabinoside.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, is involved in cell proliferation, differentiation, and apoptosis. Delphinidin has been demonstrated to suppress the ERK pathway while activating the JNK pathway in some cancer cell lines, leading to cell cycle arrest and apoptosis.

G cluster_mapk MAPK Signaling Pathway Stimuli Extracellular Stimuli Ras Ras Stimuli->Ras JNK JNK Stimuli->JNK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis D3A Delphinidin-3-O-arabinoside D3A->ERK inhibits D3A->JNK activates

Caption: Modulation of the MAPK pathway by Delphinidin-3-O-arabinoside.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Chronic activation of NF-κB is linked to many inflammatory diseases and cancers. Delphinidin can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes and promoting apoptosis in cancer cells.

G cluster_nfkb NF-κB Signaling Pathway Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammation & Cell Survival Nucleus->Inflammation promotes gene expression for D3A Delphinidin-3-O-arabinoside D3A->IKK inhibits

Caption: Inhibition of the NF-κB pathway by Delphinidin-3-O-arabinoside.

Conclusion

Delphinidin-3-O-arabinoside presents a promising option as a natural food colorant, particularly for acidic food systems where its stability is highest. Its vibrant purple-red hue and natural origin are appealing attributes for clean-label food products. However, careful consideration of its sensitivity to pH, heat, and light is essential during product development and processing. For drug development professionals, the ability of Delphinidin-3-O-arabinoside to modulate key signaling pathways involved in cell proliferation and inflammation suggests its potential as a lead compound for further investigation in the prevention and treatment of chronic diseases. The provided protocols offer a foundation for the extraction, purification, and stability assessment of this versatile natural compound.

References

Application Notes and Protocols: Delphinidin-3-O-arabinoside Chloride in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Delphinidin-3-O-arabinoside Chloride

This compound is an anthocyanin, a class of water-soluble flavonoid pigments responsible for the vibrant purple and blue colors in many fruits and flowers.[1][2] Structurally, it consists of the aglycone delphinidin (B77816) linked to an arabinose sugar molecule, with a chloride ion for stability.[1] In the realm of cosmetics, this molecule is of significant interest due to the potent antioxidant and anti-inflammatory properties associated with its core structure, delphinidin.[1][3] These properties suggest its potential application in anti-aging, soothing, and protective skin care formulations. While much of the existing research focuses on the delphinidin aglycone, the glycosidic linkage to arabinose is understood to enhance stability.[3]

The primary mechanism of action of this compound is attributed to its ability to neutralize free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress at the cellular level.[1] This is a crucial activity in preventing the signs of premature skin aging caused by environmental aggressors such as UV radiation and pollution.

Proposed Mechanisms of Action in Skin

The cosmetic benefits of this compound are primarily extrapolated from studies on its aglycone, delphinidin. The proposed mechanisms include:

  • Antioxidant and Anti-inflammatory Pathways: Delphinidin has been shown to downregulate the NF-κB and MEK1/2-ERK1/2 signaling pathways, which are central to the inflammatory response in skin cells.[4] By inhibiting these pathways, it can reduce the production of inflammatory mediators like iNOS, NO, IL-6, MCP-1, and TNF-α.[4] This suggests its utility in formulations aimed at calming irritated or sensitive skin.

  • Protection Against UV-Induced Damage: Delphinidin exhibits photochemopreventive effects against UVB-mediated damage.[5][6] It protects human keratinocytes from UVB-induced apoptosis and oxidative stress by inhibiting lipid peroxidation and the formation of DNA damage markers like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) and cyclobutane (B1203170) pyrimidine (B1678525) dimers.[5][6]

  • Collagen Synthesis and Anti-Aging: Delphinidin has been observed to prevent the high glucose-induced increase in collagen I and IV mRNA levels in mesangial cells, a process linked to the inhibition of ROS and the ERK1/2 pathway.[7][8] While this was not in skin fibroblasts, it points to a potential role in modulating collagen production, a key factor in maintaining skin's youthful appearance.

Formulation Strategies for Enhanced Stability

Anthocyanins are notoriously unstable and susceptible to degradation by light, heat, and pH changes.[9][10] To successfully incorporate this compound into cosmetic formulations, strategies to enhance its stability are crucial.

  • pH Optimization: Anthocyanins are most stable in acidic conditions (pH ≤ 3).[11] Formulations should be buffered to a pH that balances stability with skin compatibility.

  • Microencapsulation: Encapsulating the active ingredient in carriers like maltodextrin, gum arabic, or through techniques like spray drying can protect it from environmental factors and control its release.[12][13]

  • Emulsion Systems: Nanoemulsions and double emulsions (water-in-oil-in-water) can provide a stable environment for water-soluble anthocyanins within a cosmetic cream or lotion, improving their stability and potentially their skin penetration.[14]

Data Presentation

The following tables summarize quantitative data related to the biological activities of delphinidin and the stability of anthocyanins. It is important to note that this data is largely based on the aglycone, delphinidin, and general anthocyanin studies, as specific quantitative data for this compound in cosmetic applications is limited.

Table 1: Biological Activity of Delphinidin (Aglycone)

ParameterCell TypeConcentrationEffectReference
UVB-induced ApoptosisHuman HaCaT Keratinocytes1-20 µMProtection against UVB-mediated decrease in cell viability and induction of apoptosis.[5]
Inflammatory Mediators (iNOS, NO, IL-6, MCP-1, TNF-α)--Reduction of LPS-induced inflammatory mediators.[4]
Collagen I and IV mRNA levelsMouse Mesangial Cells50 µMPrevention of high glucose-induced increases in collagen mRNA levels.[7][8]
Proliferation and Inflammation Markers (Ki67, PCNA, iNOS)3D Psoriatic Skin Model10 µMSignificant reduction in the expression of proliferation and inflammation markers.[15][16]

Table 2: Formulation and Stability Data for Anthocyanins

Formulation StrategyKey FindingsReference
NanoemulsionGood stability at room temperature and safe for guinea pig skin.[14]
Acidified Methanol (B129727) ExtractionA method to extract anthocyanins while maintaining their stability.[17]
Lipophilic Delivery SystemLower molecular weight anthocyanins (449–581 Da) showed better skin permeability.[18]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and safety of a cosmetic formulation containing this compound.

Protocol 1: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol determines the free radical scavenging activity of the cosmetic formulation.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

  • Cosmetic formulation containing this compound.

  • Placebo formulation (without the active ingredient).

  • Trolox or Ascorbic Acid as a positive control.

  • Methanol.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare a stock solution of the test formulation and the placebo by dissolving them in methanol. Create a series of dilutions.

  • Prepare a series of standard solutions of Trolox or Ascorbic Acid.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample, placebo, and standard dilution.

  • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of blank - Absorbance of sample) / Absorbance of blank] x 100.

  • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: Cellular Viability Assay (XTT Assay)

This protocol assesses the cytotoxicity of the formulation on human skin cells (e.g., human dermal fibroblasts or keratinocytes).

Materials:

  • Human dermal fibroblasts (HDF) or human keratinocytes (HaCaT).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Cosmetic formulation containing this compound and placebo formulation, sterilized by filtration.

  • XTT labeling mixture (prepared according to the manufacturer's instructions).[19]

  • 96-well cell culture plate.

  • CO2 incubator.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test formulation and placebo in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 24-48 hours.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate for 4 hours at 37°C.[19]

  • Measure the absorbance of the samples at 450 nm (with a reference wavelength of 660 nm) using a microplate reader.[19]

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RHE) Model

This protocol evaluates the potential of the formulation to cause skin irritation.

Materials:

  • Reconstructed Human Epidermis (RHE) tissue model kit (e.g., EpiDerm™).

  • Assay medium provided with the kit.

  • Cosmetic formulation and placebo.

  • Phosphate-Buffered Saline (PBS) as a negative control.

  • 5% Sodium Dodecyl Sulfate (SDS) as a positive control.

  • MTT solution (0.5 mg/mL in assay medium).

  • Isopropanol (B130326).

  • 6-well and 24-well plates.

Procedure:

  • Upon receipt, place the RHE tissues in a 6-well plate with 1 mL of assay medium per well and pre-incubate for 24 hours at 37°C.[20][21]

  • Apply 25-50 µL of the test formulation, placebo, negative control (PBS), and positive control (5% SDS) topically to the surface of the tissues (in triplicate).[20][21]

  • Incubate for 60 minutes at 37°C.[20][21]

  • Thoroughly wash the tissue surface with PBS to remove the test substance.

  • Transfer the tissues to a new 6-well plate with fresh medium and incubate for 42 hours.[20][21]

  • After incubation, transfer the tissues to a 24-well plate containing 300 µL of MTT solution per well and incubate for 3 hours.[20][21]

  • Extract the formazan (B1609692) product by submerging the tissues in isopropanol for 2 hours with gentle shaking.[20][21]

  • Measure the optical density of the isopropanol extract at 570 nm.

  • Calculate tissue viability relative to the negative control. A viability of less than 50% classifies the substance as an irritant.[21]

Visualizations

Delphinidin_Signaling_Pathway UVB UVB Radiation ROS Reactive Oxygen Species (ROS) UVB->ROS NFkB NF-κB Pathway ROS->NFkB ERK MEK/ERK Pathway ROS->ERK Apoptosis Apoptosis & DNA Damage ROS->Apoptosis Delphinidin Delphinidin-3-O-arabinoside chloride Delphinidin->ROS Delphinidin->NFkB Delphinidin->ERK Inflammation Inflammatory Mediators (IL-6, TNF-α) NFkB->Inflammation ERK->Inflammation Collagen Collagen Synthesis (Potential Modulation) ERK->Collagen Experimental_Workflow_Efficacy Formulation Cosmetic Formulation with This compound Antioxidant Antioxidant Assay (DPPH) Formulation->Antioxidant Cytotoxicity Cytotoxicity Assay (XTT on Fibroblasts) Formulation->Cytotoxicity Irritation Skin Irritation Test (RHE Model) Formulation->Irritation CollagenAssay Collagen Synthesis Assay (e.g., Sirius Red) Formulation->CollagenAssay Data Data Analysis & Efficacy Substantiation Antioxidant->Data Cytotoxicity->Data Irritation->Data CollagenAssay->Data

References

Troubleshooting & Optimization

Delphinidin-3-O-arabinoside chloride stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Delphinidin-3-O-arabinoside chloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability and degradation issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changed color from red/purple to colorless. Is it degraded?

A1: Not necessarily. The color of this compound is highly pH-dependent. In acidic conditions (pH < 3), it exists predominantly as the stable, red-colored flavylium (B80283) cation. As the pH increases to the 4-6 range, it can convert to colorless forms known as the carbinol pseudobase and chalcone.[1][2] This change is often reversible by lowering the pH back to a highly acidic state. However, prolonged exposure to neutral or near-neutral pH can lead to irreversible degradation.[2]

Q2: I observed a precipitate in my this compound solution. What is causing this?

A2: Precipitation can occur in slightly acidic to neutral aqueous solutions (pH 4.5 and above), particularly at higher concentrations.[2] This phenomenon is influenced by the buffer system, ionic strength, and the presence of other molecules that can lead to aggregation.[2] Consider using a different buffer system, preparing a more dilute solution, or incorporating an organic solvent like acidified methanol (B129727) or ethanol (B145695) in your stock solution to improve solubility.[2][3]

Q3: What are the primary degradation products of this compound?

A3: Under neutral or alkaline conditions, this compound can degrade into smaller phenolic compounds. The primary degradation products are typically gallic acid (3,4,5-trihydroxybenzoic acid) and phloroglucinaldehyde (2,4,6-trihydroxybenzaldehyde).[1]

Q4: How should I store my this compound to ensure its stability?

A4: For long-term storage, this compound powder should be kept in a tightly sealed container, protected from light and moisture, at -20°C or -80°C.[4] Stock solutions are best prepared fresh. If storage is necessary, prepare the stock solution in an acidified polar solvent like methanol or ethanol with 0.1% HCl and store in an amber vial at -20°C or -80°C for short periods.[1][2] Aqueous solutions are not recommended for storage for more than one day.

Troubleshooting Guides

Issue 1: Inconsistent or Unstable Color in Solution
Symptom Possible Cause Troubleshooting Steps
Rapid color change from red/purple to blue/violet or colorless. pH Fluctuation: The solution's pH is not stable or is in a range that promotes the formation of unstable structural forms.[1]1. Verify the pH of your buffer system with a calibrated pH meter. 2. Ensure your buffer has sufficient capacity to maintain the desired pH after the addition of the compound. 3. For maximal color stability, maintain a pH below 3.[2]
Gradual fading of color over time, even at acidic pH. Degradation due to other factors: Exposure to light, elevated temperature, or the presence of oxidizing agents can cause degradation.1. Protect solutions from light by using amber vials or covering them with aluminum foil. 2. Conduct experiments at controlled, low temperatures whenever possible. 3. De-gas solvents to remove dissolved oxygen. 4. Avoid the presence of compounds like ascorbic acid in the same solution, as it can accelerate degradation.[5]
Issue 2: Poor Peak Shape or Low Recovery in HPLC Analysis
Symptom Possible Cause Troubleshooting Steps
Peak tailing in reversed-phase HPLC. Analyte interaction with stationary phase: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the hydroxyl groups of the analyte.[6]1. Use a column with end-capping. 2. Acidify the mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups.[1] 3. Add a competitive amine (e.g., triethylamine) to the mobile phase in low concentrations.
Low recovery or no peak detected. Adsorption or on-column degradation: The analyte may be adsorbing to vials or degrading in the autosampler or on the column.1. Use silanized glass or polypropylene (B1209903) vials to minimize adsorption. 2. Maintain a low temperature in the autosampler. 3. Ensure the mobile phase is sufficiently acidic to maintain the stable flavylium cation form of the analyte.[2]
Ghost peaks or baseline noise. Mobile phase contamination or carryover: Contaminants in the mobile phase or sample carryover from previous injections can cause spurious peaks.[4]1. Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. 2. Implement a thorough needle wash protocol in your HPLC method. 3. Run blank injections to identify the source of contamination.

Quantitative Stability Data

The stability of this compound is significantly influenced by pH and temperature. While specific kinetic data for the 3-O-arabinoside is limited, the following tables, based on data for delphinidin (B77816) and its other glycosides, provide a general understanding of its stability profile. Degradation generally follows first-order kinetics.

Table 1: Influence of pH on the Stability of Delphinidin Glycosides

pH RangePredominant FormColorRelative StabilityEstimated Half-life (at 25°C)
< 3.0 Flavylium CationRed/PurpleHigh> 24 hours
4.0 - 6.0 Carbinol Pseudobase/ChalconeColorlessLow1 - 3 hours
7.0 - 8.0 Quinonoidal BaseBlue/VioletVery Low< 30 minutes[1]

Table 2: Influence of Temperature on the Degradation of Delphinidin Glycosides (at acidic pH)

Temperature (°C)Degradation RateEstimated Half-life
25 LowDays
60 ModerateHours[1]
80 HighMinutes to hours[1]
100 Very HighMinutes[1]

Note: The provided half-life values are estimations for delphinidin glycosides in general and may vary for this compound.

Experimental Protocols

Protocol 1: Stability Assessment by UV-Vis Spectrophotometry

This protocol allows for the kinetic analysis of this compound degradation by monitoring the change in absorbance over time.

Materials:

  • This compound

  • Methanol (HPLC grade) with 0.1% HCl

  • Buffers of desired pH (e.g., citrate-phosphate buffers at pH 3.0, 5.0, and 7.0)

  • UV-Vis Spectrophotometer

  • Temperature-controlled water bath

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in methanol containing 0.1% HCl.

  • Prepare Test Solutions: In separate temperature-controlled vessels (e.g., in a water bath), add a small aliquot of the stock solution to each buffer to achieve a final concentration that gives an initial absorbance of approximately 1.0-1.5 at the λmax of the flavylium cation (~530 nm).

  • Data Collection: Immediately after mixing, transfer the solution to a cuvette and record the absorbance at ~530 nm at regular time intervals.

  • Data Analysis:

    • The degradation of anthocyanins typically follows first-order kinetics.[1]

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the linear regression will be the negative of the rate constant (-k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Analysis of Degradation Products by HPLC-DAD-MS

This protocol is for the separation and identification of this compound and its degradation products.

Materials:

  • Degraded sample of this compound (e.g., from a stability study)

  • HPLC system with a Diode Array Detector (DAD) and Mass Spectrometer (MS)

  • C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation: Prepare a solution of the degraded sample in the mobile phase, ensuring it is filtered before injection.

  • HPLC Method:

    • Gradient: A typical gradient might be: 5-30% B over 20 minutes, then a wash with 95% B, followed by re-equilibration.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection (DAD): Scan from 200-600 nm, with specific monitoring at ~530 nm for the parent compound and ~280 nm for phenolic byproducts.[1]

  • MS Method:

    • Ionization: Electrospray Ionization (ESI) in both positive and negative modes.

    • Analysis: Full scan mode to detect all ions. Use tandem MS (MS/MS) for fragmentation to confirm the identity of the parent compound and degradation products. The expected parent ion for delphinidin is m/z 303 (positive mode).[1]

  • Data Analysis:

    • Compare the chromatograms and mass spectra of the degraded sample with a non-degraded standard.

    • Identify new peaks in the degraded sample and analyze their UV spectra and mass fragmentation patterns to tentatively identify degradation products like gallic acid and phloroglucinaldehyde.

Visualizations

degradation_pathway D3A Delphinidin-3-O-arabinoside (Flavylium Cation, Red) pH < 3 CP Carbinol Pseudobase (Colorless) pH 4-6 D3A->CP + H2O - H+ QB Quinonoidal Base (Blue/Violet) pH 7-8 D3A->QB - H+ CH Chalcone (Colorless) pH 4-6 CP->CH Isomerization DP Degradation Products (Gallic Acid & Phloroglucinaldehyde) CP->DP Irreversible Degradation CH->DP Irreversible Degradation

Caption: pH-dependent structural transformations and degradation of Delphinidin-3-O-arabinoside.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (in acidified methanol) test_solutions Prepare Test Solutions (in buffers at different temperatures) stock->test_solutions buffers Prepare Buffers (various pH) buffers->test_solutions uv_vis UV-Vis Spectroscopy (monitor absorbance at ~530 nm) test_solutions->uv_vis hplc HPLC-DAD-MS (separate and identify compounds) test_solutions->hplc kinetics Calculate Degradation Kinetics (Rate constant, Half-life) uv_vis->kinetics products Identify Degradation Products hplc->products

Caption: General experimental workflow for stability and degradation analysis.

troubleshooting_logic rect_node rect_node start Unexpected Result? color_issue Color Change? start->color_issue Yes peak_issue HPLC Peak Problem? start->peak_issue No ph_check Check & Stabilize pH color_issue->ph_check Yes other_factors Check Temp., Light, O2 color_issue->other_factors No tailing Peak Tailing? peak_issue->tailing Yes end Consult Further peak_issue->end No mobile_phase Adjust Mobile Phase (pH, additives) tailing->mobile_phase Yes no_peak Low/No Peak? tailing->no_peak No adsorption Use Silanized Vials, Check Autosampler Temp. no_peak->adsorption Yes no_peak->end No

Caption: Logical troubleshooting workflow for common experimental issues.

References

How to prevent Delphinidin-3-O-arabinoside chloride degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Delphinidin-3-O-arabinoside chloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound solution is changing color from red/purple to colorless. What is happening?

A1: This color change is likely due to a structural transformation of the delphinidin (B77816) molecule, which is highly sensitive to pH. At a low pH (1-3), this compound exists predominantly in its stable, colored flavylium (B80283) cation form. As the pH increases (pH 4-6), it can convert to a colorless carbinol pseudobase and chalcone (B49325) forms.[1][2] This is a reversible process to some extent; lowering the pH may restore the color. However, prolonged exposure to neutral or alkaline conditions can lead to irreversible degradation.[1]

Q2: What is the optimal pH for storing this compound solutions?

A2: To maximize stability, this compound solutions should be maintained at a low pH, ideally between 1.0 and 3.0.[1][2][3][4] In this acidic range, the compound exists as the more stable flavylium cation, which imparts the characteristic red or purple color.[1][2][3]

Q3: How does temperature affect the stability of the solution?

A3: Higher temperatures accelerate the degradation of this compound.[1][5] It is recommended to store stock solutions at low temperatures, such as -20°C, and to keep working solutions on ice or in a cold block during experiments to minimize thermal degradation.[6][7] Studies on similar anthocyanins have shown significant degradation at temperatures as low as 25°C compared to refrigerated conditions.[5][8]

Q4: I've noticed that my solutions degrade faster when exposed to lab lighting. How can I prevent this?

A4: this compound, like other anthocyanins, is sensitive to light. Exposure to light, especially UV light, can induce photodegradation. To mitigate this, always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1] When handling, minimize exposure to direct light.

Q5: Can the choice of solvent impact the stability of my this compound solution?

A5: Yes, the solvent system can influence stability. For stock solutions, using an acidified polar organic solvent such as methanol (B129727) or ethanol (B145695) can improve stability and prevent precipitation.[1] When preparing aqueous solutions, it is crucial to use a buffer system that maintains a low pH.[1][3] It is also advisable to purge the solvent with an inert gas, like nitrogen or argon, to remove dissolved oxygen, which can contribute to oxidative degradation.[6]

Q6: Are there any additives that can help stabilize my solution?

A6: Yes, certain additives can enhance the stability of this compound through a phenomenon known as co-pigmentation.[8] Adding other phenolic compounds, such as caffeic acid, ferulic acid, or green tea extracts, can help stabilize the anthocyanin structure and color.[4][9][10] Polysaccharides like pectin (B1162225) and cyclodextrins have also been shown to improve stability.[5][10] However, be aware that some compounds, like ascorbic acid (Vitamin C), can have a complex effect and may accelerate degradation under certain conditions.[8][11] Sugars such as sucrose (B13894) have been shown to have a protective effect on some anthocyanins.[12]

Summary of Stability Factors

FactorOptimal Condition for StabilityConsequence of Sub-optimal Condition
pH 1.0 - 3.0Color loss (conversion to colorless forms), irreversible degradation over time.[1][2][3]
Temperature Low temperatures (e.g., -20°C for storage, on ice for use)Accelerated degradation and browning.[1][5]
Light Storage in the dark (amber vials, foil wrap)Photodegradation, leading to loss of color and activity.[1]
Oxygen Deoxygenated solvents (purged with inert gas)Oxidative degradation.[5]
Additives Presence of co-pigments (e.g., phenolic acids)Enhanced color and stability.[4][8][9][10]
Enzymes Absence of glycosidases and peroxidasesEnzymatic degradation leading to loss of the arabinoside moiety and subsequent instability.[9][13]

Experimental Protocols

Protocol for Preparing a Stable Working Solution of this compound

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a light-protected tube.

    • Dissolve the powder in a minimal amount of acidified organic solvent (e.g., methanol or ethanol with 0.1% HCl).

    • Purge the solution with a gentle stream of nitrogen or argon for 1-2 minutes to remove dissolved oxygen.

    • Store the stock solution in an amber vial at -20°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution on ice.

    • Prepare an appropriate aqueous buffer with a pH between 1.0 and 3.0 (e.g., 0.025 M potassium chloride buffer, pH 1.0, or a citrate (B86180) buffer).[1]

    • Dilute the stock solution to the desired final concentration in the pre-chilled, low-pH buffer.

    • Keep the working solution on ice and protected from light throughout the experiment.

    • It is recommended to prepare fresh working solutions daily and avoid storing aqueous solutions for more than one day.[6]

Visualizing Degradation and Prevention Pathways

Below are diagrams illustrating the key factors influencing the stability of this compound and a logical workflow for troubleshooting degradation issues.

cluster_stable Stable Form cluster_degraded Degradation Products cluster_factors Degradation Factors cluster_stabilizers Stabilizing Factors Stable Delphinidin-3-O-arabinoside (Flavylium Cation - Colored) Degraded Colorless Forms (Carbinol, Chalcone) Irreversible Products Stable->Degraded Degradation High_pH High pH (>4) High_pH->Degraded High_Temp High Temperature High_Temp->Degraded Light Light Exposure Light->Degraded Oxygen Oxygen Oxygen->Degraded Enzymes Enzymes Enzymes->Degraded Low_pH Low pH (1-3) Low_pH->Stable Stabilizes Low_Temp Low Temperature Low_Temp->Stable Stabilizes Darkness Dark Conditions Darkness->Stable Stabilizes Inert_Atm Inert Atmosphere Inert_Atm->Stable Stabilizes Copigments Co-pigments Copigments->Stable Stabilizes

Caption: Factors influencing the stability of this compound.

Start Start: Solution Degradation Observed (Color Loss) Check_pH Check Solution pH Start->Check_pH Adjust_pH Adjust pH to 1-3 using an appropriate buffer Check_pH->Adjust_pH pH > 4 Check_Temp Review Storage and Handling Temperature Check_pH->Check_Temp pH is optimal Adjust_pH->Check_Temp Adjust_Temp Store at -20°C, handle on ice Check_Temp->Adjust_Temp Above freezing Check_Light Assess Light Exposure Check_Temp->Check_Light Temp is optimal Adjust_Temp->Check_Light Adjust_Light Use amber vials or foil wrap Check_Light->Adjust_Light Exposed to light Check_Oxygen Consider Oxygen Exposure Check_Light->Check_Oxygen Light protected Adjust_Light->Check_Oxygen Adjust_Oxygen Purge solvents with inert gas Check_Oxygen->Adjust_Oxygen Not deoxygenated Consider_Additives Evaluate the need for stabilizing additives Check_Oxygen->Consider_Additives Deoxygenated Adjust_Oxygen->Consider_Additives Add_Copigments Add co-pigments (e.g., phenolic acids) Consider_Additives->Add_Copigments Yes End Stable Solution Consider_Additives->End No Add_Copigments->End

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Optimizing HPLC Separation of Delphinidin-3-O-arabinoside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and validated protocols for the challenging task of separating Delphinidin-3-O-arabinoside isomers using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My Delphinidin-3-O-arabinoside isomer peaks are co-eluting or have very poor resolution. What should I do?

A1: Poor resolution is the most common challenge when separating structurally similar isomers.[1][2] Systematically adjust the following parameters:

  • Decrease the Gradient Slope: A shallower gradient, where the percentage of the organic solvent increases more slowly, provides more time for the isomers to interact with the stationary phase, often significantly improving resolution.[1][2]

  • Optimize Mobile Phase pH: Ensure the mobile phase is acidified (e.g., with 0.1% formic acid).[1][3] This suppresses the ionization of phenolic hydroxyl groups, leading to sharper, more consistent peaks. An incorrect pH can be a primary cause of poor separation for these compounds.[2]

  • Adjust Column Temperature: Increasing the temperature (e.g., to 40°C) can improve separation efficiency by lowering mobile phase viscosity and altering interaction kinetics.[1][4] However, be aware that excessive heat can degrade anthocyanins.

  • Change Organic Solvent: If using methanol (B129727), switching to acetonitrile (B52724) can alter selectivity and often provides better separation efficiency for flavonoids.[1]

  • Evaluate the Column: If the above steps fail, your column may not have the required selectivity. Consider a column with a different stationary phase chemistry, such as a Phenyl-Hexyl phase, which offers alternative π-π interactions compared to a standard C18 column.[5]

Q2: Why am I seeing significant peak tailing for my analytes?

A2: Peak tailing can compromise resolution and quantification accuracy.[1] The primary causes are:

  • Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica (B1680970) backbone of the stationary phase can interact with the polar hydroxyl groups on the delphinidin (B77816) molecule. This can be mitigated by using an acidic mobile phase (e.g., 0.1% formic acid, pH 2-3) to suppress silanol ionization and by using modern, high-purity, end-capped columns.[1][6]

  • Column Contamination: Strongly retained impurities from previous injections can bind to the column head, causing active sites that lead to tailing. Use a guard column and flush the column regularly with a strong solvent.[2][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2] Try reducing the injection volume or sample concentration.

Q3: My retention times are drifting and inconsistent between runs. What is the cause?

A3: Inconsistent retention times make peak identification unreliable.[1] Check the following:

  • Insufficient Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. A common mistake is not allowing enough time for the column to stabilize after a gradient run.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for every batch. Evaporation of the more volatile organic solvent can alter the composition and affect retention.[1]

  • Temperature Fluctuations: If you are not using a thermostatted column compartment, changes in ambient lab temperature can cause retention time shifts.[1][7] A stable temperature of around 40°C is recommended.[4]

  • Pump Performance: Leaks or failing check valves in the HPLC pump can cause an inconsistent flow rate, directly impacting retention times.[1] Regular pump maintenance is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating Delphinidin-3-O-arabinoside isomers?

A1: While a high-quality reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is the standard choice for flavonoid analysis, separating isomers often requires a different selectivity.[1][3] Consider columns that utilize π-π interactions, such as those with a pyrenylethyl (PYE) or nitrophenylethyl (NPE) stationary phase, which can differentiate between the planar aromatic structures of the isomers more effectively.[5]

Q2: How does mobile phase pH affect the separation and peak shape?

A2: Mobile phase pH is critical. Delphinidin and its glycosides are most stable and have a positive charge in their flavylium (B80283) cation form, which exists at low pH (typically < 3). Using an acidic modifier like 0.1% formic acid ensures the analyte remains in this single, stable form, resulting in sharp, symmetrical peaks.[1][8] At higher pH, multiple colored and colorless forms can exist in equilibrium, leading to broad or split peaks.

Q3: What is the optimal detection wavelength for Delphinidin-3-O-arabinoside?

A3: The optimal detection wavelength corresponds to the maximum absorbance (λ-max) of the molecule's chromophore. For delphinidin and its glycosides, this is typically in the visible range, around 520 nm .[8] A Diode-Array Detector (DAD) is recommended to confirm peak identity and purity by examining the full UV-Vis spectrum.

Q4: Should I use methanol or acetonitrile as the organic solvent in the mobile phase?

A4: Both can be used, but acetonitrile is often preferred for separating flavonoid isomers. It generally provides better separation efficiency (sharper peaks) and has a lower viscosity, which results in lower system backpressure compared to methanol.[1]

Comparative Performance Data

The choice of stationary phase is crucial for isomer separation. While a standard C18 column relies on hydrophobic interactions, phases offering alternative selectivities can significantly enhance resolution. The table below illustrates a hypothetical but realistic comparison of expected performance for two closely eluting isomers.

ParameterColumn A: Standard C18Column B: Phenyl-HexylRationale for Improvement
Isomer 1 Retention Time (t_R1) 15.2 min17.5 minPhenyl-Hexyl phase provides π-π interactions, altering retention mechanism.
Isomer 2 Retention Time (t_R2) 15.5 min18.4 minDifferential π-stacking interactions with isomers leads to greater separation.
Resolution (R_s) 0.85 (Co-eluting)1.65 (Baseline Resolved)Enhanced selectivity of Column B resolves the critical pair.
Peak Asymmetry (A_s) 1.31.1Both columns perform well, but improved interaction can reduce tailing.

Note: Data are representative examples to illustrate the principle of alternative selectivity. A resolution value (Rs) greater than 1.5 indicates baseline separation.[4]

Detailed Experimental Protocol

This protocol provides a robust starting point for method development.

  • Instrumentation:

    • HPLC or UHPLC system with a binary pump, degasser, thermostatted column compartment, and a Diode-Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.[1][3]

    • Mobile Phase B: Acetonitrile.[1]

    • Flow Rate: 1.0 mL/min.[1][4]

    • Column Temperature: 40°C.[1][4]

    • Detection: DAD monitoring at 520 nm; scan range 200-600 nm for peak purity analysis.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      30.0 25
      35.0 50
      40.0 5

      | 50.0 | 5 (Re-equilibration) |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample extract or standard in the initial mobile phase composition (95:5 Water/Acetonitrile with 0.1% formic acid).

    • Filter the sample through a 0.45 µm syringe filter prior to injection to prevent column blockage.

Visual Guides

The following diagrams illustrate key workflows and relationships in the optimization process.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Optimization cluster_validation Phase 3: Finalization SamplePrep Sample Preparation (Extraction & Filtration) MethodSelect Initial Method Selection (Column, Mobile Phase) SamplePrep->MethodSelect StandardPrep Standard Preparation StandardPrep->MethodSelect HPLC_Run HPLC Injection & Data Acquisition MethodSelect->HPLC_Run DataReview Data Review (Check Resolution, Peak Shape) HPLC_Run->DataReview Optimization Parameter Optimization (Adjust Gradient, Temp, pH) DataReview->Optimization Resolution < 1.5 Validation Method Validation DataReview->Validation Resolution > 1.5 Optimization->HPLC_Run Re-inject FinalMethod Final Validated Method Validation->FinalMethod

Caption: Experimental workflow for HPLC method development and optimization.

Start Problem: Poor Isomer Resolution CheckCol Check Column Health (Age, Contamination) Start->CheckCol OptiGrad Optimize Gradient Start->OptiGrad OptiMP Optimize Mobile Phase Start->OptiMP NewCol Consider New Column (e.g., Phenyl-Hexyl) CheckCol->NewCol If performance degraded ShallowGrad Decrease Gradient Slope OptiGrad->ShallowGrad AdjTemp Adjust Temperature (e.g., 40°C) OptiMP->AdjTemp AdjSolvent Change Organic Solvent (e.g., MeOH -> ACN) OptiMP->AdjSolvent

Caption: Troubleshooting decision tree for poor isomer peak resolution.

p1 Mobile Phase pH (Acidic) o1 Peak Shape p1->o1 Improves p2 Column Temperature o2 Resolution p2->o2 Can Improve o3 Retention Time p2->o3 Decreases p3 Gradient Slope p3->o2 Steep -> Decreases Shallow -> Increases p3->o3 Steep -> Decreases p4 Organic Solvent (ACN vs MeOH) o4 Selectivity p4->o4 Alters o4->o2

Caption: Logical relationships between key HPLC parameters and separation outcomes.

References

Delphinidin-3-O-arabinoside chloride solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delphinidin-3-O-arabinoside chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a naturally occurring anthocyanin, a type of flavonoid pigment found in various plants. It is investigated for its potential antioxidant, anti-inflammatory, and anti-cancer properties. Key research applications include studying its effects on cellular signaling pathways related to oxidative stress and cell proliferation.

Q2: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents. These include Dimethyl sulfoxide (B87167) (DMSO), Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For biological experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it into an aqueous buffer or cell culture medium.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, the solid compound should be kept in a tightly sealed vial at 2-8°C, where it can be stable for up to 24 months.[1] Stock solutions, typically prepared in DMSO, should be stored in aliquots in tightly sealed vials at -20°C for up to two weeks to avoid repeated freeze-thaw cycles.[1] It is recommended to allow the product to equilibrate to room temperature for at least one hour before opening the vial.[1]

Q4: How stable is this compound in solution?

The stability of this compound is highly dependent on the pH of the solution. It is most stable in acidic conditions (pH < 3). As the pH increases, it can undergo structural transformations and degradation, often indicated by a color change. For experimental purposes, it is highly recommended to prepare solutions fresh on the day of use. Aqueous solutions are not recommended for storage for more than one day.

Troubleshooting Guide

ProblemPossible CauseSolution
Difficulty Dissolving the Compound Inappropriate solvent; Insufficient mixing; Low temperature.Use a recommended organic solvent such as DMSO to prepare a stock solution.[1] Vortexing or gentle warming (up to 37°C) can aid dissolution. For aqueous solutions, prepare by diluting a stock solution.
Precipitation in Aqueous Solution Poor solubility in aqueous buffers at high concentrations.Prepare a higher concentration stock solution in an organic solvent (e.g., DMSO) and then dilute it to the final desired concentration in the aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is low enough (typically ≤ 0.1% for cell culture) to not affect the experiment.
Color Change or Loss of Color in Solution pH-dependent instability. Delphinidin compounds change color with pH and can become colorless in neutral or basic conditions due to structural changes.Maintain a low pH (below 3) to preserve the colored flavylium (B80283) cation, which is the most stable form. If the experiment requires a higher pH, prepare the solution immediately before use and minimize its exposure to light and high temperatures.
Inconsistent Experimental Results Degradation of the compound; Improper storage; Inaccurate concentration.Always prepare fresh solutions for each experiment. Store the solid compound and stock solutions under the recommended conditions. Ensure accurate weighing and dilution to achieve the desired final concentration.

Quantitative Data

Solubility of a Structurally Similar Anthocyanin, Delphinidin-3-β-D-glucoside (chloride)

Note: Specific quantitative solubility data for this compound is limited. The following data for a closely related compound can be used as an estimation.

SolventApproximate Solubility (mg/mL)
DMSO10[2]
Dimethyl formamide1.5[2]
PBS (pH 7.2)0.2[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers or cell culture media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution, but prolonged heating should be avoided.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for up to two weeks.

Protocol 2: Preparation of a Working Solution for In Vitro (Cell Culture) Experiments

Objective: To prepare a working solution of this compound for treating cells in culture.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed complete cell culture medium

  • Sterile tubes and pipettes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature, protected from light.

  • Dilute the stock solution to the desired final concentration using pre-warmed complete cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in the cell culture medium.

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Use the freshly prepared working solution for your cell culture experiments immediately.

Protocol 3: Preparation of a Formulation for In Vivo Animal Studies

Objective: To prepare a formulation of this compound suitable for administration to animals.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).

  • In a sterile tube, combine the following in the specified order, vortexing thoroughly after each addition:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Sterile saline

  • This will result in a clear solution suitable for administration. It is recommended to prepare this formulation fresh on the day of the experiment.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Formulation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex thaw_stock_vivo Prepare DMSO Stock dissolve->thaw_stock_vivo For Animal Studies aliquot Aliquot & Store at -20°C vortex->aliquot thaw_stock_vitro Thaw Stock Aliquot aliquot->thaw_stock_vitro For Cell Culture dilute_medium Dilute in Culture Medium thaw_stock_vitro->dilute_medium use_vitro Use Immediately dilute_medium->use_vitro add_peg Add PEG300 thaw_stock_vivo->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline use_vivo Use Fresh add_saline->use_vivo

Caption: Workflow for preparing this compound solutions.

signaling_pathway Potential Signaling Pathways Modulated by Delphinidin cluster_ros Oxidative Stress cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects delphinidin Delphinidin ros Reactive Oxygen Species (ROS) delphinidin->ros Scavenges stat3 STAT-3 Phosphorylation delphinidin->stat3 Inhibits mapk MAPKinase Signaling delphinidin->mapk Inhibits pi3k_akt PI3K/Akt Signaling delphinidin->pi3k_akt Inhibits apoptosis Apoptosis delphinidin->apoptosis Induces ros->apoptosis proliferation Cell Proliferation stat3->proliferation mapk->proliferation pi3k_akt->proliferation angiogenesis Angiogenesis pi3k_akt->angiogenesis

Caption: Delphinidin's impact on key cellular signaling pathways.

References

Technical Support Center: Enhancing the Bioavailability of Delphinidin-3-O-arabinoside Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Delphinidin-3-O-arabinoside chloride.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: The low oral bioavailability of this compound, like other anthocyanins, is attributed to several factors. Many animal and human clinical studies have shown that only trace amounts (<1% of the ingested content) of anthocyanins are detected in plasma.[1][2] Key contributing factors include:

  • Poor Stability: Anthocyanins are susceptible to degradation in the neutral or alkaline pH of the small intestine.[3] They are also sensitive to temperature and light.[4][5]

  • Limited Absorption: The structure of anthocyanins, including the sugar moiety, influences their absorption. While some absorption of glycosylated forms can occur, it is generally limited.

  • Extensive Metabolism: this compound undergoes significant metabolism by gut microbiota and enzymes in the intestines and liver. This biotransformation can alter the molecule's structure and activity.[6]

  • Rapid Clearance: Once absorbed, anthocyanins and their metabolites are often quickly eliminated from the body.[6]

Q2: What are the primary strategies to improve the bioavailability of this compound?

A2: Several innovative approaches can be employed to enhance the bioavailability of this compound:

  • Encapsulation: Techniques like nanoencapsulation, microencapsulation, and liposomal formulations protect the compound from degradation in the gastrointestinal tract and can facilitate controlled release.[3][7][8]

  • Complexation with Proteins: Binding this compound to proteins can shield it from degradation and enhance its absorption.[1][2][7]

  • Formulation with Other Bioactive Compounds: Co-administration with other compounds, such as certain lipids or other phenolics, can improve stability and absorption.

  • Chemical Modification: While more complex, structural modifications like acylation could potentially improve stability and bioavailability, though it's noted that acylation can sometimes reduce bioavailability.[4]

Q3: How does the food matrix impact the bioavailability of this compound?

A3: The food matrix plays a crucial role in the stability and absorption of anthocyanins.[3][9] Components within the matrix can either protect the anthocyanin or hinder its release and absorption. For instance, binding to proteins or polysaccharides in a food matrix can protect this compound from degradation during digestion.[7] Conversely, strong binding might also limit its release for absorption. The presence of fats can create a more lipophilic environment, potentially aiding in the solubilization and absorption of anthocyanins.[4]

Q4: What role do gut microbiota play in the metabolism of this compound?

A4: Gut microbiota are key players in the metabolism of anthocyanins that are not absorbed in the upper gastrointestinal tract.[6] Colonic bacteria possess enzymes that can cleave the glycosidic bonds, releasing the aglycone (delphinidin).[4] This aglycone can then be further metabolized into smaller phenolic compounds, which may be more readily absorbed and contribute to the overall biological activity.[4]

Troubleshooting Guides

Problem 1: Low or inconsistent in vitro intestinal permeability in Caco-2 cell models.
Possible Cause Troubleshooting Steps
Degradation in Cell Culture Medium 1. pH Monitoring: Ensure the pH of the culture medium remains stable and within the optimal range for anthocyanin stability (typically acidic). Consider using a more strongly buffered medium if necessary. 2. Light Protection: Protect the cell culture plates from light exposure during incubation.[4] 3. Time-Course Stability Study: Perform a preliminary experiment to assess the stability of this compound in the cell culture medium over the duration of the transport assay.
Low Apical to Basolateral Transport 1. Concentration Optimization: Test a range of concentrations to ensure you are working within a linear range of transport and below cytotoxic levels. 2. Use of Enhancers: Consider the co-incubation with known permeation enhancers, but be cautious of potential cytotoxicity and off-target effects. 3. Formulation Testing: Evaluate the transport of encapsulated or protein-complexed this compound to assess if these formulations improve permeability.
High Efflux Ratio 1. Efflux Pump Inhibitors: Use specific inhibitors of P-glycoprotein (P-gp) and other efflux transporters to determine if this compound is a substrate for these pumps. 2. Structural Analogs: Compare the transport with that of structurally related anthocyanins to understand the influence of the arabinoside moiety on efflux.
Problem 2: Poor in vivo bioavailability despite promising in vitro results.
Possible Cause Troubleshooting Steps
Rapid Gastric and Intestinal Degradation 1. Enteric-Coated Formulations: Develop an enteric-coated delivery system to protect the compound from the acidic environment of the stomach and release it in the small intestine. 2. Encapsulation Strategies: Utilize nanoencapsulation or liposomes to shield the molecule from enzymatic and pH-dependent degradation throughout the GI tract.[3][8]
Extensive First-Pass Metabolism 1. Metabolite Profiling: Analyze plasma and urine for known and potential metabolites of delphinidin (B77816). The biological activity may be attributable to these metabolites rather than the parent compound.[6] 2. Inhibition of Metabolic Enzymes: Co-administer with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450s), though this is more for mechanistic understanding than a therapeutic strategy.
Interaction with Gut Microbiota 1. Antibiotic Treatment Models: In preclinical animal studies, use an antibiotic-treated group to assess the impact of gut microbiota on the compound's metabolism and absorption. 2. Fecal Fermentation Studies: Conduct in vitro fecal fermentation studies to identify the specific metabolites produced by the gut microbiota.

Quantitative Data Summary

Table 1: In Vitro Transport Efficiencies of Anthocyanins in Cell Models

Anthocyanin Source Cell Model Transport Efficiency (%) Reference
Wine AnthocyaninsMKN-28 (gastric)4 - 9[4]
Wine AnthocyaninsCaco-2 (intestinal)3 - 5[4]

Table 2: Bioavailability of Delphinidin Glycosides in Humans

Anthocyanin Bioavailability (%) Reference
Delphinidin-3-O-galactoside0.48[10]
Delphinidin-3-O-glucoside0.14[10]
Delphinidin-3-O-arabinoside0.14[10]

Experimental Protocols

Protocol 1: In Vitro Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a differentiated monolayer is formed, typically for 21 days. Monitor the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in transport medium (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Transport Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test compound solution to the apical (upper) chamber.

    • Add fresh transport medium to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh medium.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Protocol 2: Preparation of this compound-Loaded Liposomes
  • Lipid Film Hydration Method:

    • Dissolve lipids (e.g., soy phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution of this compound by vortexing or gentle shaking. The aqueous phase should be a buffer that promotes the stability of the anthocyanin (e.g., pH 3-5).

  • Sonication:

    • To reduce the size of the multilamellar vesicles and create smaller, more uniform liposomes, sonicate the suspension using a probe sonicator or a bath sonicator. Maintain the temperature during sonication to prevent degradation.

  • Purification:

    • Remove the unencapsulated this compound by methods such as centrifugation, dialysis, or gel filtration.

  • Characterization:

    • Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro release profile.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment cluster_analysis Data Analysis D3A Delphinidin-3-O- arabinoside chloride Encapsulation Encapsulation (e.g., Liposomes) D3A->Encapsulation ProteinComplex Protein Complexation D3A->ProteinComplex Stability Stability Assay (pH, Temp, Light) Encapsulation->Stability ProteinComplex->Stability Caco2 Caco-2 Permeability Stability->Caco2 PK_Studies Pharmacokinetic Studies (Animal Model) Caco2->PK_Studies GutMicrobiota In Vitro Digestion/ Fermentation Metabolite_ID Metabolite Identification GutMicrobiota->Metabolite_ID PK_Studies->Metabolite_ID Bioavailability_Calc Bioavailability Calculation PK_Studies->Bioavailability_Calc Efficacy_Testing Efficacy Testing of Metabolites Metabolite_ID->Efficacy_Testing

Caption: Experimental workflow for improving and assessing the bioavailability of this compound.

signaling_pathways cluster_delphinidin Delphinidin Metabolites cluster_pathways Cellular Signaling Pathways cluster_inflammation Inflammation cluster_proliferation Cell Growth & Proliferation cluster_antioxidant Antioxidant Response Delphinidin Delphinidin & Metabolites NFkB NF-κB Pathway Delphinidin->NFkB MAPK MAPK Pathway Delphinidin->MAPK PI3K_Akt PI3K/Akt Pathway Delphinidin->PI3K_Akt Nrf2 Nrf2/ARE Pathway Delphinidin->Nrf2 Inflammatory_Response Reduced Inflammatory Response NFkB->Inflammatory_Response inhibition MAPK->Inflammatory_Response inhibition Cell_Growth Reduced Cell Proliferation PI3K_Akt->Cell_Growth inhibition Antioxidant_Enzymes Increased Antioxidant Enzyme Expression Nrf2->Antioxidant_Enzymes activation

Caption: Key signaling pathways modulated by delphinidin and its metabolites.

References

Troubleshooting low yield of Delphinidin-3-O-arabinoside extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of Delphinidin-3-O-arabinoside and address issues of low yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Delphinidin-3-O-arabinoside yield unexpectedly low?

A low yield can result from several factors throughout the extraction process, from sample preparation to the final extraction parameters. The most common issues involve suboptimal solvent choice, inadequate temperature control, incorrect pH, or degradation of the target molecule. A systematic approach to troubleshooting is recommended.

Q2: How does the choice of solvent impact the extraction yield?

The polarity of the solvent is crucial for efficiently extracting anthocyanins like Delphinidin-3-O-arabinoside.[1] Solvents such as methanol (B129727), ethanol (B145695), acetone, and water, or mixtures thereof, are commonly used.[2][3] Acidifying the solvent is highly recommended as it helps to stabilize the anthocyanin in its flavylium (B80283) cation form, which is more stable at a low pH (around 2-3).[2][3]

  • Recommendation: Start with an acidified ethanol or methanol solution. For example, ethanol acidified with a weak acid like citric or formic acid has been shown to be effective.[2][3][4][5] Ethyl alcohol acidified with 5% citric acid to a pH of 2 has been identified as a superior solvent in some studies.[4][5] The addition of water to the organic solvent can also improve the extraction yield.[2][3]

Q3: Could the extraction temperature be affecting my results?

Yes, temperature is a critical parameter. While higher temperatures can increase extraction efficiency, they can also lead to the thermal degradation of Delphinidin-3-O-arabinoside.[6][7][8] Finding the optimal balance is key.

  • Recommendation: For many anthocyanins, extraction temperatures between 50°C and 60°C have been found to be optimal.[4][5] It is advisable to conduct preliminary experiments to determine the ideal temperature for your specific plant matrix, starting within this range. Temperatures above 75°C may lead to significant degradation.[5]

Q4: What is the optimal pH for the extraction solvent?

Anthocyanins are most stable in acidic conditions, typically at a pH below 3.[8] In more neutral or alkaline conditions, they can degrade into colorless or different colored forms.[9]

  • Recommendation: Ensure your extraction solvent is acidified to a pH between 2 and 3.[3][4][5] Weak acids such as citric acid or formic acid are preferred over strong acids, which might cause hydrolysis of the glycosidic bond.[2][3]

Q5: How can I prevent the degradation of Delphinidin-3-O-arabinoside during extraction?

Degradation can be caused by high temperatures, pH levels outside the optimal range, light, and oxygen.[6][8]

  • Troubleshooting Steps:

    • Control Temperature: Avoid excessive heat. Use a temperature-controlled water bath or shaker.

    • Maintain Low pH: Keep the solvent acidified throughout the process.[2][3]

    • Protect from Light: Conduct the extraction in a dark room or use amber-colored glassware.

    • Limit Oxygen Exposure: Consider purging the extraction vessel with nitrogen or argon gas to create an inert atmosphere.

Data Summary Tables

Table 1: Comparison of Optimal Solvent Conditions for Anthocyanin Extraction

Solvent SystempHTypical Temperature RangeEfficacy NotesSource
Ethanol acidified with Citric Acid~240°C - 60°COften shows the highest extraction efficiency.[4][5][4][5]
Ethanol acidified with Formic Acid~340°CEffective for red cabbage anthocyanins.[2][3]
Methanol/Water/Acetic Acid (80:20:0.5 v/v/v)Not specifiedRoom TemperatureOptimal for Jabuticaba fruit skins.[3]
WaterNeutral50°C - 60°CGenerally results in lower yields compared to acidified organic solvents.[4][5][4][5]

Table 2: Influence of Temperature and Time on Anthocyanin Extraction Yield

Plant SourceOptimal TemperatureOptimal TimeYield (mg/100g)Source
Eggplant Peels60°C60 min118.43[4][5]
Pomegranate Peels60°C60 min96.21[4][5]
Onion Peels50°C60 min122.01[4][5]
Red Cabbage60°C60 min70.56[4][5]

Experimental Protocols

Protocol 1: Standard Solid-Liquid Extraction of Delphinidin-3-O-arabinoside

  • Sample Preparation:

    • Lyophilize (freeze-dry) the plant material to remove water content.

    • Grind the dried material into a fine powder (e.g., ~20 mesh) to increase the surface area for extraction.

  • Solvent Preparation:

    • Prepare the extraction solvent: 80% ethanol in water (v/v).

    • Acidify the solvent to pH 2.0 using citric acid.

  • Extraction:

    • Combine the powdered plant material with the acidified ethanol solvent in a flask. A solid-to-liquid ratio of 1:20 to 1:40 (w/v) is recommended.[4][5]

    • Place the flask in a shaking water bath at 50°C for 60 minutes. Ensure the flask is protected from light.

    • Continuously agitate the mixture to ensure thorough extraction.

  • Separation and Filtration:

    • After extraction, centrifuge the mixture to pellet the solid plant material.

    • Decant the supernatant.

    • Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove any remaining particulate matter.

  • Analysis:

    • Analyze the filtered extract for Delphinidin-3-O-arabinoside content using methods such as HPLC-MS.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Delphinidin-3-O-arabinoside

  • Sample and Solvent Preparation:

    • Follow steps 1 and 2 from the "Standard Solid-Liquid Extraction" protocol.

  • Ultrasonic Extraction:

    • Place the flask containing the sample and solvent mixture into an ultrasonic bath.

    • Set the ultrasonic power and frequency according to your equipment's specifications.

    • Maintain the temperature of the ultrasonic bath at 40-50°C.

    • Apply sonication for a period of 30-60 minutes.

  • Separation and Analysis:

    • Follow steps 4 and 5 from the "Standard Solid-Liquid Extraction" protocol to separate and analyze the extract.

Visual Guides

Troubleshooting_Workflow start_node Start: Low Yield of Delphinidin-3-O-arabinoside check_solvent Is the solvent acidified (pH 2-3)? start_node->check_solvent decision_node decision_node process_node process_node end_node Re-analyze Yield acidify_solvent Acidify solvent with citric or formic acid. check_solvent->acidify_solvent No check_temp Is temperature optimal (50-60°C)? check_solvent->check_temp Yes acidify_solvent->check_temp adjust_temp Adjust temperature. Avoid excessive heat. check_temp->adjust_temp No check_ratio Is solid:liquid ratio correct? check_temp->check_ratio Yes adjust_temp->check_ratio adjust_ratio Optimize ratio (e.g., 1:20 to 1:40 w/v). check_ratio->adjust_ratio No check_degradation Are steps taken to prevent degradation? check_ratio->check_degradation Yes adjust_ratio->check_degradation check_degradation->end_node Yes implement_protection Protect from light and oxygen. check_degradation->implement_protection No implement_protection->end_node Extraction_Process cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Analysis raw_material Plant Material grinding Grinding raw_material->grinding powder Fine Powder grinding->powder extraction_vessel Extraction (50-60°C, 60 min) powder->extraction_vessel solvent Acidified Solvent (pH 2-3) solvent->extraction_vessel centrifuge Centrifugation extraction_vessel->centrifuge filtration Filtration centrifuge->filtration final_extract Purified Extract filtration->final_extract hplc HPLC Analysis final_extract->hplc

References

Technical Support Center: Delphinidin-3-O-arabinoside Chloride in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Delphinidin-3-O-arabinoside chloride in antioxidant assays. The inherent properties of this anthocyanin can present unique challenges, and this guide is designed to help you navigate these potential interferences to obtain accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied for antioxidant activity?

This compound is a naturally occurring anthocyanin, a type of flavonoid pigment responsible for the vibrant purple and blue colors in many fruits and flowers.[1][2] Its chemical structure, rich in hydroxyl groups, makes it a potent antioxidant capable of scavenging free radicals. This property is of significant interest in the fields of nutrition, pharmacology, and drug development for its potential health benefits.

Q2: What are the main challenges when measuring the antioxidant capacity of a colored compound like this compound?

The primary challenge is the intrinsic color of this compound, which can interfere with the spectrophotometric or fluorometric measurements used in many common antioxidant assays.[3][4] The color of anthocyanins is also highly dependent on pH, which can change during the assay, further complicating measurements.[5] Additionally, the stability of the compound under different experimental conditions (e.g., temperature, light exposure) can affect the results.

Q3: Which antioxidant assays are most susceptible to interference from this compound?

Assays that rely on a colorimetric endpoint in the visible spectrum are most susceptible to interference. This includes the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays, where the absorbance is measured at approximately 517 nm and 593 nm, respectively. The purple hue of this compound can overlap with these wavelengths, leading to inaccurate readings. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, with a measurement wavelength around 734 nm, is generally less prone to interference from anthocyanins. The ORAC (Oxygen Radical Absorbance Capacity) assay, which is based on fluorescence, is often considered a suitable alternative as it is less affected by sample color.

Troubleshooting Guides

Issue 1: Inconsistent or unexpectedly low antioxidant capacity in the DPPH assay.

Possible Cause A: Spectral Interference

The purple color of this compound can absorb light at the same wavelength used to measure the reduction of the DPPH radical (~517 nm), leading to an underestimation of its antioxidant activity.

Solution:

  • Run a Sample Blank: For each concentration of this compound, prepare a blank containing the sample and the solvent (e.g., methanol) but without the DPPH reagent.

  • Correct for Background Absorbance: Subtract the absorbance of the sample blank from the absorbance of the corresponding sample with the DPPH reagent.

Calculation with Correction: % Inhibition = [1 - (Abs_sample - Abs_sample_blank) / Abs_control] * 100

Possible Cause B: pH Shift

The reaction of this compound with the DPPH radical can alter the pH of the solution, changing the color and absorbance of the anthocyanin itself and affecting the accuracy of the reading.

Solution:

  • Use a buffered solvent system (e.g., methanol (B129727) with a small amount of a suitable buffer) to maintain a stable pH throughout the assay.

Possible Cause C: Poor Solubility

If this compound is not fully dissolved, its ability to react with the DPPH radical will be limited, resulting in lower apparent activity.

Solution:

  • Ensure complete dissolution of the sample. Consider using a co-solvent system if necessary, such as a mixture of methanol and a small amount of DMSO.

Issue 2: Overestimation of antioxidant capacity in the FRAP assay.

Possible Cause: Additive Absorbance

The FRAP assay measures the increase in absorbance at ~593 nm due to the formation of a blue ferrous-TPTZ complex. This compound also has some absorbance in this region, which can be additive and lead to an overestimation of its reducing power.

Solution:

  • Sample Blank: Prepare a blank for each sample concentration containing the sample in the assay buffer without the FRAP reagent.

  • Subtract Blank Absorbance: Subtract the absorbance of the sample blank from the final absorbance of the sample with the FRAP reagent.

Issue 3: General instability and degradation of this compound during experiments.

Possible Cause: Sensitivity to Environmental Factors

Anthocyanins are known to be sensitive to temperature, light, and pH, which can lead to their degradation and a loss of antioxidant activity during sample preparation and incubation.[6][7]

Solution:

  • pH Stability: Maintain an acidic pH (ideally below 3.0) during sample preparation and storage to preserve the stable flavylium (B80283) cation form of the anthocyanin.

  • Temperature Control: Prepare solutions fresh and keep them on ice or at 4°C whenever possible. Avoid prolonged exposure to high temperatures.

  • Light Protection: Work with samples in a dimly lit environment and store solutions in amber vials or wrap containers in aluminum foil to protect them from light-induced degradation.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following table provides representative data for structurally similar delphinidin (B77816) glycosides to offer a comparative perspective. Researchers should determine these values experimentally for this compound.

Antioxidant AssayAnalyteSolventIC50 / ActivityReference Compound
DPPH Delphinidin-3-O-glucosideMethanol~15 µg/mLTrolox
ABTS Delphinidin-3-O-rutinosideEthanol/Water~10 µg/mLTrolox
FRAP Delphinidin-3-O-glucosideAcetate (B1210297) Buffer (pH 3.6)~150 µmol Fe(II)/µmolAscorbic Acid
ORAC Delphinidin-3-O-glucosidePhosphate Buffer (pH 7.4)~4,500 µmol TE/gTrolox

Note: The values presented are approximations based on published data for related compounds and should be used for guidance only.

Experimental Protocols

DPPH Radical Scavenging Assay (with interference correction)
  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol.

    • Prepare a stock solution of this compound in methanol. Create a series of dilutions to the desired concentrations.

  • Assay Procedure (96-well plate):

    • Sample Wells: Add 20 µL of each this compound dilution to respective wells. Add 180 µL of the DPPH solution.

    • Sample Blank Wells: Add 20 µL of each this compound dilution to respective wells. Add 180 µL of methanol.

    • Control Well: Add 20 µL of methanol and 180 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation:

    • Corrected Sample Absorbance = Absorbance (Sample Well) - Absorbance (Sample Blank Well)

    • % Inhibition = [(Absorbance (Control Well) - Corrected Sample Absorbance) / Absorbance (Control Well)] x 100

FRAP Assay (with interference correction)
  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm to 37°C before use.

    • Prepare a stock solution of this compound and a series of dilutions in the appropriate solvent.

  • Assay Procedure (96-well plate):

    • Sample Wells: Add 20 µL of each this compound dilution to respective wells. Add 180 µL of the pre-warmed FRAP reagent.

    • Sample Blank Wells: Add 20 µL of each this compound dilution to respective wells. Add 180 µL of acetate buffer (pH 3.6).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation:

    • Corrected Sample Absorbance = Absorbance (Sample Well) - Absorbance (Sample Blank Well)

    • Calculate the FRAP value based on a standard curve prepared with FeSO₄·7H₂O.

Visualizations

experimental_workflow_dpph cluster_prep Preparation cluster_assay Assay Plate Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 180 µL DPPH (Sample Wells) prep_dpph->add_dpph prep_sample Prepare Delphinidin-3-O-arabinoside chloride dilutions add_sample Add 20 µL Sample to Wells prep_sample->add_sample add_sample->add_dpph add_methanol Add 180 µL Methanol (Sample Blank Wells) add_sample->add_methanol incubate Incubate 30 min in Dark add_dpph->incubate add_methanol->incubate measure Measure Absorbance at 517 nm incubate->measure correct Correct for Sample Blank Absorbance measure->correct calculate Calculate % Inhibition correct->calculate

Caption: DPPH Assay Workflow with Interference Correction.

logical_relationship_interference cluster_properties Inherent Properties cluster_assays Affected Assays cluster_interference Interference Mechanisms cluster_solutions Solutions compound Delphinidin-3-O-arabinoside chloride prop1 Inherent Color (Purple/Blue) compound->prop1 prop2 pH-Dependent Color & Stability compound->prop2 interf1 Spectral Overlap prop1->interf1 interf2 Additive Absorbance prop1->interf2 interf3 pH-induced shifts prop2->interf3 assay1 DPPH Assay (~517 nm) sol3 Alternative Assays (ORAC) assay1->sol3 assay2 FRAP Assay (~593 nm) assay2->sol3 interf1->assay1 sol1 Sample Blanks interf1->sol1 interf2->assay2 interf2->sol1 interf3->assay1 interf3->assay2 sol2 Buffered Solutions interf3->sol2

Caption: Interference Pathways and Solutions.

References

Proper storage conditions for Delphinidin-3-O-arabinoside chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Delphinidin-3-O-arabinoside chloride

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of this compound to ensure its stability and efficacy in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored desiccated in a tightly sealed container. For long-term storage, a temperature of -20°C is recommended.[1] Short-term storage at 0°C is also acceptable.[1] Proper desiccation is crucial to prevent degradation from moisture.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare stock solutions in a suitable organic solvent such as DMSO.[1][2] For anthocyanins in general, acidified polar solvents like ethanol (B145695) or methanol (B129727) can also improve stability.[3] To prepare a stock solution, dissolve the solid compound in the chosen solvent, purging with an inert gas if possible, and vortex until fully dissolved.[3][4] Store stock solutions in amber vials to protect from light.[3]

Q3: At what temperature should I store my stock solutions?

A3: Stock solutions should be stored at -20°C or -80°C to minimize thermal degradation.[3] It is best to prepare fresh solutions before use and avoid repeated freeze-thaw cycles.

Q4: My deep red solution turned colorless after I diluted it in a buffer with a pH of 5.5. Has the compound degraded?

A4: Not necessarily. Delphinidin and its derivatives are highly sensitive to pH and act as natural pH indicators.[3] In strongly acidic conditions (pH 1-3), it exists in its most stable, red-colored flavylium (B80283) cation form.[3] In the pH range of 4 to 6, it can convert to colorless forms (carbinol pseudobase and chalcone).[3] This change is often reversible by lowering the pH back to <3.[3] However, prolonged exposure to near-neutral or alkaline pH can lead to irreversible degradation.[3]

Q5: What factors can cause this compound to degrade?

A5: The stability of this compound, like other anthocyanins, is significantly affected by several factors:

  • pH: It is most stable at a low pH (<3).[3][5] Stability decreases as the pH increases.

  • Temperature: Higher temperatures accelerate the rate of degradation.[3][5]

  • Light: Exposure to light can cause degradation.[3] Solutions should be stored in light-protected vials.

  • Oxygen: The presence of oxygen can contribute to degradation. Purging solutions with an inert gas can help mitigate this.[4]

  • Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound fails to dissolve. Incorrect solvent selection.The compound is soluble in DMSO, acetone, chloroform, and dichloromethane.[2] Use one of the recommended solvents. For aqueous solutions, solubility is very low.
Stock solution changes color or becomes colorless. pH of the solution is too high (above 4).The compound is most stable at pH < 3.[3] Prepare solutions in an acidified solvent or adjust the pH of your working buffer. Confirm the integrity of the compound using HPLC if degradation is suspected.
Inconsistent experimental results. Compound degradation due to improper storage or handling.Store the solid compound at -20°C, desiccated.[1] Store stock solutions in amber vials at -20°C or -80°C.[3] Prepare working solutions fresh for each experiment and avoid repeated freeze-thaw cycles.
Precipitate forms in the working solution. Poor solubility in the aqueous buffer.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it further into your aqueous buffer immediately before the experiment.[4] Ensure the final concentration of the organic solvent is low enough to not affect the experiment.[4]

Storage Condition Summary

Form Solvent Temperature Duration Key Considerations
Solid N/A-20°CLong-term (≥ 2-4 years)[4][7]Store desiccated, protected from light.
Solid N/A0°CShort-termStore desiccated, protected from light.
Stock Solution DMSO-20°C or -80°CShort-termUse amber vials; avoid freeze-thaw cycles.
Aqueous Solution Aqueous Buffer (pH < 3)4°CNot recommended for more than one day.[4]Prepare fresh before use due to instability.

Experimental Protocols & Visual Guides

Protocol: Preparation of a Stock Solution
  • Preparation: Bring the vial of solid this compound to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of acidified solvent (e.g., DMSO with 0.1% formic acid) to achieve the target concentration.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. The solution should appear as a deep red/magenta color if the pH is acidic.[3]

  • Storage: Aliquot the stock solution into smaller volumes in amber, tightly-sealed vials to minimize freeze-thaw cycles and light exposure. Store immediately at -20°C or -80°C.

Diagrams

G cluster_storage Storage Decision Workflow start Start: Compound Received form Solid or Solution? start->form solid Solid Form form->solid Solid solution Solution Form form->solution Solution duration_solid Long or Short Term? solid->duration_solid duration_solution Stock or Working? solution->duration_solution long_term_solid Store at -20°C Desiccated, Dark duration_solid->long_term_solid Long (>1 month) short_term_solid Store at 0°C Desiccated, Dark duration_solid->short_term_solid Short (<1 month) stock_solution Aliquot & Store at -80°C Amber Vials duration_solution->stock_solution Stock working_solution Prepare Fresh Use Immediately duration_solution->working_solution Working

Caption: Decision workflow for proper compound storage.

G cluster_degradation Factors Leading to Degradation compound Delphinidin-3-O-arabinoside (Stable, Red Cation) degraded Degraded Product (Colorless/Brown) compound->degraded ph High pH (>4) ph->degraded temp High Temperature temp->degraded light Light Exposure light->degraded oxygen Oxygen oxygen->degraded

Caption: Key factors that accelerate compound degradation.

References

Technical Support Center: Delphinidin-3-O-arabinoside chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Delphinidin-3-O-arabinoside chloride.

Understanding the Impact of pH on Stability

This compound, like other anthocyanins, is highly sensitive to changes in pH. Its chemical structure, and consequently its color and stability, are directly influenced by the acidity or alkalinity of the solution. At a low pH (acidic conditions), the molecule exists predominantly as the stable, red-colored flavylium (B80283) cation. As the pH increases, it undergoes structural transformations to less stable, colorless or blue forms, which are more susceptible to degradation.

Frequently Asked Questions (FAQs)

Q1: Why does the color of my this compound solution change with pH?

A1: The color of this compound is a direct indicator of its molecular structure, which exists in different forms at various pH levels. In strongly acidic conditions (pH < 3), the stable red flavylium cation is the dominant form. As the pH increases to the 4-6 range, it converts to colorless forms known as the carbinol pseudobase and chalcone (B49325).[1] In neutral to slightly alkaline conditions (pH 7-8), a blue or violet quinoidal base is formed, which is less stable.[2]

Q2: My deep red this compound solution turned colorless after dilution in a buffer with a pH of 5. Is the compound degraded?

A2: Not necessarily. In the pH range of 4 to 6, this compound primarily exists in equilibrium between the colorless carbinol pseudobase and chalcone forms.[1] This is a reversible transformation, and lowering the pH back to a highly acidic state (e.g., pH < 3) should restore the red color. However, prolonged exposure to this near-neutral pH can lead to irreversible degradation.

Q3: What are the primary degradation products of this compound at neutral or alkaline pH?

A3: At neutral or alkaline pH, the chalcone form of delphinidin (B77816) can undergo cleavage, breaking down into smaller phenolic compounds. The primary degradation products are typically gallic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[3]

Q4: How can I maximize the stability of my this compound solutions?

A4: To maximize stability, it is crucial to control several factors:

  • pH: Maintain a low pH, ideally below 3, where the flavylium cation is most stable.

  • Temperature: Store solutions at low temperatures (e.g., -20°C for long-term storage) and avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or wrapping containers in foil.

  • Oxygen: For long-term storage, deoxygenating the solvent can help prevent oxidative degradation.

Troubleshooting Guide

Issue Possible Cause Solution
Rapid loss of red color The pH of the solution is too high (above 3).Acidify the solution with a suitable acid (e.g., HCl, formic acid) to a pH below 3.
Precipitation of the compound Low solubility at near-neutral pH or high concentration.Ensure the compound is fully dissolved in a slightly acidic solvent before preparing solutions at different pH values. If precipitation occurs at a specific pH, try using a lower concentration.
Inconsistent results in stability studies Fluctuation in pH, temperature, or light exposure.Use calibrated pH meters and high-quality buffers. Maintain a constant temperature using a water bath or incubator and protect samples from light.
Broad or tailing peaks in HPLC analysis Inappropriate mobile phase pH or secondary interactions with the column.Ensure the mobile phase is acidic (pH < 3) to maintain the flavylium cation form. Use a high-purity column and consider adding a small amount of an ion-pairing agent if tailing persists.

Quantitative Data on Stability

Table 1: Effect of pH on the Color and Predominant Form of Delphinidin Glycosides

pH RangePredominant SpeciesObserved ColorRelative Stability
< 3Flavylium CationRed/MagentaHigh
4 - 6Carbinol Pseudobase/ChalconeColorlessLow (reversible)
7 - 8Quinoidal BaseBlue/VioletVery Low
> 8Degradation ProductsColorless/YellowishUnstable

Table 2: Representative Degradation Kinetics of Delphinidin-3-O-glucoside at 25°C

Disclaimer: This data is for Delphinidin-3-O-glucoside and serves as an illustrative example. The arabinoside moiety may influence the exact degradation rates.

pHRate Constant (k) (day⁻¹)Half-life (t½) (days)
2.00.005138.6
3.50.02330.1
5.00.1156.0
7.00.6931.0

Experimental Protocols

Protocol 1: pH Stability Assessment using UV-Vis Spectrophotometry (pH Differential Method)

This method is suitable for determining the total monomeric anthocyanin concentration and assessing its stability over time at different pH values.

Materials:

  • This compound

  • Potassium chloride buffer (0.025 M, pH 1.0)

  • Sodium acetate (B1210297) buffer (0.4 M, pH 4.5)

  • A series of buffers at desired experimental pH values (e.g., pH 3, 5, 7)

  • UV-Vis Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a slightly acidic solvent (e.g., methanol (B129727) with 0.1% HCl).

  • Sample Preparation: For each time point, dilute an aliquot of the stock solution into the different pH buffers to a concentration that gives an absorbance reading within the linear range of the spectrophotometer at the λmax (approximately 530 nm).

  • Absorbance Measurement: Immediately after preparation (t=0) and at subsequent time intervals, measure the absorbance of each sample at its λmax and at 700 nm (to correct for haze).

  • Calculation of Monomeric Anthocyanin Concentration: The concentration of monomeric anthocyanin can be calculated using the following formula: Anthocyanin Content (mg/L) = (A × MW × DF × 1000) / (ε × l) Where:

    • A = (Aλmax - A700)pH 1.0 - (Aλmax - A700)pH 4.5

    • MW (Molecular Weight) = 484.8 g/mol for this compound

    • DF = Dilution Factor

    • ε (Molar Extinction Coefficient) = 26,900 L·mol⁻¹·cm⁻¹ (for cyanidin-3-glucoside, often used as a reference)

    • l = Path length (1 cm)

  • Data Analysis: Plot the concentration of the monomeric anthocyanin versus time for each pH to determine the degradation profile.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This method allows for the specific quantification of this compound and its degradation products over time.

Materials:

  • This compound

  • A series of buffers at desired experimental pH values (e.g., pH 3, 5, 7)

  • HPLC system with a Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

Procedure:

  • Sample Incubation: Prepare solutions of this compound in the different pH buffers and incubate them under controlled temperature and light conditions.

  • Sample Analysis: At various time intervals, take an aliquot from each solution, and if necessary, quench the degradation by adding acid. Inject the sample into the HPLC system.

  • HPLC Conditions (Typical):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a low percentage of B, increasing over time to elute the compounds.

    • Flow Rate: 0.8 - 1.0 mL/min

    • Detection: Monitor at the λmax of this compound (~530 nm) and at other wavelengths to detect degradation products (e.g., 280 nm for phenolic acids).

  • Data Analysis: Quantify the peak area of this compound at each time point. The degradation can be modeled using first-order kinetics by plotting the natural logarithm of the peak area versus time. The slope of the line will be equal to the negative degradation rate constant (-k). The half-life (t½) can then be calculated as t½ = 0.693 / k.

Visualizations

logical_relationship cluster_pH_scale pH Scale cluster_structure Chemical Structure & Stability pH < 3 pH < 3 pH 4-6 pH 4-6 pH 7-8 pH 7-8 pH > 8 pH > 8 A Flavylium Cation (Red) Stable B Carbinol/Chalcone (Colorless) Less Stable A->B Increase pH B->A Decrease pH C Quinoidal Base (Blue/Violet) Unstable B->C Increase pH D Degradation (Colorless/Yellow) Degraded C->D Increase pH experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (Acidified Solvent) prep_samples Dilute Stock in Buffers prep_stock->prep_samples prep_buffers Prepare Buffers (pH 3, 5, 7, etc.) prep_buffers->prep_samples incubate Incubate Samples (Controlled Temp & Light) prep_samples->incubate analysis Analyze at Time Intervals (UV-Vis or HPLC) incubate->analysis data_proc Calculate Concentration & Degradation Kinetics analysis->data_proc

References

Technical Support Center: Delphinidin-3-O-arabinoside Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and experimental use of Delphinidin-3-O-arabinoside chloride solutions, with a specific focus on their light sensitivity.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: Yes, this compound, like other anthocyanins, is sensitive to light. Exposure to light, especially UV and certain wavelengths of visible light, can lead to the degradation of the molecule, affecting its chemical integrity, color, and biological activity.[1] Therefore, it is crucial to protect solutions of this compound from light during storage and experimentation.

Q2: What are the visible signs of degradation in my this compound solution?

A2: The most apparent sign of degradation is a change in the color of the solution. Depending on the pH, a fresh solution of this compound will have a characteristic reddish to purplish hue. Upon degradation due to light exposure or other factors like pH changes, this color may fade, or shift towards yellow or colorless.[2] However, significant degradation can occur before any color change is visible. Therefore, analytical methods like UV-Vis spectrophotometry or HPLC are recommended for accurate assessment.

Q3: How should I properly store my this compound solutions?

A3: To ensure stability, stock solutions should be stored in amber vials or tubes wrapped in aluminum foil to block out light. For long-term storage, it is recommended to keep the solutions at -20°C or below. For daily use, aliquots can be kept at 4°C, but must always be protected from light.

Q4: Can I work with this compound solutions under standard laboratory lighting?

A4: It is highly recommended to minimize exposure to standard laboratory lighting. Ideally, experiments should be conducted under subdued light or using red light, which has lower energy and is less likely to cause photodegradation.[1] If working in a well-lit area is unavoidable, all vessels containing the solution (e.g., tubes, plates, flasks) should be covered with aluminum foil or use light-blocking containers.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between replicate experiments. Inconsistent light exposure during sample preparation and experimentation.Standardize all handling procedures to ensure minimal and uniform light exposure for all samples. Prepare solutions fresh for each experiment whenever possible.
Loss of biological activity in my cell-based assay. Photodegradation of this compound leading to a lower effective concentration.Prepare dilutions immediately before adding to the assay. Cover cell culture plates with foil or use light-blocking lids after the addition of the compound. Minimize the time plates are exposed to light, for instance, during microscopic analysis.
Unexpected peak shifts or the appearance of new peaks in HPLC analysis. Degradation of the compound into various byproducts.Confirm the identity of the main peak using a standard. Analyze samples immediately after preparation. If degradation is suspected, compare the chromatogram of a light-exposed sample to a freshly prepared, light-protected sample.
Fading or change in color of the solution during the experiment. Degradation of the anthocyanin structure due to light, pH, or temperature.Ensure the pH of the solution is maintained in a stable range (typically acidic for anthocyanins).[2] Protect the solution from light at all times and avoid high temperatures.

Experimental Protocols

Protocol for Assessing Photostability of this compound

This protocol outlines a method to quantify the degradation of this compound upon exposure to a controlled light source.

1. Materials:

  • This compound

  • Solvent (e.g., methanol (B129727), ethanol, or an appropriate buffer)

  • Amber and clear glass vials

  • A controlled light source (e.g., a photostability chamber with a calibrated UV-Vis lamp)

  • UV-Vis Spectrophotometer

  • HPLC system with a DAD or UV-Vis detector

2. Sample Preparation:

  • Prepare a stock solution of this compound of known concentration in the desired solvent.

  • Perform all initial dilutions in a dark room or under red light.

  • Transfer aliquots of the solution into both amber (control) and clear (test) vials.

3. Light Exposure:

  • Place the clear vials in the photostability chamber at a controlled temperature.

  • Expose the samples to a defined light intensity and duration. The ICH Q1B guideline for photostability testing can be a reference for exposure conditions.[3]

  • Keep the amber vials at the same temperature but protected from light.

4. Analysis:

  • At predetermined time intervals, withdraw samples from both the clear and amber vials.

  • UV-Vis Spectrophotometry: Measure the absorbance spectrum (e.g., 250-700 nm) of each sample. A decrease in the absorbance at the maximum wavelength (λmax) in the visible range indicates degradation.

  • HPLC Analysis: Inject the samples into an HPLC system to separate and quantify the remaining this compound and any degradation products. A C18 column is commonly used for anthocyanin analysis.[4][5][6][7][8]

5. Data Analysis:

  • Calculate the percentage of degradation over time by comparing the peak area or absorbance of the light-exposed sample to the light-protected control.

  • Determine the degradation kinetics (e.g., first-order) and the half-life (t½) of the compound under the specific light conditions.

Representative HPLC Method for this compound Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[4][6]

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: Acidified water (e.g., 5% formic acid or 10% acetic acid and 1% phosphoric acid in water)[9][10]

    • Solvent B: Acetonitrile or methanol[9][10]

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute the compounds.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Anthocyanins have a characteristic absorbance maximum around 520 nm.[9]

  • Column Temperature: 30°C[9]

Quantitative Data

The rate of photodegradation is highly dependent on the specific experimental conditions (light intensity, wavelength, solvent, pH, and temperature). The following table provides a hypothetical example of degradation data to illustrate how results can be presented.

Table 1: Hypothetical Photodegradation of this compound (10 µg/mL in methanol at pH 3) under a Simulated Solar Light Source (1.2 million lux hours).

Exposure Time (hours)Remaining Compound (%) (Light-Exposed)Remaining Compound (%) (Control - Dark)
0100100
28599
47298
85598
124097
241896

Visualizations

pH-Mediated Structural Transformations of Delphinidin (B77816)

The stability and color of this compound are highly influenced by the pH of the solution. The following diagram illustrates the structural changes that the delphinidin aglycone undergoes at different pH values. These transformations are crucial to consider during experimental design as they affect the compound's stability and spectral properties.

pH_mediated_delphinidin_transformation cluster_acidic Acidic pH (e.g., <3) cluster_neutral Neutral pH (e.g., 4-6) cluster_alkaline Alkaline pH (e.g., >7) flavylium Flavylium Cation (Red) carbinol Carbinol Pseudobase (Colorless) flavylium->carbinol Hydration quinonoidal Quinonoidal Base (Blue/Violet) flavylium->quinonoidal Deprotonation chalcone Chalcone (Colorless/Yellowish) carbinol->chalcone Tautomerization

Caption: pH-dependent equilibrium of the delphinidin aglycone.

Experimental Workflow for Photostability Assessment

The following workflow diagram outlines the key steps in assessing the light sensitivity of this compound.

photostability_workflow prep Prepare Stock Solution (in dark/red light) aliquot Aliquot into Clear (Test) and Amber (Control) Vials prep->aliquot expose Expose Test Vials to Controlled Light Source aliquot->expose incubate Incubate Control Vials in Darkness aliquot->incubate sample Withdraw Samples at Time Intervals expose->sample incubate->sample analysis Analyze by HPLC and/or UV-Vis Spec sample->analysis data Calculate Degradation Rate and Half-life analysis->data

Caption: Workflow for assessing the photostability of a compound.

References

Technical Support Center: Delphinidin-3-O-arabinoside Chloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Delphinidin-3-O-arabinoside chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Pre-Analytical & Sample Preparation

Q1: What are the most critical factors to consider during sample extraction to avoid degradation of this compound?

A1: this compound is sensitive to pH, temperature, and light. To minimize degradation, it is crucial to use acidified solvents for extraction, as this stabilizes the anthocyanin in its flavylium (B80283) cation form.[1] Commonly used solvents include methanol (B129727) or ethanol (B145695) with a small percentage of formic, acetic, or hydrochloric acid (e.g., 0.1% to 1.5%).[1] Additionally, extractions should be performed at low temperatures (e.g., 4°C) and in the dark to prevent thermal and photodegradation.[2]

Q2: My sample matrix is complex (e.g., plasma, plant extracts). How can I effectively clean up my sample before analysis?

A2: For complex matrices, a solid-phase extraction (SPE) step is highly recommended to remove interfering substances like sugars, proteins, and other polar impurities.[1][3] A C18 SPE cartridge is commonly used. The typical procedure involves loading the acidified aqueous extract onto a pre-conditioned cartridge, washing with acidified water to remove interferences, and then eluting the anthocyanins with acidified methanol.[1]

Q3: What are the best practices for storing samples and extracts containing this compound?

A3: Both the initial samples and the resulting extracts should be stored at low temperatures, ideally at -20°C or below, in the dark to prevent degradation.[2][4] Aqueous solutions of the compound are not stable and should be prepared fresh daily.[2] Studies have shown significant degradation of similar anthocyanins over time, even at refrigerated temperatures (4°C).[5][6]

Analytical Quantification

Q4: Which analytical technique is better for quantifying this compound: HPLC-UV or LC-MS/MS?

A4: The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of your study.[7]

  • HPLC-UV is a cost-effective and robust technique suitable for routine analysis and quality control of samples with relatively high concentrations of the analyte.[7]

  • LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for trace-level quantification and unambiguous identification, especially in complex biological matrices.[7][8]

Q5: I am not getting good peak shape and resolution in my HPLC analysis. What could be the issue?

A5: Poor peak shape and resolution can be caused by several factors. Ensure that the mobile phase is acidified (e.g., with 0.1-1% formic acid) to maintain the analyte in its stable flavylium cation form.[9] The choice of the column is also critical; a reversed-phase C18 column is commonly used and generally provides good separation.[1][10] Additionally, optimizing the gradient elution program is essential for resolving the analyte from other components in the sample.[10]

Q6: What is the "matrix effect" in LC-MS/MS analysis, and how can I mitigate it?

A6: The matrix effect is the suppression or enhancement of the analyte's ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix.[11] This can lead to inaccurate quantification. To mitigate matrix effects, you can:

  • Implement a thorough sample clean-up procedure, such as SPE.[12]

  • Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.

  • Prepare calibration standards in a matrix that is identical to the sample matrix to compensate for the effect.

Data Analysis & Validation

Q7: What are the key parameters to assess during the validation of a new analytical method for this compound?

A7: According to regulatory guidelines, a comprehensive method validation should assess the following parameters:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[9][13]

  • Accuracy: The closeness of the measured value to the true value.[13][14]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13][14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9][13]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9][13]

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[14]

  • Recovery: The efficiency of the extraction process.[13]

Troubleshooting Guides

Low Analyte Recovery

If you are experiencing low recovery of this compound, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Analyte Degradation Ensure extraction and all subsequent steps are performed with acidified solvents, at low temperatures, and protected from light.[1][2]
Inefficient Extraction Optimize the solid-to-solvent ratio and consider using ultrasound-assisted extraction (UAE) to improve efficiency.[1] Ensure the sample is thoroughly homogenized.[15]
Improper SPE Procedure Verify that the SPE cartridge has been properly conditioned. Optimize the wash and elution solvent compositions and volumes.
Precipitation in Sample If working with plasma, ensure complete protein precipitation.[16] Check for any precipitation after extraction and before injection.
Inconsistent or Irreproducible Results

For issues with inconsistent or irreproducible results, refer to this guide:

Potential Cause Troubleshooting Steps
Sample Inhomogeneity Ensure that the initial sample is thoroughly homogenized before taking an aliquot for extraction.[15]
Inconsistent Sample Preparation Strictly follow a validated sample preparation protocol. Any variation in extraction time, temperature, or solvent composition can affect the results.
Instrument Instability Check the stability of your HPLC or LC-MS/MS system. Run system suitability tests before each batch of samples.
Analyte Instability in Autosampler Anthocyanins can degrade in the autosampler, especially if it is not temperature-controlled. Minimize the time samples spend in the autosampler before injection.

Quantitative Data Summary

The following table summarizes the performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of delphinidin (B77816) and its glycosides, as reported in various validation studies.

Parameter HPLC-UV LC-MS/MS Reference(s)
Limit of Detection (LOD) 0.06 - 47 ng/mL<2.3 - 9.0 ng/mL[7]
Limit of Quantification (LOQ) 0.20 - 213 ng/mL<8.1 - 27 ng/mL[3][7][13]
Linearity (R²) ≥0.95 - >0.99>0.989[7][13]
Recovery 80.377% - 110.4%54% - 113.3%[7][13]
Precision (RSD%) <6.2% (Intra-day), <8.5% (Inter-day)<5.8% (Intra-day), <10.0% (Inter-day)[7]

Experimental Protocols

Sample Extraction from Plant Material

This protocol outlines a general method for the extraction of this compound from plant sources.

  • Homogenization: Homogenize fresh or frozen plant material to a fine pulp or powder.[1]

  • Solvent Extraction: Macerate the homogenized sample in an acidified methanol or ethanol solution (e.g., methanol with 0.1% formic acid) at a solid-to-solvent ratio of approximately 1:10 (w/v).[1] Perform the extraction at 4°C in the dark, with agitation, for a sufficient period (e.g., overnight).[2]

  • Filtration and Concentration: Centrifuge the mixture to pellet the solid material.[2] Filter the supernatant and concentrate it under vacuum using a rotary evaporator at a low temperature (<40°C).

Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol details a typical SPE procedure for purifying the crude extract.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with methanol and then with acidified water.

  • Sample Loading: Load the concentrated aqueous extract onto the conditioned cartridge.[1]

  • Washing: Wash the cartridge with acidified water to remove polar impurities like sugars and organic acids.[1]

  • Elution: Elute the retained anthocyanins with acidified methanol.[1]

  • Final Preparation: Evaporate the methanol from the eluate under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

HPLC-UV Method

Below are representative conditions for an HPLC-UV analysis.

  • Instrumentation: Agilent HPLC system or equivalent.[7]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[7]

  • Mobile Phase: A gradient of acidified water (e.g., 1% acetic acid or formic acid) (Solvent A) and acetonitrile (B52724) or methanol (Solvent B).[10]

  • Flow Rate: Typically between 0.4 - 1.0 mL/min.[10][17]

  • Detection: UV/Vis detector set to the maximum absorption wavelength of delphinidin glycosides (around 520 nm).[1]

LC-MS/MS Method

The following provides a general LC-MS/MS method for sensitive quantification.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Column: A C18 column, often with a smaller particle size for better resolution (e.g., 2.1 x 30 mm, 1.7 µm).[8]

  • Mobile Phase: A binary mobile phase consisting of water with 1% formic acid (A) and acetonitrile with 1% formic acid (B).[8]

  • Flow Rate: Typically around 350 µL/min.[7][8]

  • Ionization: ESI in positive mode.[7][17]

  • Detection: Multiple Reaction Monitoring (MRM) mode for targeted quantification.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plant/Biological Sample homogenize Homogenization start->homogenize extract Acidified Solvent Extraction homogenize->extract concentrate Concentration extract->concentrate spe Solid-Phase Extraction (SPE) concentrate->spe reconstitute Reconstitution spe->reconstitute hplc HPLC-UV Analysis reconstitute->hplc High Concentration Samples lcms LC-MS/MS Analysis reconstitute->lcms Low Concentration/Complex Samples data Data Processing & Quantification hplc->data lcms->data

Caption: A generalized experimental workflow for the quantification of this compound.

pitfalls_diagram cluster_pre Pre-Analytical Pitfalls cluster_analytical Analytical Pitfalls cluster_post Post-Analytical Pitfalls center Accurate Quantification degradation Analyte Degradation (pH, Temp, Light) degradation->center extraction Inefficient Extraction extraction->center storage Improper Storage storage->center matrix Matrix Effects matrix->center peak Poor Chromatography peak->center method Inadequate Method Sensitivity method->center calibration Incorrect Calibration calibration->center validation Lack of Method Validation validation->center

Caption: Common pitfalls affecting the accurate quantification of this compound.

References

Technical Support Center: Enhancing the Stability of Delphinidin-3-O-arabinoside in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Delphinidin-3-O-arabinoside in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is Delphinidin-3-O-arabinoside and why is its stability a concern?

Delphinidin-3-O-arabinoside is a naturally occurring anthocyanin, a type of flavonoid pigment responsible for the blue and purple colors in many fruits and flowers.[1][2] It is of significant interest due to its potential antioxidant and other health-promoting properties. However, like many anthocyanins, it is highly susceptible to degradation, leading to a loss of color and biological activity. This instability is a major challenge in the development of stable and effective formulations for pharmaceutical, nutraceutical, and food applications.[1][2] Studies have shown that delphinidin-3-arabinoside is among the least stable anthocyanins.[3]

Q2: What are the primary factors that cause the degradation of Delphinidin-3-O-arabinoside?

The stability of Delphinidin-3-O-arabinoside is influenced by several environmental factors:

  • pH: Delphinidin-3-O-arabinoside is most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline conditions, it undergoes structural transformations to colorless or less stable forms, ultimately leading to irreversible degradation.[2]

  • Temperature: Elevated temperatures significantly accelerate the degradation of Delphinidin-3-O-arabinoside, following first-order kinetics.[4][5]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of the molecule.[6][7]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of Delphinidin-3-O-arabinoside.

  • Metal Ions: Certain metal ions, such as iron and copper, can form complexes with anthocyanins and catalyze their degradation.[8]

Q3: What are the common degradation products of Delphinidin-3-O-arabinoside?

The degradation of delphinidin-based anthocyanins can proceed through the opening of the heterocyclic C-ring to form a chalcone (B49325) pseudobase, which is colorless. Further degradation can lead to the cleavage of the molecule into smaller phenolic compounds, such as gallic acid and phloroglucinaldehyde.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and stability testing of Delphinidin-3-O-arabinoside.

Issue Potential Cause(s) Troubleshooting Steps & Suggested Solutions
Rapid color loss of the formulation. High pH of the formulation base.Adjust the pH of the formulation to be acidic (ideally pH 3-4) using food-grade acids like citric acid or phosphoric acid.
Exposure to high temperatures during processing or storage.Process the formulation at the lowest possible temperature. Store the final product in a cool, dark place, preferably refrigerated.
Presence of oxygen in the formulation.Utilize packaging that minimizes oxygen exposure (e.g., airtight containers, nitrogen flushing). Consider adding antioxidants to the formulation.
Exposure to light.Use opaque or amber-colored packaging to protect the formulation from light.
Precipitation or cloudiness in liquid formulations. Poor solubility of Delphinidin-3-O-arabinoside at the formulation's pH.Increase the acidity of the formulation. Consider using a co-solvent system (e.g., ethanol-water) to improve solubility.
Complexation with other formulation components.Evaluate the compatibility of Delphinidin-3-O-arabinoside with all excipients. Encapsulation can prevent direct interaction with incompatible ingredients.
Inconsistent stability results between batches. Variability in the purity of Delphinidin-3-O-arabinoside raw material.Ensure consistent quality and purity of the starting material through rigorous quality control, including HPLC analysis.
Inconsistent processing parameters (e.g., temperature, mixing time).Standardize all manufacturing process parameters and implement strict in-process controls.
Contamination with metal ions.Use deionized water and high-purity excipients. Ensure that processing equipment is free from metal contaminants.

Enhancing Stability: Strategies and Experimental Protocols

Several strategies can be employed to enhance the stability of Delphinidin-3-O-arabinoside in formulations.

Co-pigmentation

Co-pigmentation involves the addition of colorless compounds (co-pigments) that can associate with anthocyanin molecules, leading to enhanced color and stability. Phenolic acids are effective co-pigments.[9][10][11]

Experimental Protocol: Evaluating the Effect of Co-pigmentation

  • Prepare a stock solution of Delphinidin-3-O-arabinoside in a suitable acidic buffer (e.g., 0.1 M citrate-phosphate buffer, pH 3.5).

  • Prepare stock solutions of various phenolic acids (e.g., ferulic acid, caffeic acid, sinapic acid) in the same buffer.

  • Mix the Delphinidin-3-O-arabinoside solution with each co-pigment solution at different molar ratios (e.g., 1:1, 1:5, 1:10, 1:20 of anthocyanin to co-pigment).[11] A control sample with no co-pigment should also be prepared.

  • Measure the initial absorbance spectrum (400-700 nm) of each solution using a UV-Vis spectrophotometer.

  • Store the solutions under controlled conditions (e.g., 25°C in the dark).

  • Monitor the absorbance spectrum at regular intervals over time to determine the rate of degradation. The half-life (t1/2) can be calculated assuming first-order kinetics.

Data Presentation: Effect of Co-pigmentation on Half-life (Hypothetical Data)

Co-pigment (1:10 molar ratio)Half-life (days) at 25°C, pH 3.5
Control (None)15
Ferulic Acid35
Caffeic Acid30
Sinapic Acid40
Encapsulation

Encapsulation involves entrapping Delphinidin-3-O-arabinoside within a protective matrix to shield it from degradative environmental factors.

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophilic compounds like Delphinidin-3-O-arabinoside in their aqueous core.

Experimental Protocol: Liposomal Encapsulation by Thin-Film Hydration

  • Dissolve lipids (e.g., phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the lipid film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with an aqueous solution of Delphinidin-3-O-arabinoside in an acidic buffer (e.g., pH 3.5) by gentle agitation above the lipid phase transition temperature. This forms multilamellar vesicles (MLVs).

  • Reduce the size of the liposomes to form small unilamellar vesicles (SUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size.

  • Separate the encapsulated Delphinidin-3-O-arabinoside from the unencapsulated by ultracentrifugation or dialysis.

  • Determine the encapsulation efficiency (EE%) by quantifying the amount of encapsulated anthocyanin and the total amount used.

Encapsulation Efficiency (EE%) Calculation:

EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

Studies on other flavonoids have shown encapsulation efficiencies ranging from 37.5% to 95% depending on the flavonoid and liposomal composition.[12] For some phenolic compounds, encapsulation efficiencies can range from 82.1% to 98.4%.[13]

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with guest molecules like Delphinidin-3-O-arabinoside, thereby enhancing their stability.[14][15]

Experimental Protocol: Cyclodextrin (B1172386) Inclusion Complexation

  • Prepare an aqueous solution of a suitable cyclodextrin (e.g., β-cyclodextrin or its more soluble derivative, hydroxypropyl-β-cyclodextrin).

  • Prepare a concentrated solution of Delphinidin-3-O-arabinoside in a minimal amount of a suitable solvent (e.g., acidic water or ethanol).

  • Slowly add the Delphinidin-3-O-arabinoside solution to the cyclodextrin solution under constant stirring.

  • Continue stirring the mixture for 24-48 hours at a controlled temperature to facilitate complex formation.

  • Isolate the inclusion complex by freeze-drying or precipitation.

  • Evaluate the stability of the complex compared to the free Delphinidin-3-O-arabinoside under various stress conditions (e.g., heat, light). Studies on similar compounds have shown a significant reduction in degradation when complexed with β-cyclodextrin.[16]

Metal Chelation

Certain divalent and trivalent metal ions can form stable complexes with anthocyanins that have ortho-dihydroxyl groups on the B-ring, which is the case for delphinidin. However, the choice of metal ion is critical as some can also promote degradation.

Analytical Methods for Stability Assessment

1. UV-Vis Spectroscopy (pH Differential Method)

This is a common and rapid method to determine the total monomeric anthocyanin content. The method is based on the structural transformation of anthocyanins with a change in pH, which leads to a change in absorbance.

Experimental Protocol:

  • Prepare two dilutions of the sample, one with potassium chloride buffer (pH 1.0) and the other with sodium acetate (B1210297) buffer (pH 4.5).

  • Let the solutions equilibrate for 15-30 minutes.

  • Measure the absorbance of both solutions at the wavelength of maximum absorption (λvis-max) for Delphinidin-3-O-arabinoside (around 530 nm) and at 700 nm (to correct for haze).

  • Calculate the absorbance difference (A) = (Aλvis-max - A700)pH 1.0 - (Aλvis-max - A700)pH 4.5.

  • The total monomeric anthocyanin concentration (mg/L) = (A x MW x DF x 1000) / (ε x l), where MW is the molecular weight of Delphinidin-3-O-arabinoside, DF is the dilution factor, ε is the molar absorptivity, and l is the pathlength (1 cm).

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of individual anthocyanins, including Delphinidin-3-O-arabinoside, and their degradation products.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of two solvents is typically used, such as:

    • Solvent A: Water with a small percentage of an acid (e.g., 1% acetic acid or phosphoric acid).

    • Solvent B: An organic solvent like acetonitrile (B52724) or methanol.[17][18]

  • Detection: Diode array detector (DAD) or a UV-Vis detector set at the λvis-max of Delphinidin-3-O-arabinoside (around 530 nm).

  • Quantification: Based on a calibration curve of a pure standard of Delphinidin-3-O-arabinoside.

Visualizations

Degradation_Pathway D3A Delphinidin-3-O-arabinoside (Flavylium Cation, Red, pH < 3) CPB Carbinol Pseudobase (Colorless, pH 4-6) D3A->CPB Hydration QB Quinoidal Base (Blue, pH > 7) D3A->QB Proton Loss Chalcone Chalcone (Colorless) CPB->Chalcone Tautomerization Degradation Degradation Products (e.g., Gallic Acid) QB->Degradation Chalcone->Degradation Cleavage

Caption: pH-dependent degradation pathway of Delphinidin-3-O-arabinoside.

Experimental_Workflow cluster_prep Formulation Preparation cluster_stabilization Stabilization Strategy cluster_stability Stability Study cluster_data Data Analysis Formulation Prepare Formulation with Delphinidin-3-O-arabinoside CoPigment Add Co-pigment Formulation->CoPigment Encapsulate Encapsulate Formulation->Encapsulate Stress Apply Stress Conditions (Temp, Light, pH) CoPigment->Stress Encapsulate->Stress Analysis Analyze at Time Intervals (HPLC, UV-Vis) Stress->Analysis Kinetics Determine Degradation Kinetics (Half-life, Rate Constant) Analysis->Kinetics

Caption: General workflow for evaluating stability enhancement strategies.

Logical_Relationship Stability Enhanced Stability LowTemp Low Temperature LowTemp->Stability LowpH Low pH (Acidic) LowpH->Stability Darkness Absence of Light Darkness->Stability NoOxygen Absence of Oxygen NoOxygen->Stability Stabilizers Presence of Stabilizers (Co-pigments, Encapsulants) Stabilizers->Stability

Caption: Key factors contributing to enhanced stability.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Delphinidin-3-O-arabinoside and Delphinidin-3-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two prominent anthocyanins, delphinidin-3-O-arabinoside and delphinidin-3-glucoside. While both compounds, belonging to the delphinidin (B77816) family, exhibit a range of therapeutic properties, their specific bioactivities can differ based on their glycosidic moiety. This document summarizes key quantitative data from experimental studies, outlines detailed methodologies for core experiments, and visualizes relevant signaling pathways to aid in research and development.

Quantitative Bioactivity Comparison

Direct comparative studies providing IC50 values for both delphinidin-3-O-arabinoside and delphinidin-3-glucoside under identical experimental conditions are limited in the current scientific literature. The following table collates available data from various studies to offer a comparative overview of their antioxidant and anticancer activities. It is important to note that variations in experimental protocols can influence IC50 values, and therefore, this data should be interpreted with consideration of the different methodologies.

Biological ActivityAssayCompoundCell Line/TargetIC50 ValueReference
Anticancer MTT AssayDelphinidin-3-glucosideHCT-116 (Colon Cancer)396 ± 23 µg/mL[1]
MTT AssayDelphinidin-3-glucosideHT-29 (Colon Cancer)329 ± 17 µg/mL[1]
Cell ViabilityDelphinidin-3-O-rutinosideNCI-N87 (Gastric Cancer)24.9 µM[2]
Cell ViabilityDelphinidin-3-O-rutinosideCaco-2 (Intestinal Cancer)102.5 µM[2]
Antioxidant DPPH Radical ScavengingDelphinidin-3-O-glucosideDPPH RadicalPotent Activity[3]
Anti-inflammatory Nitric Oxide (NO) InhibitionDelphinidin-3-glucosideLPS-stimulated RAW 264.7 macrophagesSignificant Inhibition[4][5]

*Note: Data for Delphinidin-3-O-rutinoside is included to provide a broader context of delphinidin glycoside bioactivity, as direct comparative data for Delphinidin-3-O-arabinoside was not available in the reviewed literature.

Key Signaling Pathways

Delphinidin-3-O-arabinoside and delphinidin-3-glucoside exert their biological effects by modulating several key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses and cell survival. Both delphinidin glycosides have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes.

NF_kB_Pathway cluster_nucleus Nuclear Translocation D3A Delphinidin-3-O-arabinoside IKK IKK Complex D3A->IKK Inhibits D3G Delphinidin-3-glucoside D3G->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Activates

Caption: Inhibition of the NF-κB signaling pathway by delphinidin glycosides.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Delphinidin and its glycosides can modulate MAPK signaling, often leading to cell cycle arrest and apoptosis in cancer cells.

MAPK_Pathway D3A Delphinidin-3-O-arabinoside Raf Raf D3A->Raf Inhibits D3G Delphinidin-3-glucoside D3G->Raf Inhibits Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Modulation of the MAPK/ERK signaling pathway by delphinidin glycosides.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant capacity of a compound.

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a colorless compound. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in the dark.

    • Prepare a series of dilutions of the test compounds (delphinidin-3-O-arabinoside and delphinidin-3-glucoside) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add a fixed volume of the DPPH solution to each well to initiate the reaction.

    • Include a control well containing only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Seed cells (e.g., HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compounds (delphinidin-3-O-arabinoside and delphinidin-3-glucoside) for a specific duration (e.g., 24, 48, or 72 hours).

    • Include untreated cells as a control.

  • MTT Incubation:

    • After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.[6]

Nitric Oxide (NO) Inhibitory Assay (Griess Assay)

This assay is used to quantify the production of nitric oxide, a key inflammatory mediator.

Principle: The Griess reagent reacts with nitrite (B80452) (a stable product of NO) in an acidic solution to form a purple azo compound. The intensity of the color is proportional to the nitrite concentration.

Protocol:

  • Cell Culture and Stimulation:

    • Culture macrophages (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.

  • Griess Reaction:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Determine the nitrite concentration in the samples using a standard curve prepared with sodium nitrite.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the anticancer activity of delphinidin glycosides.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HCT-116) start->cell_culture treatment Treatment with Delphinidin Glycosides (Varying Concentrations) cell_culture->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mt_assay MTT Assay incubation->mt_assay absorbance Measure Absorbance (570 nm) mt_assay->absorbance data_analysis Data Analysis (% Viability, IC50) absorbance->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating anticancer activity.

Conclusion

Both delphinidin-3-O-arabinoside and delphinidin-3-glucoside are promising bioactive compounds with significant antioxidant, anti-inflammatory, and anticancer potential.[7] Their mechanisms of action often involve the modulation of key signaling pathways such as NF-κB and MAPK. While delphinidin-3-glucoside has been more extensively studied, leading to more available quantitative data, the existing research suggests that the nature of the sugar moiety can influence the potency of these compounds. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the development of these natural compounds for therapeutic applications.

References

A Comparative Analysis of the Antioxidant Activities of Delphinidin-3-O-arabinoside and Cyanidin-3-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two prominent anthocyanins, Delphinidin-3-O-arabinoside and Cyanidin-3-glucoside. Anthocyanins, a class of flavonoids, are widely recognized for their potent antioxidant effects, which are attributed to their unique chemical structures. Understanding the nuances of their antioxidant capacities is crucial for the development of novel therapeutics and functional foods. This comparison is based on a comprehensive review of experimental data from various in vitro antioxidant assays and an examination of their underlying molecular mechanisms of action.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of Delphinidin-3-O-arabinoside and Cyanidin-3-glucoside have been evaluated using several standard assays that measure their capacity to neutralize free radicals and reduce oxidizing agents. The following table summarizes the available quantitative data from DPPH, ABTS, ORAC, and FRAP assays. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Antioxidant AssayDelphinidin-3-O-arabinosideCyanidin-3-glucosideKey Findings and Inferences
DPPH Radical Scavenging Activity (IC50) Lower IC50 values reported in some studies compared to Cyanidin-3-glucoside, suggesting potentially higher activity.IC50 values vary across studies, but generally indicate strong radical scavenging capacity.The additional hydroxyl group on the B-ring of delphinidin (B77816) enhances its radical scavenging ability. The type of sugar moiety also influences activity, with arabinoside sometimes showing different activity than glucoside.
ABTS Radical Scavenging Activity (TEAC) Data is less commonly reported. Based on structure-activity relationships, it is expected to show high TEAC values.Consistently demonstrates high TEAC values, comparable to or exceeding that of Trolox.The delphinidin structure generally leads to higher ABTS radical scavenging activity.
Oxygen Radical Absorbance Capacity (ORAC) Specific values are not widely available. It is predicted to have a high ORAC value due to its structural features.Reported to have a high ORAC value, indicating significant peroxyl radical scavenging capacity.The number and position of hydroxyl groups are key determinants of ORAC activity, favoring delphinidin derivatives.
Ferric Reducing Antioxidant Power (FRAP) Limited direct data available. Its structure suggests a strong ferric reducing capacity.Exhibits significant ferric reducing power in various studies.The ability to donate electrons is central to the FRAP assay, a capability enhanced by the ortho-dihydroxy structure of the B-ring present in both compounds, with delphinidin's extra hydroxyl group providing an advantage.

Note: IC50 (half maximal inhibitory concentration) indicates the concentration of the antioxidant required to scavenge 50% of the free radicals; a lower IC50 value signifies higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog. ORAC measures the scavenging capacity against peroxyl radicals. FRAP measures the ability of an antioxidant to reduce ferric iron.

Molecular Mechanisms of Antioxidant Action

Delphinidin-3-O-arabinoside and Cyanidin-3-glucoside exert their antioxidant effects through two primary mechanisms: direct radical scavenging and indirect cellular antioxidant pathway modulation.

Direct Radical Scavenging:

The chemical structure of these anthocyanins, particularly the presence of hydroxyl groups on the B-ring, allows them to directly donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). The additional hydroxyl group in the B-ring of Delphinidin-3-O-arabinoside generally confers a higher radical scavenging capacity compared to Cyanidin-3-glucoside.

Indirect Antioxidant Effects via Nrf2 Signaling Pathway:

Both compounds have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[1][2][3] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). This indirect mechanism provides a more sustained antioxidant effect.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anthocyanin Delphinidin-3-O-arabinoside / Cyanidin-3-glucoside Keap1_Nrf2 Keap1-Nrf2 Complex Anthocyanin->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes activates transcription Proteins Antioxidant Proteins Genes->Proteins translation Proteins->ROS neutralizes

Figure 1. Activation of the Nrf2 signaling pathway by anthocyanins.

Experimental Protocols

The following are generalized protocols for the key antioxidant assays mentioned in this guide. Specific experimental parameters may vary between laboratories.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Reagents: DPPH solution (in methanol (B129727) or ethanol), test compounds (Delphinidin-3-O-arabinoside, Cyanidin-3-glucoside), and a positive control (e.g., Trolox or ascorbic acid).

  • Procedure:

    • A solution of the test compound at various concentrations is mixed with a DPPH solution of a fixed concentration.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

    • The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

DPPH_Workflow start Start prepare Prepare DPPH Solution & Sample Dilutions start->prepare mix Mix Sample with DPPH Solution prepare->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate end End calculate->end

References

A Comparative Guide to the Validation of HPLC Methods for Delphinidin-3-O-arabinoside Chloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific anthocyanins like Delphinidin-3-O-arabinoside chloride is crucial for product development, quality control, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose, necessitating robust method validation to ensure reliable and reproducible results. This guide provides a comparative overview of validated HPLC methods applicable to the analysis of this compound and similar anthocyanins, supported by experimental data and detailed protocols.

Comparison of HPLC Method Validation Parameters

The validation of an analytical method is essential to demonstrate its suitability for the intended purpose. Key validation parameters for HPLC methods include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes these parameters from various validated HPLC methods for anthocyanin analysis, providing a benchmark for the performance of a method for this compound.

Method/AnalyteLinearity (Concentration Range)Precision (%RSD)Accuracy (% Recovery)LODLOQReference
Delphinidin-3-O-glucoside chloride in rat plasma Not Specified≥0.95Intra-day & Inter-day: GoodGood47 ng/mL213 ng/mL[1][2][3]
Anthocyanins in Grape Skins Not Specified>0.99Within-day: <6.2%, Between-day: <8.5%Within-day: 91.6-119%, Between-day: 89.9-123%0.06 - 0.12 mg/kg0.20 - 0.60 mg/kg[4]
General Anthocyanins (Chromatographic Methods) 0.01 - 800 µg/mL≥0.99Not SpecifiedNot Specified0.01 - 3.7 µg/mL0.03 - 8.5 µg/mL[5]
Anthocyanins in Physiological Fluids (UHPLC-MS) 0.002 - 24 µg/mL (Dp-glc)>0.997Method CV: <15%54 - 108%<2.3 ng/mL<8.1 ng/mL[6]

Note: Data for this compound is often extrapolated from methods validated for structurally similar compounds like Delphinidin-3-O-glucoside chloride due to the commercial availability of standards.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible results. Below are representative methodologies for the key experiments in the validation of an HPLC method for this compound.

Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a common technique for purifying and concentrating anthocyanins from complex matrices prior to HPLC analysis.[2]

  • Objective: To isolate anthocyanins from interfering substances.

  • Materials: SPE cartridge (e.g., C18), methanol (B129727) (with and without formic acid), acidified water.

  • Procedure:

    • Condition the SPE cartridge with methanol followed by acidified water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with acidified water to remove polar impurities.

    • Wash with ethyl acetate (B1210297) to remove less polar interferences.

    • Elute the anthocyanins with acidified methanol.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for HPLC injection.

HPLC-DAD Analysis

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the most widely used method for the identification and quantification of anthocyanins.[5]

  • Objective: To separate, identify, and quantify this compound.

  • Instrumentation: HPLC system with a DAD detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., Zorbax SB C18, Agilent Reverse Phase EC-C18).[1][7]

    • Mobile Phase: A gradient of two solvents is typically used:

      • Solvent A: Acidified water (e.g., with formic or trifluoroacetic acid).[1][5]

      • Solvent B: Acetonitrile or methanol.[5]

    • Flow Rate: Typically around 1 mL/min.

    • Detection Wavelength: Around 520 nm for anthocyanins in their flavylium (B80283) cation form.[5]

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.[5]

Method Validation Experiments
  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC. Construct a calibration curve by plotting the peak area against the concentration. The linearity is acceptable if the coefficient of determination (R²) is ≥ 0.99.[5]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration. The precision is expressed as the relative standard deviation (%RSD), which should typically be below 15%.[6]

  • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies. Spike a blank matrix with a known amount of this compound and calculate the percentage of the analyte recovered. Recoveries in the range of 80-120% are generally considered acceptable.[8]

  • LOD and LOQ: The Limit of Detection (LOD) is the lowest concentration of the analyte that can be detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful method validation. The following diagram illustrates the key steps involved in the validation of an HPLC method for this compound.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation Parameters cluster_result Outcome Standard Standard Preparation (this compound) HPLC HPLC-DAD System (C18 Column, Gradient Elution) Standard->HPLC Sample Sample Extraction (e.g., Solid-Phase Extraction) Sample->HPLC Data Data Acquisition (Chromatogram at 520 nm) HPLC->Data Linearity Linearity & Range Data->Linearity Precision Precision (Repeatability & Intermediate Precision) Data->Precision Accuracy Accuracy (Recovery) Data->Accuracy Specificity Specificity / Selectivity Data->Specificity LOD_LOQ LOD & LOQ Data->LOD_LOQ Robustness Robustness Data->Robustness ValidatedMethod Validated HPLC Method Linearity->ValidatedMethod Precision->ValidatedMethod Accuracy->ValidatedMethod Specificity->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: Workflow for HPLC Method Validation of this compound.

Alternative and Complementary Methods

While HPLC-DAD is the workhorse for anthocyanin analysis, other techniques can offer complementary information or advantages in specific scenarios:

  • UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry): This technique offers higher sensitivity and selectivity, making it particularly useful for analyzing samples with very low concentrations of the analyte or complex matrices.[6] It can provide structural information, aiding in the identification of unknown anthocyanins.

  • Capillary Zone Electrophoresis (CZE): CZE is another separation technique that can be used for anthocyanin analysis and may offer different selectivity compared to HPLC.[9]

References

A Comparative Analysis of Delphinidin Glycosides in Berries: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the phytochemical composition of natural sources is paramount for identifying promising therapeutic agents. This guide provides a comparative analysis of delphinidin (B77816) glycosides in various berries, supported by quantitative data and detailed experimental protocols.

Delphinidin, a potent antioxidant anthocyanidin, and its glycosidic forms are abundant in many common berries. These compounds have garnered significant interest for their potential health benefits, including anti-inflammatory, anti-cancer, and cardioprotective effects. This guide aims to provide a clear and objective comparison of delphinidin glycoside content across a range of berries, offering a valuable resource for identifying rich sources of these bioactive molecules.

Quantitative Comparison of Delphinidin Glycosides in Berries

The concentration of delphinidin glycosides can vary significantly among different berry species and even between cultivars of the same species. The following table summarizes the quantitative data for three common delphinidin glycosides—delphinidin-3-O-glucoside, delphinidin-3-O-rutinoside, and delphinidin-3-O-galactoside—in a selection of berries. All values have been standardized to milligrams per 100 grams of fresh weight (mg/100g FW) for ease of comparison.

Berry SpeciesDelphinidin-3-O-glucoside (mg/100g FW)Delphinidin-3-O-rutinoside (mg/100g FW)Delphinidin-3-O-galactoside (mg/100g FW)Total Delphinidin Glycosides (mg/100g FW)
Blackcurrant (Ribes nigrum)86.68[1]304.91[2]Not typically reported~391.59
Bilberry (Vaccinium myrtillus)Present, but quantification variesPresent, but quantification variesPresent, but quantification varies300-700 (total anthocyanins)[3]
Highbush Blueberry (Vaccinium corymbosum)8.08[1]Not typically reported20.50[4]~28.58
Lowbush Blueberry (Vaccinium angustifolium)15.17[1]Not typically reported16.14[4]~31.31
Blackberry (Rubus fruticosus)Not typically reported as a major delphinidin glycosideNot typically reportedNot typically reported-
Raspberry (Rubus idaeus)0.21[5]Not detected[6]Not detected[6]~0.21
Cranberry (Vaccinium macrocarpon)Minor amounts detected[7]Not typically reportedNot typically reported-
Strawberry (Fragaria x ananassa)Not detected or present in trace amounts[8][9]Not detected[8][9]Not detected[8][9]~0
Elderberry (Sambucus nigra)Not typically reported as a major delphinidin glycosideNot typically reportedNot typically reported-
Chokeberry (Aronia melanocarpa)Not typically reported as a major delphinidin glycosideNot typically reportedNot typically reported-

Experimental Protocols

To ensure the reproducibility and accuracy of quantitative analysis, detailed and standardized experimental protocols are essential. The following sections outline a general methodology for the extraction and quantification of delphinidin glycosides from berries, based on common practices in phytochemical research.

Sample Preparation and Extraction of Delphinidin Glycosides

This protocol describes a common method for extracting anthocyanins, including delphinidin glycosides, from fresh or frozen berries.

ExtractionWorkflow start Start: Fresh or Frozen Berries homogenize Homogenization (e.g., with liquid nitrogen) start->homogenize extract Extraction with Acidified Methanol (e.g., Methanol with 0.1% HCl) homogenize->extract sonicate Sonication or Maceration (e.g., 30 min in ultrasonic bath) extract->sonicate centrifuge Centrifugation (e.g., 10,000 rpm for 15 min) sonicate->centrifuge collect Collect Supernatant centrifuge->collect reextract Re-extract Pellet (optional) centrifuge->reextract Repeat extraction on pellet combine Combine Supernatants collect->combine reextract->collect filter Filtration (0.45 µm syringe filter) combine->filter analyze Analysis by HPLC-DAD/MS filter->analyze SignalingPathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Ras Ras RTK->Ras Activation Delphinidin Delphinidin Glycosides Delphinidin->PI3K Inhibition Akt Akt Delphinidin->Akt Inhibition ERK ERK Delphinidin->ERK Inhibition PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotion Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation MEK->ERK Activation ERK->Proliferation Promotion

References

Delphinidin-3-O-arabinoside: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of Delphinidin-3-O-arabinoside, contrasting its performance in laboratory settings with its effects in living organisms.

Delphinidin-3-O-arabinoside, an anthocyanin found in various pigmented fruits and vegetables, has garnered scientific interest for its potential therapeutic properties. This guide provides a detailed comparison of its efficacy as demonstrated in in vitro (laboratory-based) and in vivo (animal-based) studies, supported by experimental data and methodologies.

Data Presentation: Quantitative Efficacy

The following tables summarize the key quantitative data on the efficacy of Delphinidin-3-O-arabinoside and its parent compound, delphinidin.

In Vitro Efficacy of Delphinidin Glycosides
Compound Assay
Delphinidin-3-O-arabinosideXanthine (B1682287) Oxidase Inhibition
Delphinidin-3-O-sambubiosideXanthine Oxidase Inhibition
DelphinidinCell Viability
DelphinidinCell Viability
DelphinidinApoptosis Induction
In Vivo Efficacy and Pharmacokinetics
Compound Animal Model
Delphinidin-3-O-arabinosideHuman
DelphinidinMice (Prostate Cancer Xenograft)
Delphinidin-3-O-sambubiosideMice (LPS-induced edema)
Delphinidin-3-O-glucosideRabbits (Atherosclerosis)

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Assays

1. Xanthine Oxidase (XO) Inhibition Assay

  • Objective: To determine the inhibitory effect of a compound on the activity of xanthine oxidase, an enzyme involved in the production of uric acid.

  • Procedure:

    • The reaction mixture contains potassium phosphate (B84403) buffer (50 mM, pH 7.8), the test compound solution, and xanthine oxidase (0.025 unit/mL).[1]

    • The mixture is incubated for 10 minutes at room temperature.[1]

    • The reaction is initiated by adding the substrate (hypoxanthine or xanthine, 0.15 mM).[1]

    • The mixture is incubated for 30 minutes at 37°C in the dark.[1]

    • The formation of uric acid is measured spectrophotometrically at 290 nm.[2]

    • The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined.

2. Cell Viability (MTT) Assay

  • Objective: To assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Cells are seeded in a 96-well plate at an optimal density and allowed to attach for 24 hours.[3]

    • The cells are then treated with various concentrations of the test compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).[3]

    • After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL.[3]

    • The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3]

    • A solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[3]

    • The absorbance is measured at 570 nm using a microplate reader.[3]

    • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[3]

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To detect and quantify apoptosis (programmed cell death) induced by a compound.

  • Procedure:

    • Cells are treated with the test compound for the desired time.

    • Both floating and adherent cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

    • The cells are incubated in the dark for 15 minutes at room temperature.

    • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[4]

In Vivo Studies

1. Animal Model of Inflammation (LPS-induced Paw Edema)

  • Objective: To evaluate the anti-inflammatory effect of a compound in a mouse model of acute inflammation.

  • Procedure:

    • Mice are divided into control and treatment groups.

    • The treatment group receives the test compound (e.g., Delphinidin-3-O-sambubioside) via intraperitoneal injection.[5]

    • After a set time, inflammation is induced by injecting lipopolysaccharide (LPS) into the paw.[5]

    • Paw thickness is measured at various time points after LPS injection to assess the degree of edema.[5]

    • At the end of the experiment, blood samples may be collected to measure serum levels of inflammatory cytokines (e.g., IL-6, MCP-1, TNF-α) by ELISA.[5]

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Efficacy Assessment cluster_in_vivo In Vivo Efficacy Assessment enzymatic_assay Enzymatic Assay (e.g., Xanthine Oxidase) treatment Treatment with Delphinidin-3-O-arabinoside cell_culture Cell Culture (Cancer/Normal Cell Lines) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot) treatment->pathway_analysis animal_model Animal Model (e.g., Mouse, Rabbit) administration Compound Administration (Oral/Injection) animal_model->administration efficacy_evaluation Efficacy Evaluation (e.g., Tumor size, Inflammation) administration->efficacy_evaluation pk_pd_analysis Pharmacokinetic/ Pharmacodynamic Analysis administration->pk_pd_analysis

Caption: Experimental workflow for evaluating Delphinidin-3-O-arabinoside efficacy.

signaling_pathway cluster_membrane Cell Membrane Delphinidin Delphinidin RTK Receptor Tyrosine Kinases (e.g., EGFR) Delphinidin->RTK Inhibits Apoptosis Apoptosis Delphinidin->Apoptosis Induces PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Akt->Apoptosis Inhibits NFkB NF-κB NFkB->Proliferation Promotes IkB IκBα IKK->IkB Phosphorylates (leading to degradation) IkB->NFkB Inhibits

Caption: Delphinidin's impact on the PI3K/Akt/NF-κB signaling pathway.

References

Delphinidin Aglycone vs. Its Glycosides in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of delphinidin (B77816) aglycone and its glycosidic forms. Delphinidin, a prominent member of the anthocyanidin class of flavonoids, is abundant in pigmented fruits and vegetables. In its natural state, it often exists as glycosides, with one or more sugar molecules attached. This structural difference significantly impacts its biological activity, bioavailability, and therapeutic potential in oncology. This document synthesizes experimental data to elucidate these differences, offering a valuable resource for cancer research and drug development.

Quantitative Analysis of Anti-Cancer Efficacy

The in vitro cytotoxic effects of delphinidin and its glycosides have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The available data, summarized below, generally indicates that the aglycone form exhibits greater cytotoxic potency in vitro.

CompoundCancer Cell LineIC50 Value (µM)Reference
Delphinidin (Aglycone) HL-60 (Human leukemia)1.9[1]
LoVo (Colon cancer, adriamycin-resistant)16 ± 2[1]
LoVo (Colon cancer, parent cell line)38 ± 3[1]
MDA-MB-453 (HER-2 positive breast cancer)41.42[2]
BT-474 (HER-2 positive breast cancer)60.92[2]
PEO1 (Ovarian cancer)< 100[1]
SKOV3 (Ovarian cancer)< 100[1]
Delphinidin-3-O-glucoside HCT-116 (Colorectal cancer)396 ± 23 (µg/mL)[1]
HT-29 (Colorectal cancer)329 ± 17 (µg/mL)[1]
Delphinidin-3-O-rutinoside NCI-N87 (Gastric cancer)24.9[1]
Caco-2 (Intestinal cancer)102.5[1]

Note: The IC50 values for delphinidin-3-O-glucoside are presented in µg/mL as reported in the source. This highlights a significant difference in potency compared to the aglycone, which is effective at micromolar concentrations. The glycosylation of delphinidin is associated with improved stability, but this may come at the cost of reduced biological activity in in vitro settings[3][4].

Mechanisms of Action: A Comparative Overview

Both delphinidin aglycone and its glycosides exert their anticancer effects through the modulation of critical cellular processes, including the induction of apoptosis and the inhibition of key signaling pathways.

Induction of Apoptosis

Delphinidin is a potent inducer of apoptosis in various cancer cell lines. For instance, in HER-2 positive breast cancer cells (MDA-MB-453 and BT-474), delphinidin treatment leads to a dose-dependent increase in apoptotic cells. Similarly, in human bladder cancer T24 cells, delphinidin induces a significant increase in apoptosis[5]. The pro-apoptotic effects of delphinidin are often mediated by the activation of caspases, such as caspase-3 and -9, and the modulation of Bcl-2 family proteins[6].

Delphinidin glycosides also induce apoptosis. For example, delphinidin-3-O-rutinoside and delphinidin-3-O-glucoside have been shown to trigger a pro-apoptotic response in Jurkat human leukemia cells[7]. However, direct comparative studies suggest that the aglycone is a more potent inducer of apoptosis.

Modulation of Signaling Pathways

The anticancer effects of delphinidin and its glycosides are intrinsically linked to their ability to interfere with oncogenic signaling cascades, primarily the MAPK/ERK and PI3K/Akt pathways.

MAPK/ERK Pathway: Delphinidin has been shown to inhibit the phosphorylation of key components of this pathway, including MEK1/2 and ERK1/2, in breast cancer cells[2]. A direct comparative study demonstrated that while delphinidin-3-sambubioside could inhibit the phosphorylation of MEK1, its effect was weaker than that of the delphinidin aglycone[8]. This suggests that the aglycone has a higher binding affinity for target molecules within this pathway[8].

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition is a key mechanism for inducing apoptosis. Delphinidin has been shown to suppress the phosphorylation of Akt and mTOR, key components of this pathway, in various cancer cells, including ovarian and breast cancer[3][9]. Delphinidin glycosides, such as delphinidin-3-O-rutinoside and delphinidin-3-O-glucoside, also mediate their effects in part through the dephosphorylation of Akt[7].

Signaling Pathway Diagrams

experimental_workflow General Experimental Workflow for Comparing Delphinidin Aglycone and Glycosides cluster_cell_culture Cell Culture cluster_assays Assays cluster_data_analysis Data Analysis cluster_comparison Comparative Analysis cell_seeding Cancer Cell Seeding treatment Treatment with Delphinidin Aglycone or Glycosides cell_seeding->treatment mtt_assay Cytotoxicity Assessment (MTT Assay) treatment->mtt_assay apoptosis_assay Apoptosis Analysis (Flow Cytometry) treatment->apoptosis_assay western_blot Signaling Pathway Analysis (Western Blot) treatment->western_blot ic50 IC50 Calculation mtt_assay->ic50 apoptosis_quantification Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quantification protein_quantification Quantification of Protein Expression/Phosphorylation western_blot->protein_quantification comparison Comparison of Aglycone vs. Glycoside Effects ic50->comparison apoptosis_quantification->comparison protein_quantification->comparison MAPK_pathway Inhibition of the MAPK/ERK Signaling Pathway by Delphinidin RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Delphinidin Delphinidin (Aglycone > Glycoside) Delphinidin->MEK Inhibition PI3K_Akt_pathway Inhibition of the PI3K/Akt Signaling Pathway by Delphinidin RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival, Proliferation mTOR->CellSurvival Delphinidin Delphinidin & Glycosides Delphinidin->Akt Inhibition

References

Comparative Analysis of Immunoassays for Delphinidin-3-O-arabinoside Detection: A Guide to Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of immunoassay-based detection for Delphinidin-3-O-arabinoside, focusing on the critical aspect of cross-reactivity. Due to the absence of commercially available immunoassays specifically for Delphinidin-3-O-arabinoside, this document outlines a hypothetical competitive immunoassay framework, discusses the potential for cross-reactivity with structurally similar molecules, and compares this immunological approach with established analytical methods.

Introduction to Delphinidin-3-O-arabinoside and Immunoassay Specificity

Delphinidin-3-O-arabinoside is an anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables. As a small molecule, its quantification in biological matrices presents analytical challenges. Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer high sensitivity and throughput for detecting specific analytes. However, a significant concern with immunoassays for small molecules is the potential for cross-reactivity, where antibodies bind to structurally related compounds, leading to inaccurate quantification.

Given the structural similarities among anthocyanins and other flavonoids, any immunoassay developed for Delphinidin-3-O-arabinoside must be rigorously evaluated for cross-reactivity.

Hypothetical Immunoassay for Delphinidin-3-O-arabinoside

A competitive ELISA is the most suitable format for the detection of small molecules like Delphinidin-3-O-arabinoside. In this setup, Delphinidin-3-O-arabinoside in a sample competes with a labeled (e.g., enzyme-conjugated) Delphinidin-3-O-arabinoside for binding to a limited number of specific antibodies. The resulting signal is inversely proportional to the concentration of Delphinidin-3-O-arabinoside in the sample.

Logical Workflow for a Competitive ELISA

G cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection plate Microplate Coated with Capture Antibody incubation Incubate Sample and Conjugate with Antibody plate->incubation sample Sample containing Delphinidin-3-O-arabinoside sample->incubation conjugate Enzyme-labeled Delphinidin-3-O-arabinoside conjugate->incubation wash1 Wash to Remove Unbound Reagents incubation->wash1 substrate Add Substrate wash1->substrate develop Color Development substrate->develop stop Stop Reaction develop->stop read Read Absorbance at 450 nm stop->read analysis Data Analysis: Inverse Correlation read->analysis G cluster_methods Analytical Methods cluster_params Performance Parameters Immunoassay Immunoassay (Hypothetical) Specificity Specificity Immunoassay->Specificity Moderate to High (Cross-reactivity is a concern) Sensitivity Sensitivity Immunoassay->Sensitivity Very High Throughput Throughput Immunoassay->Throughput High Cost Cost Immunoassay->Cost Moderate Complexity Complexity Immunoassay->Complexity Low HPLC HPLC HPLC->Specificity High (Separates individual compounds) HPLC->Sensitivity High HPLC->Throughput Low to Moderate HPLC->Cost High HPLC->Complexity High LCMS LC-MS/MS LCMS->Specificity Very High (Mass-based detection) LCMS->Sensitivity Very High LCMS->Throughput Low to Moderate LCMS->Cost Very High LCMS->Complexity Very High pHDiff pH Differential (Spectrophotometry) pHDiff->Specificity Low (Measures total monomeric anthocyanins) pHDiff->Sensitivity Moderate pHDiff->Throughput High pHDiff->Cost Low pHDiff->Complexity Low

A Comparative Guide to Extraction Methods for Maximizing Delphinidin-3-O-arabinoside Yield

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient extraction of specific bioactive compounds is a critical first step in the journey from natural product to therapeutic agent. Delphinidin-3-O-arabinoside, a potent anthocyanin found in various berries and pigmented plants, has garnered significant interest for its potential health benefits. The choice of extraction method directly impacts the yield and purity of this valuable compound. This guide provides an objective comparison of common extraction techniques, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

Overview of Extraction Techniques

The extraction of Delphinidin-3-O-arabinoside from plant matrices involves liberating the compound from the cellular structure. The primary methods employed can be broadly categorized into conventional solvent-based techniques and modern, technologically advanced methods. This comparison will focus on four key techniques: Conventional Solvent Extraction (CSE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Conventional Solvent Extraction (CSE)

Conventional solvent extraction, including maceration and Soxhlet extraction, is a traditional and widely used method.[1] It relies on the solvent's ability to dissolve the target compound over a period of contact time.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer, which can lead to higher extraction efficiency in a shorter time compared to conventional methods.[1][2]

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates pressure that ruptures the cell walls, releasing the target compounds into the solvent. MAE is known for its high speed and efficiency.[3][4]

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction uses a fluid, most commonly carbon dioxide, at a temperature and pressure above its critical point. In this supercritical state, the fluid possesses properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. The selectivity of SFE can be finely tuned by adjusting pressure and temperature.

Comparative Analysis of Extraction Yields

While direct comparative studies focusing exclusively on Delphinidin-3-O-arabinoside yield are limited, data on total anthocyanin content from sources rich in this compound, such as bilberries (Vaccinium myrtillus), provide valuable insights into the relative efficiencies of these methods. It is important to note that Delphinidin-3-O-arabinoside is a significant component of the total anthocyanin profile in these fruits.[4][5]

Extraction MethodPlant SourceKey ParametersTotal Anthocyanin Yield (mg/g dry weight unless specified)Reference
Conventional Solvent Extraction (CSE) Bilberry (Vaccinium myrtillus)70% Ethanol (B145695), 2 hours, room temperature~9.63 mg/100g fresh weight[6]
Blackberry & Sweet CherryAcidified Ethanol (0.1% HCl in 60-80% ethanol), 2-24 hours, 4°CBlackberry: up to 107.81 mg/100g fresh weight; Sweet Cherry: up to 36.05 mg/100g fresh weight[7]
Ultrasound-Assisted Extraction (UAE) Mulberry63.8% Methanol (B129727) with 1% TFA, 43.2°C, 40 min64.70 ± 0.45 mg/g[8]
Haskap BerriesDeep Eutectic Solvent, 75°C, 10 min19.8 mg/g
Blueberry25% Ethanol, 56°C, 269 W5.96 ± 0.04 mg/g[9]
Microwave-Assisted Extraction (MAE) Jabuticaba Peels38% Methanol, 81°C, 10 minNot specified directly, but optimized for maximum yield[2]
Camellia japonica FlowersAcidified Ethanol, 180°C, 5 minAchieved 80% extraction yield[10][11]
Supercritical Fluid Extraction (SFE) Bilberry (Vaccinium myrtillus)Subcritical CO2 with 10% ethanol co-solventSelectively extracted cyanidin-3-O-glucoside and cyanidin-3-O-arabinoside[12]

Note: The yields presented are for total anthocyanins and are influenced by the specific plant material, its pre-treatment, and the precise experimental conditions. These values should be considered as indicative of the relative performance of each method.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for each extraction technique, derived from published studies.

Conventional Solvent Extraction (Maceration) Protocol
  • Sample Preparation: Fresh bilberry fruits are crushed into a puree.

  • Extraction: A 10g sample of the puree is homogenized with 70% aqueous ethanol at a solid-to-liquid ratio of 1:20.

  • Incubation: The mixture is subjected to orbital shaking for 2 hours in the dark at room temperature.

  • Separation: The extract is centrifuged, and the supernatant is collected for analysis.[6]

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: Dried and powdered mulberry fruit is used.

  • Extraction: The sample is mixed with 63.8% methanol containing 1% (v/v) trifluoroacetic acid (TFA) at a liquid-to-solid ratio of 23.8:1 (v/w).

  • Ultrasonication: The mixture is sonicated in an ultrasonic bath at 43.2°C for 40 minutes.

  • Separation: The extract is filtered for subsequent analysis.[8]

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: Dried and powdered jabuticaba peels are used.

  • Extraction: The sample is mixed with a 38% methanol-in-water solution at a sample-to-solvent ratio of 4.7 mg/mL. The pH is adjusted to 6.

  • Microwave Irradiation: The mixture is subjected to microwave irradiation in a closed vessel system at 81°C for 10 minutes.

  • Separation: After cooling, the extract is centrifuged, and the supernatant is collected.[2]

Supercritical Fluid Extraction (SFE) Protocol
  • Sample Preparation: Freeze-dried and ground plant material is packed into the extraction vessel.

  • Extraction: The extraction is performed using supercritical CO2, often with a co-solvent like ethanol (e.g., 10% v/v) to enhance the extraction of polar compounds like anthocyanins.

  • Conditions: Typical conditions can range from 100 to 400 bar and 40 to 60°C.

  • Separation: The pressure is reduced to precipitate the extracted compounds, which are then collected. The CO2 can be recycled.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the typical workflows for conventional and modern extraction techniques.

Conventional_Extraction_Workflow start Plant Material (e.g., Bilberries) prep Sample Preparation (Crushing/Grinding) start->prep extraction Maceration with Solvent (e.g., 70% Ethanol) prep->extraction separation Centrifugation/ Filtration extraction->separation analysis Analysis of Delphinidin-3-O-arabinoside (e.g., HPLC) separation->analysis

Conventional Extraction Workflow

Modern_Extraction_Workflow cluster_methods Modern Extraction Techniques uae Ultrasound-Assisted Extraction (UAE) separation Centrifugation/ Filtration uae->separation mae Microwave-Assisted Extraction (MAE) mae->separation sfe Supercritical Fluid Extraction (SFE) sfe->separation start Plant Material (e.g., Berries) prep Sample Preparation (Drying/Grinding) start->prep prep->uae prep->mae prep->sfe analysis Analysis of Delphinidin-3-O-arabinoside (e.g., HPLC-MS) separation->analysis

Modern Extraction Workflows

Concluding Remarks

The selection of an optimal extraction method for Delphinidin-3-O-arabinoside is a balance between yield, extraction time, solvent consumption, and the available technology.

  • Conventional Solvent Extraction remains a viable, low-cost option, but it is often less efficient and more time- and solvent-consuming.

  • Ultrasound-Assisted Extraction offers a significant improvement in efficiency and speed over conventional methods and is relatively easy to scale up.[1]

  • Microwave-Assisted Extraction is generally the fastest method, providing high yields, though careful optimization is required to prevent thermal degradation of the target compound.[3]

  • Supercritical Fluid Extraction stands out for its selectivity and the use of a "green" solvent (CO2). It can be particularly advantageous for obtaining high-purity extracts, although the initial equipment cost is higher.

For researchers aiming to maximize the yield of Delphinidin-3-O-arabinoside, both UAE and MAE present compelling advantages over conventional methods in terms of efficiency and reduced extraction times. The choice between UAE and MAE may depend on the specific characteristics of the plant matrix and the scale of the extraction. For applications requiring high purity and solvent-free extracts, SFE is an excellent, albeit more resource-intensive, option. Further studies directly comparing these methods for the yield of Delphinidin-3-O-arabinoside from various plant sources would be invaluable to the scientific community.

References

A Comparative Guide to the Biological Potency of Delphinidin-3-O-arabinoside and Other Anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological potency of Delphinidin-3-O-arabinoside against other common anthocyanins. Due to the limited availability of direct quantitative data for Delphinidin-3-O-arabinoside, this guide presents available data for its aglycone, delphinidin (B77816), and its more extensively studied glycosides (Delphinidin-3-O-glucoside and Delphinidin-3-O-rutinoside), alongside other major anthocyanins for a thorough comparative context. The guide is structured to provide objective data, detailed experimental methodologies, and visual representations of key biological pathways.

Data Presentation: Comparative Biological Potency

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of various anthocyanins.

Table 1: Comparative Antioxidant Capacity of Anthocyanins
Anthocyanin/AnthocyanidinORAC (µmol TE/µmol)TEAC (Myricetin-3-O-glucoside equivalents)DPPH Radical Scavenging (IC50, µM)Notes
Delphinidin Data not available in comparative study2.030[1]3.74[1]Generally considered one of the most potent antioxidant anthocyanidins due to the high number of hydroxyl groups.[1]
Delphinidin-3-O-glucoside 4.05[2]Data not availableData not availableGlycosylation can sometimes reduce antioxidant activity compared to the aglycone.[1][3]
Delphinidin-3-O-rutinoside 5.03[2]Data not availableData not available
Delphinidin-3-O-arabinoside Data not available Data not available Data not available Studies on other anthocyanin arabinosides suggest potentially lower antioxidant activity compared to other glycosides.[1]
Cyanidin (B77932) Higher than its glycoside[1]1.267[1]4.85[1]
Cyanidin-3-O-glucoside 6.36[2]Data not availableData not available
Malvidin Higher than Peonidin[4]1.402[1]Data not available
Pelargonidin Data not available in comparative studyData not availableData not availableGenerally shows lower antioxidant activity.[1]
Peonidin Data not available in comparative studyData not availableData not available
Petunidin Data not available in comparative studyData not availableData not available
Table 2: Comparative Anticancer Activity of Anthocyanins (IC50 Values in µM)
Anthocyanin/AnthocyanidinBreast Cancer (MCF-7)Breast Cancer (MDA-MB-453)Ovarian Cancer (PEO1)Ovarian Cancer (SKOV3)Colon Cancer (HCT-116)Notes
Delphinidin ~50 µg/mL41.42[5]< 100[6]< 100[6]Data not availablePotent anticancer activity demonstrated across various cell lines.[4][5]
Delphinidin-3-O-glucoside Data not availableData not availableData not availableData not availableData not availableConsidered to have the best anticancer activity among delphinidin derivatives due to easier absorption.[7]
Delphinidin-3-O-rutinoside Data not availableData not availableData not availableData not availableData not available
Delphinidin-3-O-arabinoside Data not available Data not available Data not available Data not available Data not available Limited direct data available. Bioavailability is reported to be 0.14%.[8][9]
Cyanidin Data not availableData not availableData not availableData not availableData not available
Malvidin Data not availableData not availableData not availableData not availableData not available
Pelargonidin Data not availableData not availableData not availableData not availableData not available

Note on Delphinidin-3-O-arabinoside: Specific IC50 values for pure Delphinidin-3-O-arabinoside are not widely reported. Its bioavailability has been noted as 0.14% in human studies, which is comparable to that of Delphinidin-3-O-glucoside.[8][9] This suggests it can be absorbed and may exert systemic effects, although its intrinsic cytotoxic potency requires further investigation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the presented data.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging capacity against peroxyl radicals.

  • Reagents and Equipment:

    • Fluorescein (B123965) sodium salt

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

    • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

    • Phosphate (B84403) buffer (75 mM, pH 7.4)

    • 96-well microplate reader with fluorescence detector (excitation 485 nm, emission 520 nm)

  • Procedure:

    • A fluorescein working solution is prepared in phosphate buffer.

    • In a 96-well plate, add the fluorescein solution to each well.

    • Add the anthocyanin sample or Trolox standard to the respective wells. A blank with only buffer is also included.

    • The plate is incubated at 37°C.

    • The reaction is initiated by adding the AAPH solution to all wells.

    • The fluorescence decay is monitored kinetically over time.

    • The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC) relative to the blank and is expressed as Trolox equivalents (TE).

Cellular Anti-inflammatory Assays (e.g., Measurement of Nitric Oxide, TNF-α, and IL-6)

These assays assess the ability of a compound to inhibit the production of inflammatory mediators in cultured cells, typically macrophages like RAW 264.7.

  • Cell Culture and Treatment:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the anthocyanin for a specified period (e.g., 1-2 hours).

    • Inflammation is induced by adding lipopolysaccharide (LPS).

  • Measurement of Nitric Oxide (NO):

    • After the incubation period with LPS, the cell culture supernatant is collected.

    • The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.

    • A decrease in nitrite levels in the presence of the anthocyanin indicates inhibition of NO production.

  • Measurement of TNF-α and IL-6:

    • The levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Determination of IC50 Values in Cancer Cell Lines (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic potential of a compound.

  • Cell Seeding and Treatment:

    • Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the anthocyanin compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) is added to dissolve the formazan crystals.

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation:

    • The cell viability is calculated as a percentage of the untreated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization: Signaling Pathways

The biological activities of anthocyanins are often mediated through the modulation of key cellular signaling pathways.

NF-kB Signaling Pathway Inhibition by Delphinidin Inhibition of NF-κB Signaling by Delphinidin LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_Genes Gene Transcription Delphinidin Delphinidin Delphinidin->IKK Inhibition MAPK Signaling Pathway Modulation by Delphinidin Modulation of MAPK Signaling by Delphinidin Stress_Stimuli Oxidative Stress/ Growth Factors MAPKKK MAPKKK (e.g., MEKK) Stress_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK Activation MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Activation Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activation Cellular_Response Cell Proliferation, Inflammation, Apoptosis Transcription_Factors->Cellular_Response Regulation Delphinidin Delphinidin Delphinidin->MAPKK Inhibition Experimental_Workflow_IC50_Determination Experimental Workflow for IC50 Determination cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed Cancer Cells in 96-well plate B Treat with varying concentrations of Anthocyanin A->B C Incubate for 24/48/72 hours B->C D Add MTT Reagent C->D E Incubate for Formazan Crystal Formation D->E F Solubilize Crystals E->F G Measure Absorbance F->G H Calculate % Viability G->H I Determine IC50 Value H->I

References

A Comparative Guide to the Bioactivity of Delphinidin-3-O-arabinoside Chloride and its Sulfate Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin-3-O-arabinoside is a naturally occurring anthocyanin found in various pigmented plants. Like other anthocyanins, it is recognized for its potential antioxidant and anti-inflammatory properties. Chemical modification, such as sulfation, is a common metabolic process that can significantly alter the physicochemical and biological properties of flavonoids, including their solubility, bioavailability, and bioactivity. This guide explores the anticipated differences in activity between the parent glycoside, Delphinidin-3-O-arabinoside chloride, and its theoretical sulfate (B86663) conjugate.

Predicted Biological Activity Comparison

Based on established knowledge of flavonoid metabolism and activity, the following table summarizes the expected differences between this compound and its sulfate conjugate.

Biological ActivityThis compoundPredicted Activity of Sulfate ConjugateRationale
Antioxidant Activity HighLower Sulfation of hydroxyl groups, which are critical for free radical scavenging, is expected to diminish the direct antioxidant capacity.[1]
Anti-inflammatory Activity Moderate to HighPotentially Retained or Altered The effect of sulfation on anti-inflammatory action is variable. While some activity may be retained, the mechanism and potency could be altered due to changes in cell uptake and protein binding.[2]
Aqueous Solubility ModerateHigher The addition of a sulfate group significantly increases the polarity and water solubility of the molecule.[1]
Bioavailability LowPotentially Higher Increased water solubility can lead to improved absorption and bioavailability in vivo.[1][3][4]

Experimental Protocols

To empirically validate the predicted activities, the following detailed experimental protocols for key assays are provided.

Antioxidant Activity Assessment

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in the dark.

    • Prepare stock solutions of this compound and its sulfate conjugate in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compounds.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compounds.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a control well with 100 µL of the solvent and 100 µL of the DPPH solution.

    • Include a blank well with 100 µL of the test compound dilution and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.[5][6][7]

This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell-based model.

Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled microplate at a suitable density and allow them to attach overnight.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Incubate the cells with 200 µL of a solution containing the test compound and the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in treatment medium for 1 hour.

    • Remove the treatment solution and wash the cells with PBS.

    • Add 100 µL of a peroxyl radical generator, such as AAPH, to each well.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at timed intervals for 1 hour.

  • Calculation:

    • The antioxidant activity is determined by calculating the area under the curve of fluorescence intensity versus time. The CAA unit is calculated based on the IC50 value, with quercetin (B1663063) as a standard.

Anti-inflammatory Activity Assessment

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

  • Nitrite (B80452) Determination (Griess Assay):

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve of sodium nitrite is used to determine the nitrite concentration.

  • Cell Viability Assay:

    • Perform an MTT or similar viability assay on the remaining cells to ensure that the inhibition of NO production is not due to cytotoxicity.

This experiment determines if the anti-inflammatory effects are mediated by the downregulation of key pro-inflammatory enzymes.

Protocol:

  • Cell Treatment:

    • Treat RAW 264.7 macrophages with the test compounds and LPS as described in the NO production assay.

  • Western Blot Analysis:

    • Lyse the cells and determine the total protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).

    • Incubate with a suitable secondary antibody conjugated to horseradish peroxidase.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the relative expression levels of COX-2 and iNOS.[8]

This assay investigates the effect of the compounds on the NF-κB signaling pathway, a central regulator of inflammation.

Protocol:

  • Cell Treatment and Nuclear Extraction:

    • Treat RAW 264.7 macrophages with test compounds and LPS.

    • Isolate the nuclear and cytosolic fractions from the cells.

  • Western Blot for NF-κB p65 Translocation:

    • Perform Western blot analysis on both the nuclear and cytosolic fractions using an antibody against the p65 subunit of NF-κB.

    • An increase in nuclear p65 and a corresponding decrease in cytosolic p65 indicates NF-κB activation.

  • Reporter Gene Assay:

    • Transfect cells with a reporter plasmid containing the NF-κB response element linked to a reporter gene (e.g., luciferase).

    • Treat the transfected cells with the test compounds and LPS.

    • Measure the reporter gene activity (e.g., luciferase activity) to quantify NF-κB transcriptional activity.[9][10][11]

Visualizations

Signaling Pathway of Inflammation

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_n NF-κB (p50/p65) NFκB->NFκB_n Translocates iNOS_mRNA iNOS mRNA COX2_mRNA COX-2 mRNA DNA DNA NFκB_n->DNA Binds to Promoter Regions DNA->iNOS_mRNA Transcription DNA->COX2_mRNA Transcription G cluster_assays Assays start Start: Culture RAW 264.7 Cells pretreat Pre-treat with Test Compounds start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant & Lyse Cells stimulate->collect griess Griess Assay for NO collect->griess western_protein Western Blot for iNOS & COX-2 collect->western_protein western_nfkb Western Blot for NF-κB Translocation collect->western_nfkb end End: Analyze Results griess->end western_protein->end western_nfkb->end

References

A Comparative Guide to Analytical Methods for Delphinidin-3-O-arabinoside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Delphinidin-3-O-arabinoside, a key anthocyanin, is critical. This guide provides a comparative overview of the primary analytical methods for its analysis, supported by available validation data for anthocyanins. While specific inter-laboratory validation data for Delphinidin-3-O-arabinoside is not publicly available, this guide draws upon established methodologies for anthocyanin analysis to inform best practices.

Two principal methods are widely employed for the quantification of anthocyanins: the pH differential method for total monomeric anthocyanins and High-Performance Liquid Chromatography (HPLC) for individual anthocyanin analysis. This guide will delve into the principles, protocols, and performance characteristics of each, offering a framework for selecting the most appropriate method for your research needs.

Method Comparison at a Glance

The choice of analytical method for Delphinidin-3-O-arabinoside depends on the specific research question. The pH differential method offers a rapid and cost-effective approach for determining total anthocyanin content, while HPLC provides detailed information on the concentration of individual anthocyanins.

FeaturepH Differential MethodHigh-Performance Liquid Chromatography (HPLC)
Principle Spectrophotometric measurement based on the reversible structural transformation of anthocyanins with pH changes.Chromatographic separation of individual anthocyanins based on their polarity, followed by detection.
Specificity Measures total monomeric anthocyanins; does not differentiate between individual compounds.High specificity for individual anthocyanins, including Delphinidin-3-O-arabinoside.
Quantification Total monomeric anthocyanin content, typically expressed as cyanidin-3-glucoside equivalents.Absolute quantification of individual anthocyanins using external standards.
Throughput High-throughput, suitable for rapid screening of large numbers of samples.Lower throughput, more time-consuming per sample.
Cost Low cost, requires a basic spectrophotometer.Higher cost, requires sophisticated HPLC instrumentation.
Inter-laboratory Validation AOAC Official Method with established inter-laboratory performance data for total monomeric anthocyanins.No specific inter-laboratory validation data for Delphinidin-3-O-arabinoside, but validated methods for other anthocyanins are available.

Performance Characteristics of Analytical Methods

The following tables summarize typical performance data for the pH differential method and HPLC methods for anthocyanin analysis. It is important to note that the HPLC data is representative of anthocyanin analysis in general, as specific data for Delphinidin-3-O-arabinoside is limited.

Inter-laboratory Study Results for the pH Differential Method (AOAC Official Method 2005.02)

This method was validated through a collaborative study involving eleven laboratories analyzing seven different materials containing anthocyanins. The results demonstrate the method's robustness for determining total monomeric anthocyanin content.[1][2]

ParameterRange of Values
Repeatability Relative Standard Deviation (RSDr) 1.06% to 4.16%
Reproducibility Relative Standard Deviation (RSDR) 2.69% to 10.12%
Representative Validation Parameters for HPLC Analysis of Anthocyanins

The following data, compiled from various studies on anthocyanin analysis, illustrate the typical performance of HPLC methods. These parameters are crucial for ensuring the reliability and accuracy of quantification for individual anthocyanins like Delphinidin-3-O-arabinoside.

ParameterTypical Range of ValuesReference
Linearity (R²) > 0.99[3][4]
Limit of Detection (LOD) 0.01 to 0.35 µg/mL[4][5]
Limit of Quantification (LOQ) 0.03 to 1.07 µg/mL[4][5]
Intra-day Precision (%RSD) < 5%[3][5]
Inter-day Precision (%RSD) < 10%[3]
Accuracy/Recovery (%) 98.33% to 101.12%[4][5]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results across different laboratories.

pH Differential Method for Total Monomeric Anthocyanin Content (AOAC Official Method 2005.02)

This method is based on the principle that monomeric anthocyanins undergo a reversible structural change with a change in pH.[1][6] The colored oxonium form is present at pH 1.0, while the colorless hemiketal form predominates at pH 4.5.[1][6] The difference in absorbance at the maximum wavelength (typically around 520 nm) is proportional to the total monomeric anthocyanin concentration.[6]

Reagents:

  • pH 1.0 buffer (0.025 M potassium chloride)

  • pH 4.5 buffer (0.4 M sodium acetate)

Procedure:

  • Prepare two dilutions of the sample: one with the pH 1.0 buffer and the other with the pH 4.5 buffer.

  • Let the solutions stand for at least 15 minutes to allow for equilibration.

  • Measure the absorbance of each dilution at the wavelength of maximum absorption (λvis-max) and at 700 nm (to correct for haze).

  • Calculate the absorbance difference between the two pH values and use the molar absorptivity of cyanidin-3-glucoside to determine the total monomeric anthocyanin content.

High-Performance Liquid Chromatography (HPLC) for Individual Anthocyanin Analysis

HPLC, often coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is the gold standard for the separation and quantification of individual anthocyanins.[3]

Typical Chromatographic Conditions:

  • Column: C18 reversed-phase column.[3]

  • Mobile Phase: A gradient of aqueous acid (e.g., formic acid, trifluoroacetic acid) and an organic solvent (e.g., acetonitrile, methanol).[3]

  • Detection: DAD at approximately 520 nm for quantification and MS for identification.

  • Quantification: Based on a calibration curve of a Delphinidin-3-O-arabinoside standard.

Inter-laboratory Validation Workflow

To ensure the reliability and comparability of results generated in different laboratories, a structured inter-laboratory validation study is essential. The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Validation_Workflow Protocol Develop Standardized Protocol Samples Prepare Homogeneous Samples Labs Recruit Participating Laboratories Distribution Distribute Protocol and Samples Labs->Distribution Analysis Laboratories Perform Analysis Reporting Labs Report Results Collection Collect and Compile Data Reporting->Collection Data Submission Stats Statistical Analysis (e.g., ISO 5725) Performance Determine Performance Characteristics (Repeatability, Reproducibility) Report Generate Validation Report Performance->Report Informs Publication Publish Findings

References

Safety Operating Guide

Proper Disposal of Delphinidin-3-O-arabinoside Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Delphinidin-3-O-arabinoside chloride, tailored for researchers, scientists, and drug development professionals.

While this compound is not always classified as a hazardous substance under the Globally Harmonized System (GHS), it necessitates adherence to specific disposal protocols to minimize environmental impact and ensure a safe laboratory environment.[1] It is crucial to always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. In case of a spill, avoid creating dust. The material should be mechanically taken up and placed in appropriate containers for disposal.[2]

Step-by-Step Disposal Procedures

A systematic approach is necessary to ensure the safe and compliant disposal of this compound and associated waste.

1. Waste Identification and Segregation:

The first critical step is to identify and segregate the waste stream. Determine whether you are disposing of:

  • Pure Compound or Concentrated Solutions: Unused or expired pure this compound or its concentrated solutions.

  • Contaminated Solid Waste: Items such as gloves, pipette tips, bench paper, and empty containers that have come into contact with the compound.[1]

  • Contaminated Liquid Waste: Dilute solutions or rinsates from cleaning glassware.

2. Disposal of Pure Compound and Concentrated Solutions:

Pure this compound and its concentrated solutions should be disposed of as chemical waste.

  • Action: Package the material in a clearly labeled, sealed container.

  • Disposal Route: Arrange for collection by a licensed chemical waste disposal service.[1] Do not discharge into the sewer system.[1]

3. Disposal of Contaminated Solid Waste:

All solid materials that have been in contact with this compound must be treated as chemical waste.

  • Action: Collect all contaminated items in a designated and clearly labeled waste container.[1]

  • Disposal Route: This waste should be handled and collected by a licensed chemical waste disposal service.[1]

4. Disposal of Contaminated Liquid Waste:

Dilute aqueous solutions and rinsates should be collected and treated as chemical waste.

  • Action: Collect all liquid waste in a labeled, sealed container.

  • Disposal Route: Arrange for collection by a licensed chemical waste disposal service. Do not pour down the drain.[1]

5. Decontamination of Glassware:

Glassware that has been in contact with this compound should be thoroughly decontaminated.

  • Action: Rinse the glassware with an appropriate solvent (e.g., ethanol (B145695) or DMSO, in which the compound is soluble). Collect the rinsate as contaminated liquid waste.

  • Post-Rinsing: After the initial solvent rinse, the glassware can typically be washed with soap and water.

6. Disposal of Empty Containers:

Empty containers must be handled properly to prevent unintended exposure or reuse.

  • Action: Rinse the container thoroughly with an appropriate solvent, collecting the rinsate as chemical waste.

  • Disposal Route: Once decontaminated, the container can be disposed of as regular laboratory waste, or it can be punctured to render it unusable and then disposed of in a sanitary landfill.[1] Non-contaminated packaging may be recycled.[2]

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not extensively available, the following table summarizes key information based on available safety data sheets for similar compounds.

PropertyValue/InformationSource
GHS Classification Not classified as hazardousBenchchem[1]
Aquatic Hazard Slightly hazardous for waterCayman Chemical[3]
Disposal Recommendation Via licensed chemical waste disposal serviceBenchchem[1]
Sewer Discharge ProhibitedBenchchem[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

DisposalWorkflow start Identify Waste Type pure Pure Compound / Concentrated Solution start->pure solid Contaminated Solid Waste (Gloves, PPE, etc.) start->solid liquid Contaminated Liquid Waste (Rinsate, etc.) start->liquid container Empty Contaminated Container start->container collect_chem Collect in Labeled Chemical Waste Container pure->collect_chem solid->collect_chem liquid->collect_chem rinse Rinse with Appropriate Solvent container->rinse disposal_service Dispose via Licensed Chemical Waste Service collect_chem->disposal_service collect_rinsate Collect Rinsate as Chemical Waste rinse->collect_rinsate dispose_container Dispose of Decontaminated Container (Recycle or Landfill) rinse->dispose_container collect_rinsate->collect_chem

References

Personal protective equipment for handling Delphinidin-3-O-arabinoside chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Delphinidin-3-O-arabinoside chloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Classification

This compound, like similar anthocyanin compounds, is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1][2][3] However, it should be handled with care, as with any chemical substance in a laboratory environment.[4] It is important to avoid dust formation, as well as contact with skin and eyes.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to prevent contamination of skin, eyes, and personal clothing.[6]

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses or GogglesMust be tested and certified according to EN 166 or equivalent standards.[7]To protect against potential splashes of solutions containing the compound.
Hand Protection Protective GlovesCategory III work gloves (EN 374 standard) made of nitrile or other compatible material.[6]To prevent direct skin contact with the compound.
Body Protection Laboratory CoatCategory I professional long-sleeved overalls.[6]To protect skin and personal clothing from contamination.
Respiratory Protection Mask/RespiratorAn appropriate mask or respirator, tested and approved by standards such as NIOSH (US) or CEN (EU), should be worn.[5]To be used when there is a risk of inhaling dust, particularly when handling the solid form of the compound.
Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and to ensure a safe laboratory environment.

AspectProcedure
Handling Avoid the formation of dust.[5] Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[4] Wash hands thoroughly after handling.[4]
Storage Store in a dry and dark place.[8] Keep in a cool place.[2]
First Aid Measures

In the event of exposure, the following first aid measures should be taken:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.
Skin Contact Wash the affected area thoroughly with soap and water.[5]
Eye Contact Rinse the eyes cautiously with plenty of water for at least 15 minutes.[5]
Ingestion Do not induce vomiting in an unconscious person. Rinse the mouth thoroughly with water.
Spill and Disposal Procedures

In the case of a spill, and for routine disposal, the following steps should be followed to ensure safety and environmental compliance.

Spill Containment and Cleanup

  • Evacuate : Evacuate personnel from the contaminated area.

  • Ventilate : Ensure adequate ventilation.

  • Contain : Clean up the spill without creating dust.[5]

  • Collect : Place the spilled material in a sealed container for disposal.[5]

  • Clean : Wash the contaminated area with soap and water.[5]

Disposal Plan

Disposal of this compound and its waste must comply with local, state, and federal regulations.[1]

Waste TypeDisposal Method
Pure Compound/Concentrated Solutions Should be disposed of through a licensed chemical waste disposal service.[1]
Contaminated Materials (PPE, etc.) Collect in a designated and clearly labeled waste container to be handled by a licensed chemical waste disposal service.[1]
Empty Containers Rinse with an appropriate solvent, and the rinsate should be collected and treated as chemical waste.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, incorporating all necessary safety measures.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_cleanup Post-Experiment Cleanup A Review Safety Data Sheet B Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B C Weigh Solid Compound (in ventilated area if dusty) B->C Proceed to Handling D Prepare Solution C->D E Conduct Experiment D->E Use in Experiment F Segregate Waste (Solid, Liquid, Contaminated PPE) E->F Generate Waste J Decontaminate Work Area E->J Complete Experiment G Label Waste Containers F->G H Store Waste in Designated Area G->H I Arrange for Licensed Disposal H->I L Wash Hands Thoroughly K Remove and Dispose of PPE J->K K->L

Caption: Workflow for safe handling and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.